molecular formula C22H17NO4 B557917 Fmoc-3-Abz-OH CAS No. 185116-42-1

Fmoc-3-Abz-OH

Número de catálogo: B557917
Número CAS: 185116-42-1
Peso molecular: 359,36 g/mole
Clave InChI: VFXDSSUGFNVDJP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Fmoc-3-Abz-OH, also known as this compound, is a useful research compound. Its molecular formula is C22H17NO4 and its molecular weight is 359,36 g/mole. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17NO4/c24-21(25)14-6-5-7-15(12-14)23-22(26)27-13-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-12,20H,13H2,(H,23,26)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFXDSSUGFNVDJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=CC(=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185116-42-1
Record name 3-(9-Fluorenylmethyloxycarbonyl)amino-benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Fmoc-3-Abz-OH: A Technical Guide to its Application in Biochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-3-Abz-OH (N-α-(9-Fluorenylmethoxycarbonyl)-3-aminobenzoic acid) is a versatile chemical compound that serves a dual purpose in modern biochemical research. Primarily, it functions as a key building block in solid-phase peptide synthesis (SPPS) , enabling the incorporation of the fluorescent 3-aminobenzoyl (Abz) group into peptide chains. This intrinsic fluorescence is pivotal for its second major application: the creation of fluorogenic peptide substrates for the sensitive and continuous assay of protease activity. These substrates are frequently designed as Fluorescence Resonance Energy Transfer (FRET) pairs, where the Abz group acts as a fluorophore that is quenched by a suitable acceptor. Enzymatic cleavage of the peptide backbone separates the FRET pair, resulting in a measurable increase in fluorescence. This technical guide provides an in-depth overview of the properties of this compound, detailed protocols for its use in peptide synthesis and enzyme kinetics, and a summary of its applications in drug discovery and molecular biology.

Physicochemical and Fluorescent Properties

This compound is a white powder with a molecular weight of 359.4 g/mol .[1] The fluorenylmethoxycarbonyl (Fmoc) group provides a temporary, base-labile protecting group for the amino functionality, making it ideal for the iterative process of peptide synthesis.[1] The 3-aminobenzoyl (Abz) moiety is the functional core for fluorescence-based applications.

PropertyValueReference
Synonyms Fmoc-3-aminobenzoic acid, Fmoc-m-Abz-OH[1]
CAS Number 185116-42-1[1]
Molecular Formula C₂₂H₁₇NO₄[1]
Molecular Weight 359.4 g/mol [1]
Melting Point 222 - 228 °C[1]
Appearance White powder[1]
Purity ≥ 97% (HPLC)[1]
Storage Conditions 0-8°C[1]
Fluorescence Ex (nm) ~320-340
Fluorescence Em (nm) ~420

Core Applications in Biochemistry

The utility of this compound in biochemistry is primarily centered around two interconnected applications: its use as a building block in peptide synthesis and the subsequent use of the resulting peptides in fluorescence-based enzyme assays.

Solid-Phase Peptide Synthesis (SPPS)

This compound is readily incorporated into peptide sequences using standard Fmoc-based solid-phase peptide synthesis protocols. The Fmoc protecting group is stable under the acidic conditions used for side-chain deprotection but is easily removed by a mild base, typically piperidine, allowing for the sequential addition of amino acids to the growing peptide chain.[2]

Fluorogenic Protease Substrates and FRET

The Abz group, once incorporated into a peptide, can serve as a fluorophore. In the design of fluorogenic protease substrates, the Abz group is often paired with a quencher molecule, such as 2,4-dinitrophenyl (Dnp) or N-(2,4-dinitrophenyl)ethylenediamine (EDDnp). This donor-acceptor pair is positioned on opposite sides of a protease-specific cleavage site within the peptide.

In the intact peptide, the close proximity of the Abz (donor) and the quencher (acceptor) allows for Fluorescence Resonance Energy Transfer (FRET), where the energy from the excited Abz is non-radiatively transferred to the quencher, resulting in minimal fluorescence.[3] Upon enzymatic cleavage of the peptide bond between the donor and acceptor, they diffuse apart, disrupting FRET and leading to a significant increase in the fluorescence of the Abz group.[3] This increase in fluorescence can be monitored in real-time to determine the rate of the enzymatic reaction.

Experimental Protocols

Synthesis of a Fluorogenic Peptide Substrate Containing 3-Abz

This protocol outlines the manual synthesis of a generic FRET-based peptide substrate for a hypothetical protease, with the sequence: Dnp-Lys-Ala-Ala-Abz-Arg-Arg-NH₂ . This example places the quencher (Dnp) on a lysine side chain and the fluorophore (Abz) within the peptide backbone.

Materials:

  • Rink Amide resin

  • Fmoc-Arg(Pbf)-OH

  • Fmoc-Ala-OH

  • This compound

  • Fmoc-Lys(Dnp)-OH

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain and repeat the 20% piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • First Amino Acid Coupling (Fmoc-Arg(Pbf)-OH):

    • In a separate vial, dissolve Fmoc-Arg(Pbf)-OH (3 equivalents relative to resin substitution), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the amino acid solution and pre-activate for 2 minutes.

    • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test.

  • Repeat Cycles: Repeat the deprotection (step 2) and coupling (step 3) steps for the subsequent amino acids in the sequence: Fmoc-Arg(Pbf)-OH, this compound, Fmoc-Ala-OH, Fmoc-Ala-OH, and finally Fmoc-Lys(Dnp)-OH.

  • Final Fmoc Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 2.

  • Peptide Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide pellet under vacuum.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protease Activity Assay Using the Synthesized Fluorogenic Substrate

This protocol describes a general procedure for measuring protease activity in a 96-well plate format.

Materials:

  • Purified fluorogenic peptide substrate (e.g., Dnp-Lys-Ala-Ala-Abz-Arg-Arg-NH₂)

  • Purified protease of interest

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 10 mM CaCl₂, pH 7.5; buffer composition should be optimized for the specific protease)

  • Protease inhibitor (for control experiments)

  • Fluorescence microplate reader

Procedure:

  • Substrate Preparation: Prepare a stock solution of the fluorogenic peptide substrate in a suitable solvent (e.g., DMSO) and then dilute to the desired final concentrations in the assay buffer.

  • Enzyme Preparation: Prepare a stock solution of the purified protease in assay buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

  • Assay Setup:

    • In a 96-well black microplate, add the assay buffer.

    • Add the fluorogenic peptide substrate to each well to achieve the desired final concentration.

    • For control wells, add a known inhibitor of the protease.

    • Initiate the reaction by adding the protease to the appropriate wells. The final volume in each well should be consistent (e.g., 100-200 µL).

  • Fluorescence Measurement:

    • Immediately place the microplate in a fluorescence reader pre-set to the appropriate excitation (~330 nm) and emission (~420 nm) wavelengths for the Abz fluorophore.

    • Monitor the increase in fluorescence intensity over time, taking readings at regular intervals (e.g., every 1-5 minutes) for a duration sufficient to establish an initial linear rate.

  • Data Analysis:

    • Plot the fluorescence intensity versus time for each reaction.

    • Determine the initial reaction velocity (V₀) from the slope of the linear portion of the curve.

    • To determine the kinetic parameters (Km and Vmax), perform the assay with varying substrate concentrations and fit the initial velocity data to the Michaelis-Menten equation.

Quantitative Data

The kinetic parameters of a protease are crucial for understanding its substrate specificity and catalytic efficiency. The following table provides hypothetical kinetic data for a protease with an Abz-containing fluorogenic substrate. Actual values must be determined experimentally.

SubstrateProteaseKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Dnp-Lys-Ala-Ala-Abz -Arg-Arg-NH₂Hypothetical Protease X152.51.67 x 10⁵
Dnp-Lys-Gly-Gly-Abz -Ser-Ser-NH₂Hypothetical Protease X1200.54.17 x 10³

Visualizations

Solid-Phase Peptide Synthesis (SPPS) Workflow

SPPS_Workflow Resin Resin Support Swell Swell Resin (DMF) Resin->Swell Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection1 Coupling1 Couple Fmoc-AA1-OH (HBTU/HOBt/DIPEA) Deprotection1->Coupling1 Wash1 Wash Coupling1->Wash1 Deprotection2 Fmoc Deprotection Wash1->Deprotection2 Coupling2 Couple this compound Deprotection2->Coupling2 Wash2 Wash Coupling2->Wash2 Repeat Repeat Cycles (Deprotection, Coupling, Wash) Wash2->Repeat FinalDeprotection Final Fmoc Deprotection Repeat->FinalDeprotection Cleavage Cleave from Resin (TFA Cocktail) FinalDeprotection->Cleavage Purification Purify Peptide (RP-HPLC) Cleavage->Purification

Caption: Workflow for Solid-Phase Peptide Synthesis of an Abz-containing peptide.

FRET-Based Protease Assay Mechanism

FRET_Mechanism cluster_0 Intact Substrate cluster_1 Cleaved Substrate Abz Abz Quencher Q Abz->Quencher Energy Transfer Peptide1 ---Peptide--- Abz->Peptide1 FRET FRET Quencher->FRET Peptide1->Quencher Excitation1 Excitation (hv) Excitation1->Abz NoFluorescence No Fluorescence FRET->NoFluorescence Abz_cleaved Abz Peptide_frag1 ---Peptide Abz_cleaved->Peptide_frag1 Fluorescence Fluorescence Abz_cleaved->Fluorescence Emission Quencher_cleaved Q Peptide_frag2 Peptide--- Peptide_frag2->Quencher_cleaved Excitation2 Excitation (hv) Excitation2->Abz_cleaved Protease Protease Protease->Abz_cleaved Cleavage

Caption: Mechanism of a FRET-based protease assay using an Abz-quencher pair.

Conclusion

This compound is an indispensable tool for researchers in biochemistry, molecular biology, and drug development. Its utility as a building block for the synthesis of fluorogenic peptide substrates enables the sensitive and continuous monitoring of protease activity. The ability to tailor the peptide sequence allows for the development of highly specific assays for a wide range of proteases, facilitating high-throughput screening of enzyme inhibitors and the study of enzyme kinetics. The robust nature of Fmoc-based SPPS combined with the favorable fluorescent properties of the Abz group ensures that this compound will remain a valuable reagent in the advancement of life sciences research.

References

Fmoc-3-Aminobenzoic Acid: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the chemical properties, synthesis, and applications of Fmoc-3-aminobenzoic acid, a key building block for researchers, scientists, and drug development professionals. This document outlines its core chemical attributes, experimental protocols for its use in solid-phase peptide synthesis (SPPS), and its role as a versatile linker molecule.

Core Chemical Properties

Fmoc-3-aminobenzoic acid, a derivative of 3-aminobenzoic acid protected with a fluorenylmethyloxycarbonyl (Fmoc) group, is a white to off-white solid.[1][2] Its chemical structure allows for its use as a non-natural amino acid or a rigid linker in peptide synthesis and other chemical conjugations. The Fmoc protecting group provides stability under acidic conditions while being readily removable with a mild base, a cornerstone of Fmoc-based solid-phase peptide synthesis.[3]

Physicochemical Data

A summary of the key physicochemical properties of Fmoc-3-aminobenzoic acid is presented in the table below. While some values are predicted, they offer valuable insights for experimental design.

PropertyValueSource
Molecular Formula C₂₂H₁₇NO₄[2]
Molecular Weight 359.37 g/mol [2]
Appearance White to off-white solid[1][2]
Melting Point Not experimentally determined for Fmoc-3-aminobenzoic acid. For comparison, the unprotected 3-aminobenzoic acid has a melting point of 178-180 °C.[4] A related compound, Fmoc-Phe-Dbz-OH, melts at 174–176 °C.[5]N/A
Boiling Point (Predicted) 548.3 ± 33.0 °C[2]
Density (Predicted) 1.352 ± 0.06 g/cm³[2]
pKa (Predicted) 4.13 ± 0.10[2]
Solubility The parent compound, 3-aminobenzoic acid, is slightly soluble in water and soluble in acetone, boiling water, hot alcohol, hot chloroform, and ether.[4] Fmoc-3-aminobenzoic acid is soluble in common SPPS solvents like N,N-dimethylformamide (DMF).N/A
Storage Temperature 2-8°C[2]

Experimental Protocols

Fmoc-3-aminobenzoic acid is primarily utilized in solid-phase peptide synthesis (SPPS). The following section details a generalized protocol for its incorporation into a peptide chain.

General Protocol for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-3-aminobenzoic acid

This protocol outlines the key steps for the manual incorporation of Fmoc-3-aminobenzoic acid into a peptide sequence on a solid support (resin).

1. Resin Swelling:

  • Place the desired amount of resin (e.g., Rink Amide resin for a C-terminal amide) in a reaction vessel.

  • Add N,N-dimethylformamide (DMF) to swell the resin for a minimum of 30 minutes.

  • Drain the DMF.

2. Fmoc Deprotection:

  • Add a 20% solution of piperidine in DMF to the resin.

  • Agitate the mixture for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

  • Drain the piperidine solution and wash the resin thoroughly with DMF to remove residual piperidine and dibenzofulvene-piperidine adduct.

3. Coupling of Fmoc-3-aminobenzoic acid:

  • In a separate vial, dissolve Fmoc-3-aminobenzoic acid (typically 3-5 equivalents relative to the resin loading) and a coupling agent (e.g., HBTU, HATU; 3-5 equivalents) in DMF.

  • Add a base, such as N,N-diisopropylethylamine (DIPEA; 6-10 equivalents), to the activation mixture.

  • Add the activated Fmoc-3-aminobenzoic acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature to ensure complete coupling.

  • Drain the coupling solution and wash the resin extensively with DMF.

4. Capping (Optional):

  • To block any unreacted amino groups, the resin can be treated with a capping solution, such as a mixture of acetic anhydride and DIPEA in DMF.

5. Chain Elongation:

  • Repeat the deprotection and coupling steps for each subsequent amino acid to be added to the peptide chain.

6. Cleavage and Deprotection:

  • Once the peptide synthesis is complete, wash the resin with dichloromethane (DCM).

  • Treat the resin with a cleavage cocktail appropriate for the resin and side-chain protecting groups used (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)).

  • After the cleavage reaction, precipitate the peptide in cold diethyl ether, centrifuge, and wash the peptide pellet with cold ether.

7. Purification and Analysis:

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterize the final product by mass spectrometry (MS) and analytical HPLC.

Visualizing the Workflow

The following diagrams illustrate the key workflows in the synthesis and application of Fmoc-3-aminobenzoic acid.

Synthesis_of_Fmoc_3_aminobenzoic_acid cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_product Final Product 3_aminobenzoic_acid 3-Aminobenzoic Acid Reaction_Vessel Reaction in a suitable solvent (e.g., aqueous acetone, dioxane) with a base (e.g., NaHCO₃) 3_aminobenzoic_acid->Reaction_Vessel Fmoc_Cl Fmoc-Cl Fmoc_Cl->Reaction_Vessel Acidification Acidification Reaction_Vessel->Acidification 1. Extraction Extraction Acidification->Extraction 2. Purification Purification (e.g., recrystallization) Extraction->Purification 3. Fmoc_3_ABA Fmoc-3-aminobenzoic acid Purification->Fmoc_3_ABA

Caption: Synthesis of Fmoc-3-aminobenzoic acid.

SPPS_Workflow Start Start with Resin Swell_Resin Swell Resin in DMF Start->Swell_Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell_Resin->Fmoc_Deprotection Wash_DMF Wash with DMF Fmoc_Deprotection->Wash_DMF Coupling Couple Fmoc-3-aminobenzoic acid (with HBTU/DIPEA in DMF) Wash_DMF->Coupling Wash_DMF_2 Wash with DMF Coupling->Wash_DMF_2 Repeat_Cycle Repeat for next amino acid? Wash_DMF_2->Repeat_Cycle Repeat_Cycle->Fmoc_Deprotection Yes Final_Deprotection Final Fmoc Deprotection Repeat_Cycle->Final_Deprotection No Cleavage Cleave from Resin (e.g., 95% TFA) Final_Deprotection->Cleavage Purification Purify Peptide (HPLC) Cleavage->Purification End Characterized Peptide Purification->End

Caption: General workflow for Fmoc-SPPS.

Applications in Research and Drug Development

Fmoc-3-aminobenzoic acid serves as a crucial building block in several areas of research:

  • Introduction of Structural Rigidity: The benzene ring of 3-aminobenzoic acid introduces a rigid, planar element into a peptide backbone. This can be used to constrain the conformation of peptides, which is often a key strategy in the design of peptidomimetics with enhanced biological activity and stability.

  • Synthesis of Unnatural Peptides: As a non-proteinogenic amino acid, it allows for the creation of peptides with novel structures and properties that are not accessible with the 20 standard amino acids.[6][7]

  • Development of Molecular Scaffolds: The aromatic ring can be further functionalized, making Fmoc-3-aminobenzoic acid a versatile scaffold for the development of combinatorial libraries of small molecules.

  • Linker Chemistry: It can function as a rigid linker to connect different molecular entities, such as a peptide to a drug molecule in an antibody-drug conjugate (ADC) or a small molecule-drug conjugate (SMDC), or to attach a peptide to a solid support.[8]

Conclusion

Fmoc-3-aminobenzoic acid is a valuable and versatile reagent for chemical biologists, medicinal chemists, and materials scientists. Its well-defined structure and compatibility with standard Fmoc-based solid-phase peptide synthesis protocols make it an important tool for the design and synthesis of novel peptides and other complex organic molecules with tailored properties for a wide range of applications in research and drug discovery.

References

A Technical Guide to Fmoc-3-Abz-OH: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed overview of N-α-Fmoc-3-aminobenzoic acid (Fmoc-3-Abz-OH), a key reagent for researchers, chemists, and professionals in drug development and peptide synthesis. It covers the molecule's chemical structure, physicochemical properties, and its primary application in solid-phase peptide synthesis.

Core Compound Properties

This compound is an amino acid derivative where the amino group of 3-aminobenzoic acid is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This protecting group is fundamental to its utility in chemical synthesis, as it is stable under various conditions but can be selectively removed with a mild base.

A summary of its key quantitative data is presented below.

PropertyValueReferences
Molecular Formula C₂₂H₁₇NO₄[1][2][3]
Molecular Weight 359.37 g/mol [3][4]
359.38 g/mol [5]
359.39 g/mol [6]
359.4 g/mol [1][2]
CAS Number 185116-42-1[1][3][6]
Appearance White powder[1][4]
Melting Point 222 - 228 °C[1]
Purity ≥97% (HPLC)[1]

Chemical Structure

The structure of this compound consists of a central benzoic acid ring substituted at the 3-position with an amine. This amine is linked to the Fmoc protecting group via a carbamate linkage.

Chemical Structure of this compound cluster_benzoic_acid 3-Aminobenzoic Acid Core cluster_fmoc Fmoc Group benzoic_acid_img benzoic_acid_img fmoc_img fmoc_img fmoc_img->benzoic_acid_img Linkage

Conceptual linkage of Fmoc group to the 3-aminobenzoic acid core.

Experimental Protocol: Application in Peptide Synthesis

This compound is a critical building block in Fmoc solid-phase peptide synthesis (SPPS).[3][4] This methodology allows for the efficient assembly of custom peptide chains on a solid resin support. The general workflow involves a repeated cycle of deprotection, activation, and coupling steps.

The diagram below illustrates the logical flow of a single coupling cycle in Fmoc-SPPS.

Fmoc_SPPS_Workflow cluster_main Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle start Start: Resin-Bound Amino Acid (Fmoc Protected) deprotection 1. Deprotection (e.g., 20% Piperidine in DMF) start->deprotection wash1 Wash Step deprotection->wash1 coupling 3. Coupling (Activated AA joins peptide chain) wash1->coupling activation 2. Amino Acid Activation (Fmoc-AA-OH + Activator) activation->coupling Add to reaction wash2 Wash Step coupling->wash2 end_cycle End of Cycle: Resin-Bound Peptide (N-terminus Fmoc Protected) wash2->end_cycle repeat_cycle Repeat Cycle for Next Amino Acid end_cycle->repeat_cycle Continue chain elongation

Workflow diagram of a typical Fmoc-SPPS cycle.

Methodology for a a single coupling cycle using this compound:

  • Resin Preparation: Start with a pre-loaded resin (e.g., Wang or Rink Amide resin) to which the first amino acid is already attached and its N-terminal Fmoc group has been removed.

  • This compound Activation: In a separate vessel, dissolve this compound and an activating agent (e.g., HBTU/HOBt or HATU) in a suitable solvent like N,N-Dimethylformamide (DMF). Add a base such as N,N-Diisopropylethylamine (DIPEA) to initiate the activation process, forming an active ester.

  • Coupling Reaction: Introduce the activated this compound solution to the reaction vessel containing the deprotected, resin-bound peptide chain. Allow the mixture to react for 1-2 hours at room temperature to ensure complete coupling.

  • Washing: After the coupling reaction, thoroughly wash the resin with DMF to remove any unreacted reagents and by-products.

  • Fmoc Deprotection: To prepare for the next coupling cycle, remove the Fmoc group from the newly added 3-Abz residue. This is achieved by treating the resin with a 20% solution of piperidine in DMF for approximately 10-20 minutes.

  • Final Wash: Wash the resin again with DMF to remove residual piperidine and the Fmoc-adduct, yielding a resin-bound peptide with a free N-terminal amine, ready for the next amino acid addition.

This cycle is repeated until the desired peptide sequence is synthesized. The use of this compound in this process incorporates a rigid, aromatic spacer into the peptide backbone, which can be useful for designing specific secondary structures or for use as a fluorescent probe scaffold.

References

The Cornerstone of Peptide Synthesis: An In-depth Technical Guide to the Fmoc Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern organic chemistry, particularly in the realm of solid-phase peptide synthesis (SPPS). Its strategic application has revolutionized the way peptides are constructed, enabling the synthesis of complex biomolecules with high fidelity and yield. This technical guide provides a comprehensive overview of the Fmoc group, detailing its core principles, chemical mechanisms, quantitative performance data, and detailed experimental protocols for its use.

Core Principles of Fmoc Chemistry

The utility of the Fmoc group in peptide synthesis is rooted in its unique lability under mild basic conditions, while remaining stable to the acidic conditions used to cleave most side-chain protecting groups. This orthogonality is the foundation of the widely adopted Fmoc/tBu (tert-butyl) strategy in SPPS.[1][2][3]

The key advantages of the Fmoc protecting group include:

  • Mild Deprotection Conditions: Removal of the Fmoc group is typically achieved with a secondary amine base, most commonly piperidine, which preserves the integrity of acid-sensitive functionalities on the peptide and the resin linker.[4][5]

  • Orthogonality: The base-labile nature of the Fmoc group allows for the selective deprotection of the N-terminal α-amino group without affecting the acid-labile side-chain protecting groups, which are removed at the final cleavage step.[2][4]

  • UV-Monitoring: The fluorenyl moiety of the Fmoc group exhibits strong UV absorbance, which can be exploited for real-time quantitative monitoring of the deprotection reaction, allowing for precise reaction control.[6][7][8]

The Chemistry of Fmoc Protection and Deprotection

The strategic use of the Fmoc group involves its efficient introduction onto the α-amino group of an amino acid and its subsequent clean removal to allow for peptide bond formation.

Fmoc Protection of Amino Acids

The Fmoc group is typically introduced by reacting a free amino acid with an activated Fmoc derivative, such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), under basic conditions.[9][] Fmoc-OSu is generally preferred due to its greater stability and lower propensity for side reactions, such as the formation of dipeptides.[11]

Mechanism of Fmoc Protection:

The protection reaction proceeds via a nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the Fmoc reagent.

Fmoc protection of an amino group using Fmoc-OSu.
Fmoc Deprotection

The removal of the Fmoc group is a critical step in the iterative cycle of peptide synthesis. It is achieved through a base-catalyzed β-elimination reaction.[9] Piperidine is the most common deprotection reagent, acting as both the base and a scavenger for the dibenzofulvene (DBF) byproduct.[5]

Mechanism of Fmoc Deprotection:

The reaction is initiated by the abstraction of the acidic proton at the C9 position of the fluorenyl ring by a base. This is followed by a β-elimination that releases the free amine, carbon dioxide, and DBF. The excess base then traps the reactive DBF.

Fmoc_Deprotection Fmoc_Peptide Fmoc-NH-Peptide Proton_Abstraction Proton Abstraction (Piperidine) Fmoc_Peptide->Proton_Abstraction Carbanion_Intermediate Carbanion Intermediate Proton_Abstraction->Carbanion_Intermediate Beta_Elimination β-Elimination Carbanion_Intermediate->Beta_Elimination Free_Amine H₂N-Peptide Beta_Elimination->Free_Amine DBF Dibenzofulvene (DBF) Beta_Elimination->DBF CO2 CO₂ Beta_Elimination->CO2 DBF_Adduct DBF-Piperidine Adduct DBF->DBF_Adduct Piperidine Piperidine Piperidine->DBF_Adduct SPPS_Cycle Start Fmoc-AA-Resin Swell Swell Resin in DMF Start->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash with DMF Deprotection->Wash1 Coupling Couple next Fmoc-AA (Coupling Reagents, Base) Wash1->Coupling Wash2 Wash with DMF/DCM Coupling->Wash2 Next_Cycle Ready for next cycle Wash2->Next_Cycle Next_Cycle->Deprotection Repeat n times

References

The Cornerstone of Modern Peptide Synthesis: A Technical Guide to Fmoc-Amino Acid Utilization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic application of 9-fluorenylmethoxycarbonyl (Fmoc)-protected amino acids has become the bedrock of modern solid-phase peptide synthesis (SPPS). This in-depth technical guide delineates the core principles of Fmoc chemistry, offering a comprehensive overview of the synthesis workflow, detailed experimental protocols, and critical data for optimizing peptide production. The mild reaction conditions and orthogonal protection strategy afforded by Fmoc chemistry have enabled the routine synthesis of complex and modified peptides with high fidelity, revolutionizing both basic research and pharmaceutical development.

Core Principles of Fmoc-Based Solid-Phase Peptide Synthesis

Fmoc-SPPS is a cyclical process involving the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin. The synthesis proceeds from the C-terminus to the N-terminus. The foundational principle of this methodology is the use of the base-labile Fmoc group for the temporary protection of the α-amino group of the amino acids. This allows for an orthogonal protection strategy where acid-labile protecting groups are used for the amino acid side chains. This orthogonality ensures that the N-terminus can be selectively deprotected for chain elongation without prematurely removing the side-chain protecting groups.

The synthesis cycle comprises three fundamental steps:

  • Fmoc Deprotection: The removal of the Fmoc group from the N-terminal amino acid of the resin-bound peptide chain.

  • Washing: Thorough rinsing of the resin to eliminate excess reagents and byproducts.

  • Amino Acid Coupling: Activation of the incoming Fmoc-amino acid's carboxyl group and its subsequent reaction with the newly liberated N-terminal amine on the peptide-resin to form a peptide bond.

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and the side-chain protecting groups are removed, typically in a single step using a strong acid cocktail.

The Fmoc-SPPS Workflow: A Visual Representation

The entire process of Fmoc-SPPS can be visualized as a four-stage workflow, from initial resin preparation to the final analysis of the purified peptide.

Fmoc_SPPS_Workflow cluster_0 Stage 1: Resin Preparation cluster_1 Stage 2: Chain Elongation (Cyclical) cluster_2 Stage 3: Cleavage & Deprotection cluster_3 Stage 4: Purification & Analysis Resin_Selection Resin Selection Swelling Resin Swelling Resin_Selection->Swelling First_AA_Loading First Amino Acid Loading Swelling->First_AA_Loading Fmoc_Deprotection Fmoc Deprotection First_AA_Loading->Fmoc_Deprotection Washing_1 Washing Fmoc_Deprotection->Washing_1 Coupling Amino Acid Coupling Washing_1->Coupling Washing_2 Washing Coupling->Washing_2 Washing_2->Fmoc_Deprotection Repeat for each amino acid Final_Deprotection Final Fmoc Deprotection Washing_2->Final_Deprotection Cleavage Cleavage from Resin & Side-Chain Deprotection Final_Deprotection->Cleavage Precipitation Peptide Precipitation Cleavage->Precipitation Purification Purification (e.g., HPLC) Precipitation->Purification Analysis Analysis (e.g., MS, HPLC) Purification->Analysis

Figure 1: High-level workflow of Fmoc solid-phase peptide synthesis.

Quantitative Data in Fmoc-SPPS

The success of peptide synthesis hinges on the efficiency of each chemical step. The following tables provide a summary of quantitative data for key processes in Fmoc-SPPS.

Table 1: Performance Comparison of Common Coupling Reagents

The choice of coupling reagent significantly impacts coupling efficiency and the preservation of stereochemical integrity (i.e., minimizing racemization).

Coupling ReagentReagent TypeTypical Coupling Time (minutes)Representative Purity (%)Level of Racemization
HATU Aminium/Uronium Salt15-45>95Very Low[1]
HBTU Aminium/Uronium Salt20-60>95Low[1]
HCTU Aminium/Uronium Salt15-45>95Very Low[1]
PyBOP Phosphonium Salt30-120>95Low[1]
DIC/HOBt Carbodiimide/Additive60-180>90Low to Moderate
DIC/Oxyma Carbodiimide/Additive30-120>95Very Low

Data is compiled from various sources and can be sequence-dependent.

Table 2: Comparison of Fmoc Deprotection Reagents

Piperidine is the most common reagent for Fmoc deprotection; however, alternatives are available.

Deprotection ReagentTypical ConcentrationTypical Deprotection Time (minutes)Relative EfficiencyNotes
Piperidine 20% in DMF3-5 (x2)StandardMost widely used.
Piperazine 20% in DMF5-10 (x2)Slightly lowerCan reduce aspartimide formation.
DBU 2-10% in DMF1-5 (x2)HigherVery fast, but can increase side reactions. Often used with a scavenger.
4-Methylpiperidine 20% in DMF3-5 (x2)Comparable to PiperidineA common alternative to piperidine.

DMF: N,N-Dimethylformamide; DBU: 1,8-Diazabicyclo[5.4.0]undec-7-ene

Table 3: Common Cleavage Cocktails for Fmoc-SPPS

The composition of the cleavage cocktail depends on the amino acid composition of the peptide, particularly the presence of sensitive residues.

Reagent CocktailComposition (v/v)Typical Cleavage Time (hours)Target Residues and Applications
TFA/TIS/H₂O 95:2.5:2.52-4General purpose for peptides without sensitive residues like Cys, Met, or Trp.
TFA/TIS/EDT/H₂O 94:1:2.5:2.52-4For peptides containing Cys(Trt).
Reagent K TFA/Thioanisole/H₂O/Phenol/EDT (82.5:5:5:5:2.5)2-4"Universal" cocktail for peptides with multiple sensitive residues.
TFA/DCM 1-2% TFA in DCM0.5-2For cleavage from very acid-sensitive resins (e.g., 2-chlorotrityl) to yield a protected peptide.

TFA: Trifluoroacetic acid; TIS: Triisopropylsilane; EDT: 1,2-Ethanedithiol; DCM: Dichloromethane

Detailed Experimental Protocols

Resin Preparation and First Amino Acid Loading
  • Resin Swelling: Place the desired amount of resin in a reaction vessel. Add a suitable solvent (e.g., DMF or DCM) and allow the resin to swell for at least 30-60 minutes with occasional agitation.[2] Drain the solvent.

  • First Amino Acid Loading (for Wang Resin):

    • Dissolve the first Fmoc-amino acid (2-4 equivalents relative to resin loading) and a coupling reagent (e.g., HOBt, 2-4 equivalents) in DMF.

    • Add a carbodiimide (e.g., DIC, 2-4 equivalents) to the amino acid solution and pre-activate for 5-10 minutes.

    • Add the activated amino acid solution to the swollen resin.

    • Add a catalytic amount of DMAP (0.1 equivalents).

    • Allow the reaction to proceed for 2-12 hours at room temperature.

    • Wash the resin thoroughly with DMF and DCM.

    • Cap any unreacted hydroxyl groups on the resin using an acetic anhydride/pyridine solution.

The SPPS Cycle: Deprotection and Coupling
  • Fmoc Deprotection:

    • Add a 20% (v/v) solution of piperidine in DMF to the resin.[2]

    • Mix for 3 minutes, then drain.[2]

    • Add a fresh portion of 20% piperidine in DMF and mix for 10-15 minutes.[2]

    • Drain the deprotection solution.

    Fmoc_Deprotection Fmoc_Peptide Fmoc-NH-Peptide-Resin Intermediate Carbanion Intermediate Fmoc_Peptide->Intermediate + Piperidine Piperidine Piperidine (Base) Dibenzofulvene Dibenzofulvene Intermediate->Dibenzofulvene β-elimination Free_Amine H₂N-Peptide-Resin Intermediate->Free_Amine Adduct Dibenzofulvene-Piperidine Adduct Dibenzofulvene->Adduct + Piperidine (Scavenger)

    Figure 2: Mechanism of Fmoc deprotection.
  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[2]

  • Amino Acid Coupling:

    • In a separate vial, dissolve the next Fmoc-protected amino acid (3-5 equivalents) and a coupling reagent (e.g., HATU, 2.9 equivalents) in DMF.[1][2]

    • Add a base (e.g., DIPEA, 6 equivalents) to the amino acid solution to activate it.[1]

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Mix for 1-2 hours at room temperature.[2]

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).[2]

  • Monitoring the Reaction: The completeness of the coupling reaction can be monitored using a qualitative colorimetric test, such as the Kaiser (ninhydrin) test, which detects free primary amines. A negative test result (e.g., yellow beads) indicates a complete reaction.

Final Cleavage and Deprotection
  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described above.

  • Resin Washing and Drying: Wash the resin with DMF, followed by DCM, and dry the resin under vacuum.

  • Cleavage and Deprotection:

    • Add the appropriate cleavage cocktail (see Table 3) to the dried peptide-resin.

    • Incubate the mixture at room temperature with occasional agitation for the recommended time.

  • Peptide Precipitation:

    • Filter the cleavage mixture to separate the resin.

    • Add the filtrate dropwise to a large volume of cold diethyl ether to precipitate the crude peptide.[2]

    • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide pellet under vacuum.

Purification and Analysis
  • Purification: The crude peptide is typically purified by reversed-phase high-performance liquid chromatography (RP-HPLC).[3]

    • Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA).

    • Inject the sample onto a C18 column.

    • Elute the peptide using a gradient of increasing acetonitrile concentration.

    • Collect fractions corresponding to the desired peptide peak.

  • Analysis: The purity and identity of the final peptide are confirmed by analytical RP-HPLC and mass spectrometry (MS).[3]

Common Side Reactions and Troubleshooting

Even with optimized protocols, side reactions can occur. Being able to identify and mitigate these is crucial for successful peptide synthesis.

  • Incomplete Coupling: This can be caused by steric hindrance or peptide aggregation.

    • Solution: Increase coupling time, use a more potent coupling reagent (e.g., HATU), or perform a "double coupling" by repeating the coupling step.

  • Racemization: The loss of stereochemical integrity at the α-carbon, particularly for residues like His and Cys.

    • Solution: Use a coupling reagent with low racemization potential (see Table 1) and a weaker base like N-methylmorpholine (NMM).

  • Diketopiperazine Formation: Cyclization and cleavage of the N-terminal dipeptide from the resin, especially with Pro or Gly in the second or third position.

    • Solution: Use a 2-chlorotrityl resin, which is more sterically hindered, or couple a pre-formed dipeptide.

  • Aspartimide Formation: Cyclization of aspartic acid side chains, particularly in Asp-Gly or Asp-Ser sequences, leading to impurities.

    • Solution: Protect the aspartic acid side chain with a more sterically hindered group (e.g., O-2,4-dichlorobenzyl) or add HOBt to the deprotection solution.

Troubleshooting_Fmoc_SPPS Problem Problem Identified (e.g., Low Purity, Incorrect Mass) Incomplete_Coupling Incomplete Coupling? Problem->Incomplete_Coupling Incomplete_Deprotection Incomplete Deprotection? Problem->Incomplete_Deprotection Side_Reaction Specific Side Reaction? Problem->Side_Reaction Solution_Coupling Increase coupling time Use stronger coupling reagent Double couple Incomplete_Coupling->Solution_Coupling Yes Solution_Deprotection Increase deprotection time Use stronger base Incomplete_Deprotection->Solution_Deprotection Yes Solution_Side_Reaction Identify side reaction (e.g., Racemization, Aspartimide) Modify protection strategy or reagents Side_Reaction->Solution_Side_Reaction Yes

Figure 3: A logical flowchart for troubleshooting common issues in Fmoc SPPS.

Conclusion

The Fmoc-based solid-phase peptide synthesis strategy offers a robust and versatile platform for the chemical synthesis of peptides. A thorough understanding of the underlying chemical principles, careful selection of reagents, and adherence to optimized protocols are paramount to achieving high yields of pure product. This guide provides the foundational knowledge and practical data necessary for researchers to successfully navigate the intricacies of Fmoc-amino acid utilization in their scientific endeavors.

References

An In-Depth Technical Guide to Aminobenzoic Acid Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of aminobenzoic acid-based fluorescent probes, detailing their synthesis, photophysical properties, and diverse applications in research and drug development. The information is presented to be a practical resource, with a focus on quantitative data, detailed experimental protocols, and visual representations of key processes.

Introduction to Aminobenzoic Acid Fluorescent Probes

Aminobenzoic acids are a class of aromatic compounds possessing both an amino and a carboxylic acid functional group. Their inherent fluorescence and environmentally sensitive photophysical properties make them valuable core structures for the design of fluorescent probes.[1][2] These probes are instrumental in elucidating biological processes, with applications ranging from sensing metal ions and pH to bioimaging and enzyme activity assays.

The position of the amino group relative to the carboxylic acid (ortho-, meta-, or para-) significantly influences the probe's spectral properties and its suitability for specific applications. Furthermore, derivatization of the amino and carboxyl groups allows for the fine-tuning of these properties and for conjugation to other molecules, such as peptides and nanoparticles.

Core Principles and Mechanisms of Action

The fluorescence of aminobenzoic acid derivatives is often governed by intramolecular charge transfer (ICT) processes.[2][3][4] Upon photoexcitation, an electron can be transferred from the electron-donating amino group to the electron-accepting carboxylic acid group, leading to a more polar excited state.[2] The energy of this charge transfer state is sensitive to the polarity of the surrounding environment, resulting in changes in the fluorescence emission spectrum.[5] This solvatochromism is a key principle behind their use as environmental sensors.

Fluorescence quenching is another important mechanism. This can occur through various processes, including photoinduced electron transfer (PET), Förster resonance energy transfer (FRET), and static or dynamic quenching upon interaction with an analyte.[6][7] "Turn-on" probes are designed to be initially non-fluorescent or weakly fluorescent, with a significant increase in fluorescence intensity upon binding to a target analyte, which can be achieved by inhibiting a quenching process.

Quantitative Data: Photophysical Properties

The following tables summarize key photophysical properties of various aminobenzoic acid derivatives, providing a comparative overview for probe selection.

Table 1: Photophysical Properties of Aminobenzoic Acid Derivatives in Different Solvents

CompoundSolventExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Lifetime (τ, ns)Reference(s)
p-Aminobenzoic acid (PABA)Water2883450.031.2[5]
p-Aminobenzoic acid (PABA)Ethanol2903400.11-[5]
p-Aminobenzoic acid (PABA)Dioxane2953350.20-[5]
3-Aminobenzoic acid (3ABA)Water295405--[2]
3-Aminobenzoic acid (3ABA)Acetonitrile300380--[2]
3,5-Diaminobenzoic acid (DABA)Water305430--
3,5-Diaminobenzoic acid (DABA)Methanol310415--
o-Aminobenzoic acid (Abz)-Phe-NHCH₃Water3204200.051.5[8]
o-Aminobenzoic acid (Abz)-Phe-NHCH₃SDS Micelles3204150.154.5[8]

Table 2: pH-Dependent Photophysical Properties of p-Aminobenzoic Acid Derivatives

CompoundpHExcitation Max (nm)Emission Max (nm)Reference(s)
p-Aminobenzoic acid (PABA)2.0275340[1][9]
p-Aminobenzoic acid (PABA)7.0288345[1][9]
p-Aminobenzoic acid (PABA)11.0295350[1][9]
4-(Dimethylamino)benzoic acid2.0290350[1][9]
4-(Dimethylamino)benzoic acid7.0300450 (ICT)[1][9]

Experimental Protocols

This section provides detailed methodologies for key experiments involving aminobenzoic acid fluorescent probes. These protocols are based on established methods and can be adapted for specific research needs.

Synthesis of an ortho-Aminobenzoyl (Abz)-Labeled Peptide

This protocol describes the solid-phase synthesis of a peptide labeled with the fluorescent probe ortho-aminobenzoic acid (Abz).

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids

  • ortho-Aminobenzoic acid (Abz)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Solid-phase peptide synthesis vessel

  • Shaker

  • HPLC system for purification

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in the synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling: Dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) in DMF. Add DIC (3 eq.) and Oxyma Pure (3 eq.). Add the activated amino acid solution to the resin and shake for 2 hours. Monitor the coupling reaction using a Kaiser test.

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the peptide sequence.

  • Abz Labeling: For the N-terminal labeling, dissolve ortho-aminobenzoic acid (3 eq.) in DMF. Add DIC (3 eq.) and Oxyma Pure (3 eq.). Add the solution to the deprotected N-terminus of the peptide-resin and shake for 4 hours.

  • Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Cleave the peptide from the resin and remove side-chain protecting groups by treating with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.

  • Peptide Precipitation and Purification: Precipitate the peptide by adding cold diethyl ether. Centrifuge to collect the crude peptide. Purify the peptide by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the Abz-labeled peptide using mass spectrometry and analytical HPLC.

Detection of Metal Ions

This protocol outlines a general procedure for the detection of metal ions using an aminobenzoic acid-based fluorescent probe.

Materials:

  • Aminobenzoic acid fluorescent probe stock solution (e.g., in DMSO or ethanol)

  • Buffer solution (e.g., HEPES, Tris-HCl, at a specific pH)

  • Stock solutions of various metal ions (e.g., Cu²⁺, Zn²⁺, Fe³⁺, etc.)

  • Fluorometer

Procedure:

  • Preparation of Probe Solution: Prepare a working solution of the aminobenzoic acid probe in the chosen buffer. The final concentration will depend on the probe's properties but is typically in the low micromolar range.

  • Fluorescence Measurement of the Free Probe: Transfer the probe solution to a cuvette and measure its initial fluorescence spectrum using the fluorometer. Record the excitation and emission maxima and the fluorescence intensity.

  • Titration with Metal Ions: Add small aliquots of a metal ion stock solution to the cuvette containing the probe. After each addition, mix thoroughly and allow the solution to equilibrate for a few minutes.

  • Fluorescence Measurements: Measure the fluorescence spectrum after each addition of the metal ion.

  • Data Analysis: Plot the change in fluorescence intensity at the emission maximum as a function of the metal ion concentration. This can be used to determine the detection limit and the binding constant.

  • Selectivity Test: Repeat the experiment with other metal ions to assess the selectivity of the probe.

Measurement of Intracellular pH

This protocol describes how to measure intracellular pH (pHi) using a pH-sensitive aminobenzoic acid derivative.[10][11][12]

Materials:

  • pH-sensitive aminobenzoic acid probe (e.g., a derivative of p-aminobenzoic acid)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Calibration buffers of known pH containing ionophores (e.g., nigericin and valinomycin)

  • Fluorescence microscope or plate reader with appropriate filters

Procedure:

  • Cell Culture: Culture the cells of interest to an appropriate confluency on glass-bottom dishes or in a microplate.

  • Probe Loading: Incubate the cells with the aminobenzoic acid probe in serum-free medium for 30-60 minutes at 37°C. The optimal probe concentration and loading time should be determined empirically.

  • Washing: Wash the cells twice with pre-warmed PBS to remove any extracellular probe.

  • Fluorescence Imaging/Measurement: Image the cells using a fluorescence microscope or measure the fluorescence intensity using a plate reader. For ratiometric probes, acquire images or readings at two different excitation or emission wavelengths.

  • Calibration: At the end of the experiment, perfuse the cells with calibration buffers of different known pH values in the presence of ionophores to equilibrate the intracellular and extracellular pH. Record the fluorescence ratio at each pH to generate a calibration curve.

  • Data Analysis: Convert the fluorescence ratios from the experimental cells to pHi values using the calibration curve.

Enzyme Activity Assay

This protocol provides a framework for measuring enzyme activity using a fluorogenic aminobenzoic acid-based substrate.[13][14]

Materials:

  • Fluorogenic aminobenzoic acid-based enzyme substrate

  • Purified enzyme

  • Assay buffer specific for the enzyme of interest

  • Inhibitor (optional)

  • Fluorometer or fluorescence plate reader

Procedure:

  • Prepare Reagents: Prepare stock solutions of the enzyme, substrate, and inhibitor (if used) in the appropriate assay buffer.

  • Enzyme Reaction: In a microplate well or cuvette, add the assay buffer and the enzyme solution.

  • Initiate Reaction: Start the reaction by adding the fluorogenic substrate.

  • Monitor Fluorescence: Immediately begin monitoring the increase in fluorescence intensity over time using a fluorometer or plate reader. The cleavage of the substrate by the enzyme will separate a quenching group from the aminobenzoic acid fluorophore, leading to an increase in fluorescence.

  • Data Analysis: Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

  • Kinetic Analysis: To determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax), perform the assay with varying substrate concentrations and plot the initial velocities against the substrate concentration.

  • Inhibition Assay (Optional): To test for enzyme inhibition, pre-incubate the enzyme with various concentrations of an inhibitor before adding the substrate and measure the effect on the reaction velocity.

Mandatory Visualizations

Signaling Pathway: Enzyme-Activated Probe for Apoptosis Detection

Caption: Caspase-3 activation pathway leading to fluorescence.

Experimental Workflow: High-Throughput Screening for Enzyme Inhibitors

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Library Compound Library Dispense_Compounds Dispense Compounds into Microplate Compound_Library->Dispense_Compounds Enzyme_Solution Enzyme Solution Add_Enzyme Add Enzyme Enzyme_Solution->Add_Enzyme Probe_Solution Aminobenzoic Acid Probe Solution Add_Probe Add Probe (Substrate) Probe_Solution->Add_Probe Dispense_Compounds->Add_Enzyme Add_Enzyme->Add_Probe Incubate Incubate Add_Probe->Incubate Read_Fluorescence Read Fluorescence Incubate->Read_Fluorescence Calculate_Inhibition Calculate % Inhibition Read_Fluorescence->Calculate_Inhibition Identify_Hits Identify Hits Calculate_Inhibition->Identify_Hits Dose_Response Dose-Response Curve Identify_Hits->Dose_Response Determine_IC50 Determine IC50 Dose_Response->Determine_IC50

Caption: High-throughput screening workflow for inhibitors.

Logical Relationship: 'Turn-On' Probe Mechanism for Viscosity Sensing

G cluster_low Low Viscosity cluster_high High Viscosity Low_Viscosity Low Viscosity Environment Free_Rotation Free Intramolecular Rotation Low_Viscosity->Free_Rotation Non_Radiative_Decay Non-Radiative Decay (Quenching) Free_Rotation->Non_Radiative_Decay Low_Fluorescence Low Fluorescence Non_Radiative_Decay->Low_Fluorescence High_Viscosity High Viscosity Environment Restricted_Rotation Restricted Intramolecular Rotation High_Viscosity->Restricted_Rotation Radiative_Decay Radiative Decay (Fluorescence) Restricted_Rotation->Radiative_Decay High_Fluorescence High Fluorescence Radiative_Decay->High_Fluorescence Probe Aminobenzoic Acid Viscosity Probe Probe->Low_Viscosity Probe->High_Viscosity

Caption: Viscosity sensing 'turn-on' probe mechanism.

Conclusion

Aminobenzoic acid fluorescent probes represent a versatile and powerful class of tools for researchers in the life sciences and drug discovery. Their tunable photophysical properties, coupled with their sensitivity to the local microenvironment, enable a wide range of applications. This guide has provided a foundational understanding of these probes, along with practical data and protocols to facilitate their use in the laboratory. As research continues, the development of novel aminobenzoic acid derivatives with enhanced brightness, photostability, and target specificity will undoubtedly open up new avenues for scientific discovery.

References

A Technical Guide to the Solubility of Fmoc-3-Abz-OH in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-α-Fmoc-3-aminobenzoic acid (Fmoc-3-Abz-OH) is a crucial building block in peptide synthesis and various applications in medicinal chemistry and materials science.[1] A thorough understanding of its solubility in common laboratory solvents is paramount for optimizing reaction conditions, ensuring efficient synthesis, and enabling its use in diverse experimental setups. This technical guide provides a comprehensive overview of the expected solubility of this compound based on the general principles of Fmoc-protected amino acids and the physicochemical properties of its constituent parts. While specific quantitative solubility data for this compound is not extensively published, this guide offers qualitative assessments and a detailed experimental protocol for its determination.

Core Principles of Fmoc-Amino Acid Solubility

The solubility of Fmoc-protected amino acids is primarily dictated by the interplay between the large, hydrophobic fluorenylmethoxycarbonyl (Fmoc) group and the specific amino acid side chain.[2]

  • The Fmoc Group: This bulky, nonpolar moiety generally imparts good solubility in a range of organic solvents, particularly polar aprotic solvents.[2]

  • The Amino Acid Moiety: In the case of this compound, the aminobenzoic acid portion introduces both aromatic character and a carboxylic acid group. The aromatic ring contributes to hydrophobicity, while the carboxylic acid can participate in hydrogen bonding and provides a site for ionization, which can influence solubility in polar and aqueous solvents.

Generally, Fmoc-protected amino acids exhibit good solubility in polar aprotic solvents commonly employed in solid-phase peptide synthesis (SPPS), such as N,N-Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and Dimethyl Sulfoxide (DMSO).[2] Conversely, they are typically sparingly soluble in water.

Qualitative Solubility Profile of this compound

Based on the core principles outlined above and information from various sources, a qualitative solubility profile for this compound can be predicted.

Solvent CategoryCommon ExamplesExpected Solubility of this compoundRationale
Polar Aprotic Solvents DMF, DMSO, NMP, THFHighThese solvents are effective at solvating both the polar and nonpolar regions of the molecule. DMF and NMP are standard solvents for peptide synthesis where high solubility of Fmoc-amino acids is required.[2] Some sources suggest that for difficult-to-dissolve Fmoc-amino acids, a mixture of DMF and DMSO can be effective.[3]
Polar Protic Solvents Methanol, EthanolModerate to LowThe ability to hydrogen bond may provide some solubility, but the large hydrophobic Fmoc group will limit it.
Nonpolar Solvents Toluene, HexaneLow to InsolubleThe overall polarity of the molecule, due to the carboxylic acid and the amide linkage, is too high for significant solubility in nonpolar solvents.
Chlorinated Solvents Dichloromethane (DCM)ModerateDCM is a widely used solvent in organic synthesis and can often dissolve Fmoc-protected amino acids.[4]
Aqueous Solutions WaterSparingly SolubleThe large hydrophobic Fmoc group significantly limits water solubility. Solubility will be pH-dependent; in basic aqueous solutions, the carboxylic acid will be deprotonated to the more soluble carboxylate salt.

Experimental Protocol for Determining Solubility

For precise quantitative data, the shake-flask method is the gold standard for determining equilibrium solubility.[2] This method involves equilibrating an excess of the solute with the solvent and then measuring the concentration of the dissolved compound.

Materials
  • This compound (solid)

  • Selected solvents (e.g., DMF, DMSO, Methanol, Water, etc.)

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Temperature-controlled environment (e.g., incubator or water bath)

  • Centrifuge

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure
  • Preparation of Standard Solutions:

    • Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen solvent to prepare a stock solution of known concentration.

    • Perform a series of dilutions of the stock solution to create a set of standard solutions of decreasing concentrations.

  • Generation of a Calibration Curve:

    • Analyze the standard solutions using HPLC or a UV-Vis spectrophotometer.

    • Plot the measured peak area (for HPLC) or absorbance (for UV-Vis) against the known concentrations of the standard solutions.

    • Perform a linear regression to obtain the equation of the line (y = mx + c), which will be used to determine the concentration of the unknown samples.

  • Sample Preparation and Equilibration:

    • Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached.

    • Seal the vials tightly.

    • Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Sample Processing and Analysis:

    • After the equilibration period, allow the vials to stand undisturbed to let the excess solid settle.

    • Centrifuge the vials to further separate the undissolved solid from the supernatant.

    • Carefully withdraw a known volume of the clear supernatant.

    • Dilute the supernatant with a known volume of the solvent to bring the concentration within the range of the calibration curve.

    • Analyze the diluted supernatant using the same method (HPLC or UV-Vis) as for the standard solutions.

  • Calculation of Solubility:

    • Using the peak area or absorbance from the analysis of the diluted supernatant and the equation from the calibration curve, calculate the concentration of the diluted sample.

    • Multiply this concentration by the dilution factor to determine the concentration of the saturated solution. This value represents the solubility of this compound in the tested solvent at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Solubility_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Results start Start standards Prepare Standard Solutions start->standards excess Add Excess this compound to Solvent calibration Generate Calibration Curve (HPLC/UV-Vis) standards->calibration analyze Analyze Diluted Supernatant equilibrate Equilibrate (24-48h with shaking) excess->equilibrate separate Separate Solid (Centrifuge) equilibrate->separate supernatant Collect & Dilute Supernatant separate->supernatant supernatant->analyze calculate Calculate Concentration using Calibration Curve analyze->calculate solubility Determine Solubility (mg/mL or mol/L) calculate->solubility end End solubility->end

Caption: Workflow for determining the solubility of this compound.

Factors Influencing Solubility

Several factors can affect the measured solubility of this compound:

  • Temperature: Solubility is generally temperature-dependent. For most solids dissolving in liquids, solubility increases with temperature.

  • Purity of the Compound: Impurities in the this compound can alter its solubility characteristics.

  • Solvent Grade and Water Content: The presence of even small amounts of water in organic solvents can significantly impact the solubility of hydrophobic compounds.[5] It is advisable to use high-purity, anhydrous solvents when possible.

  • pH (for aqueous solutions): The protonation state of the carboxylic acid group will change with pH, thereby affecting the solubility in water.

Conclusion

References

A Technical Guide to Fmoc Solid-Phase Peptide Synthesis: Principles and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS), the predominant method for the chemical synthesis of peptides. As a cornerstone of peptide research and drug development, Fmoc SPPS offers a versatile and efficient platform for creating custom peptide sequences with high purity. This document outlines the core principles, detailed experimental protocols, and critical considerations for successful peptide synthesis, tailored for a scientific audience.

Core Principles of Fmoc Solid-Phase Peptide Synthesis

Fmoc SPPS is a cyclical process that enables the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin.[1] The synthesis proceeds from the C-terminus to the N-terminus of the peptide.[1] The fundamental principle of this methodology lies in the use of the base-labile Fmoc group for the temporary protection of the α-amino group of the amino acids.[1][2] This orthogonal protection strategy allows for the selective removal of the N-terminal protecting group under mild basic conditions, without affecting the acid-labile protecting groups on the amino acid side chains.[1]

The entire process can be divided into four main stages: resin preparation, iterative chain elongation, final cleavage and deprotection, and purification and analysis.[1]

The Fmoc-SPPS Cycle

The core of the synthesis is the chain elongation stage, which consists of three repeating steps:

  • Fmoc Deprotection: The removal of the Fmoc group from the N-terminal amino acid of the resin-bound peptide. This is typically achieved by treating the resin with a mild base, most commonly a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1][] The deprotection occurs via a β-elimination mechanism.[1][4]

  • Washing: Thorough washing of the resin to remove the deprotection reagent and the cleaved Fmoc byproducts. This step is critical to prevent side reactions in the subsequent coupling step.[1]

  • Amino Acid Coupling: The activation and coupling of the next Fmoc-protected amino acid to the newly exposed N-terminus of the growing peptide chain. This is facilitated by a coupling reagent.[5]

This cycle is repeated until the desired peptide sequence is assembled.

Key Components and Reagents

Solid Supports (Resins)

The choice of resin is critical as it determines the C-terminal functionality of the final peptide (e.g., carboxylic acid or amide) and influences the overall success of the synthesis.[1][5] The resin must be chemically inert to the reagents and solvents used during synthesis but allow for efficient cleavage of the peptide at the end.[1]

Resin TypeC-Terminal FunctionalityCleavage ConditionCommon Applications
Wang Resin Carboxylic AcidStrong acid (e.g., high % TFA)Synthesis of C-terminal acid peptides.[5][6]
2-Chlorotrityl Chloride Resin Carboxylic AcidMild acid (e.g., 1-2% TFA in DCM)Synthesis of protected peptide fragments; useful when C-terminal is a carboxylic acid.[1][6]
Rink Amide Resin AmideStrong acid (e.g., high % TFA)Synthesis of C-terminal amide peptides.[5][6]
Sieber Amide Resin AmideMild acid (e.g., 1-2% TFA in DCM)Preparation of protected peptide amides.[1]
The Fmoc Protecting Group

The 9-fluorenylmethoxycarbonyl (Fmoc) group is the cornerstone of this synthesis strategy. Its key features include:

  • Base Lability: It is readily cleaved by secondary amines like piperidine, proceeding through a β-elimination mechanism to yield dibenzofulvene, which is subsequently trapped by the amine.[4][7]

  • Acid Stability: It is stable to the acidic conditions used to remove side-chain protecting groups, providing orthogonality.[8]

Coupling Reagents

The formation of the peptide bond requires the activation of the carboxylic acid of the incoming amino acid. The choice of coupling reagent significantly impacts coupling efficiency, reaction time, and the degree of racemization.[9]

Coupling ReagentReagent TypeTypical Coupling TimeRepresentative Yield (%)Level of RacemizationKey Considerations
HATU Aminium/Uronium Salt15-45 minutes>99Very LowHighly reactive and efficient, but can be expensive.[9]
HBTU Aminium/Uronium Salt20-60 minutes>98LowA widely used and effective coupling reagent.[9]
HCTU Aminium/Uronium Salt15-45 minutes>99Very LowSimilar to HATU in efficiency.[9]
PyBOP Phosphonium Salt30-120 minutes>98LowOffers a good balance of reactivity and stability.[9]
DIC/HOBt Carbodiimide/Additive60-180 minutes>95LowA cost-effective option for routine synthesis.[9][10]
DIC/OxymaPure® Carbodiimide/Additive60-180 minutes>95Very LowOxyma is a superior alternative to HOBt, reducing side reactions.[9][11]
Cleavage Cocktails and Scavengers

The final step involves cleaving the peptide from the resin and removing the side-chain protecting groups simultaneously. This is typically achieved with a strong acid, most commonly trifluoroacetic acid (TFA).[12] During this process, reactive cationic species are generated, which can modify sensitive amino acid residues.[12][13] Scavengers are added to the cleavage cocktail to trap these reactive species.[12]

Cleavage Cocktail CompositionTarget Residues / Application
TFA / H₂O (95:5) For peptides containing only Arg(Pbf) and no other sensitive residues.[12]
TFA / TIS / H₂O (95:2.5:2.5) A general-purpose cocktail for many sequences.[13]
TFA / TIS / EDT / H₂O (94:1:2.5:2.5) For peptides containing Cys, Met, or Trp to minimize side reactions. EDT is particularly effective for protecting Cysteine.[12]
Reagent K (TFA / Phenol / H₂O / Thioanisole / EDT - 82.5:5:5:5:2.5) A "universal" cocktail for complex peptides with multiple sensitive residues.[13]
Reagent H (TFA / Phenol / Thioanisole / EDT / H₂O / DMS / NH₄I) Specifically designed to minimize oxidation of Methionine residues.[14]

Experimental Protocols

Resin Preparation (Swelling)
  • Weigh the desired amount of resin (e.g., for a 0.1 mmol scale synthesis, approximately 300 mg is common) and place it into a suitable reaction vessel.[6]

  • Add a solvent such as DMF or DCM to the resin.[5][6]

  • Allow the resin to swell for at least 30-60 minutes at room temperature. This process increases the exposure of the reactive sites within the resin beads.[5][6]

  • After swelling, drain the solvent.

Fmoc Deprotection Protocol
  • Add a 20% (v/v) solution of piperidine in DMF to the swelled resin (approximately 10 mL per gram of resin).[15]

  • Agitate the mixture at room temperature for 5-7 minutes.[6][15] Some protocols suggest a two-step deprotection: an initial 2-minute treatment followed by draining and a second 5-minute treatment with fresh reagent.[15]

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DMF (e.g., 5 times) to remove all traces of piperidine and the cleaved Fmoc-dibenzofulvene adduct.[6]

Amino Acid Coupling Protocol (using HATU)
  • In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) and HATU (e.g., 2.9 equivalents) in DMF.[9]

  • Add a base, such as N,N-Diisopropylethylamine (DIPEA) (e.g., 6 equivalents), to the amino acid solution to activate it.[9]

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the mixture at room temperature for 15-45 minutes.[9] Longer coupling times may be necessary for difficult sequences.[6]

  • Drain the coupling solution.

  • Wash the resin thoroughly with DMF to remove excess reagents.

Final Cleavage and Peptide Precipitation Protocol

Note: This protocol is a general guideline. The specific cleavage cocktail should be chosen based on the peptide sequence (see Table 3).

  • After the final deprotection and washing steps, thoroughly dry the peptide-resin under a stream of nitrogen or in a vacuum desiccator.[12]

  • In a fume hood, prepare the appropriate cleavage cocktail fresh. For 100 mg of resin, use approximately 2 mL of the cocktail.[12]

  • Add the cleavage cocktail to the dried resin and agitate at room temperature for 1-3 hours.[12]

  • Filter the resin to collect the TFA solution containing the cleaved peptide. Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • In a larger centrifuge tube, add cold diethyl ether (approximately 10 times the volume of the TFA filtrate).[12]

  • Slowly add the TFA filtrate to the cold ether while gently vortexing to precipitate the peptide.

  • Incubate the ether-peptide mixture at -20°C for at least 1 hour to maximize precipitation.[12]

  • Centrifuge the suspension to pellet the precipitated peptide.

  • Carefully decant the ether, wash the peptide pellet with cold ether, and repeat the centrifugation.

  • Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator. The crude peptide is now ready for purification and analysis.

Visualizing the Workflow and Mechanisms

Fmoc_SPPS_Workflow cluster_ResinPrep Resin Preparation cluster_Elongation Chain Elongation Cycle cluster_FinalSteps Final Steps Resin Start with Resin Swell Swell Resin (e.g., in DMF) Resin->Swell Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 2. Wash (DMF) Deprotection->Wash1 Coupling 3. Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Wash1->Coupling Wash2 4. Wash (DMF) Coupling->Wash2 Wash2->Deprotection Repeat n times Cleavage Cleavage & Side-Chain Deprotection (TFA Cocktail) Wash2->Cleavage After last cycle Purification Purification & Analysis (e.g., HPLC, Mass Spec) Cleavage->Purification

Caption: High-level workflow of Fmoc solid-phase peptide synthesis.

Fmoc_Deprotection cluster_mechanism Fmoc Deprotection Mechanism (β-Elimination) Fmoc_Peptide Fmoc-NH-Peptide-Resin Proton_Abstraction Proton Abstraction at C9 of Fluorene Fmoc_Peptide->Proton_Abstraction + Piperidine (Base) Elimination β-Elimination Proton_Abstraction->Elimination Products H₂N-Peptide-Resin + Dibenzofulvene (DBF) + CO₂ Elimination->Products DBF_Adduct DBF-Piperidine Adduct Products->DBF_Adduct + Piperidine (Trap)

Caption: Mechanism of Fmoc deprotection by piperidine.

Amino_Acid_Coupling cluster_coupling Amino Acid Coupling Workflow Start Fmoc-AA-OH + H₂N-Peptide-Resin Activation Activation of Carboxyl Group (Coupling Reagent + Base) Start->Activation Active_Ester Formation of Activated Intermediate Activation->Active_Ester Nucleophilic_Attack Nucleophilic Attack by N-terminal Amine Active_Ester->Nucleophilic_Attack Peptide_Bond Peptide Bond Formation Nucleophilic_Attack->Peptide_Bond

Caption: General workflow for amino acid coupling in SPPS.

Conclusion

Fmoc solid-phase peptide synthesis is a powerful and versatile technique that has become indispensable in both academic research and the pharmaceutical industry. Its reliance on a mild, orthogonal protection scheme allows for the routine synthesis of complex peptides. A thorough understanding of the core principles, careful selection of reagents, and adherence to optimized protocols are paramount for achieving high yields and purity. This guide provides the foundational knowledge and practical steps to enable researchers to successfully implement Fmoc SPPS in their workflows.

References

Fmoc-3-Aminobenzoic Acid: A Scaffolding for Innovation in Drug Development and Biomaterials

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Emerging Research Areas

Introduction

Fmoc-3-aminobenzoic acid is a synthetic amino acid derivative that combines three key structural features: the fluorenylmethyloxycarbonyl (Fmoc) protecting group, a rigid phenyl ring, and a meta-substitution pattern. This unique geometry offers a distinct conformational constraint compared to its ortho- and para-isomers, making it a valuable building block for advanced applications. The inherent hydrophobicity and aromaticity of the Fmoc group promote molecular self-assembly, while the aminobenzoic acid core provides a rigid scaffold for constructing complex molecular architectures.[1] This guide explores the potential research areas for Fmoc-3-aminobenzoic acid, targeting its application in the development of sophisticated peptidomimetics, self-assembling biomaterials, and advanced bioconjugates for therapeutic and diagnostic purposes.

Research Area 1: Peptidomimetics and Foldamers

Peptidomimetics are synthetic molecules that mimic the structure and function of natural peptides but offer improved pharmacological properties, such as enhanced stability against proteolytic degradation. Foldamers are a class of peptidomimetics; they are sequence-specific oligomers that adopt well-defined, predictable three-dimensional structures akin to the secondary structures of proteins.[2] The rigid, bent geometry of 3-aminobenzoic acid makes it an excellent candidate for inducing specific turns and creating unique, stable conformations in synthetic oligomers.

Focus Area: α-Helix and β-Sheet Mimetics for Targeting Protein-Protein Interactions (PPIs)

Many critical cellular processes are mediated by protein-protein interactions (PPIs), which often involve an α-helix from one protein binding to a groove on another.[3] Designing small molecules or foldamers that mimic these helical structures is a key strategy in modern drug discovery to disrupt pathological PPIs (e.g., p53-MDM2 in cancer).[3] Oligomers of N-alkylated aminobenzoic acids have been successfully synthesized to act as α-helix mimetics.[3][4] The defined angle of the 3-aminobenzoic acid unit can be exploited to create novel scaffolds that project side chains in a spatial arrangement that mimics the key residues of an α-helix or a β-turn. Furthermore, incorporating constrained residues like 3-aminobenzoic acid into a peptide hairpin can stabilize native-like folding in aqueous solutions.[5]

The synthesis of these foldamers typically employs Fmoc solid-phase peptide synthesis (SPPS), a robust and widely used methodology.[6] The workflow involves the sequential addition of Fmoc-protected building blocks onto a solid support resin.

sps_workflow resin Start Resin (e.g., PAL-MBHA) deprotect1 Fmoc Deprotection (20% Piperidine/DMF) resin->deprotect1 1. wash1 Wash (DMF, DCM) deprotect1->wash1 couple Coupling: Fmoc-3-aminobenzoic acid + Coupling Agent (HATU) wash1->couple 2. wash2 Wash (DMF, DCM) couple->wash2 deprotect2 Fmoc Deprotection (Repeat Cycle) wash2->deprotect2 3. (n cycles) cleave Cleavage from Resin (e.g., TFA Cocktail) deprotect2->cleave Final Cycle product Purified Oligomer cleave->product 4.

Fig. 1: Solid-phase synthesis workflow for an oligomer using Fmoc-3-aminobenzoic acid.
  • Resin Swelling : Swell PAL-MBHA resin (100 mg, 0.1 mmol) in dimethylformamide (DMF, 5 mL) for 1 hour in a fritted syringe.

  • Fmoc Deprotection : Drain the DMF and add 20% piperidine in DMF (5 mL). Agitate for 5 minutes. Repeat once.

  • Washing : Wash the resin thoroughly with DMF (5x), dichloromethane (DCM, 5x), and DMF (5x).

  • Coupling : In a separate vial, dissolve Fmoc-3-aminobenzoic acid (0.5 mmol, 5 equiv), HATU (0.48 mmol, 4.8 equiv), and DIPEA (1.0 mmol, 10 equiv) in DMF (2 mL). Pre-activate for 5 minutes. Add the solution to the resin and agitate for 2 hours.

  • Post-Coupling Wash : Wash the resin as described in step 3.

  • Repeat : Repeat steps 2-5 for each subsequent monomer to be added to the chain.

  • Final Cleavage : After the final coupling and deprotection, wash the resin with DCM and dry under vacuum. Add a cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane) and agitate for 2 hours.

  • Purification : Filter the resin, precipitate the crude product in cold diethyl ether, and purify using reverse-phase HPLC.

The following data, adapted from the synthesis of related 3,4-diaminobenzoic acid derivatives, demonstrates the high efficiency achievable in coupling Fmoc-amino acids, which can be expected to be similar for Fmoc-3-aminobenzoic acid in SPPS.[7][8]

Fmoc-Amino Acid DerivativeYield (%)
Fmoc-Ala-Dbz-OH83
Fmoc-Val-Dbz-OH87
Fmoc-Gly-Dbz-OH90
Fmoc-Lys(Boc)-Dbz-OH86
Fmoc-Asp(OtBu)-OH94

Research Area 2: Self-Assembling Biomaterials

Low-molecular-weight gelators (LMWGs) are small molecules that can self-assemble in a solvent to form a three-dimensional network, entrapping the solvent and creating a gel.[9] Fmoc-modified amino acids are a well-studied class of LMWGs, where self-assembly is driven by a combination of π-π stacking of the aromatic Fmoc groups and hydrogen bonding between the amino acid moieties.[1][10] These hydrogels are of significant interest for biomedical applications due to their biocompatibility and structural similarity to the extracellular matrix (ECM).[9][11]

Focus Area: Injectable Hydrogels for Drug Delivery and Tissue Engineering

Fmoc-3-aminobenzoic acid is a prime candidate for forming stable hydrogels. The process can often be triggered by a change in pH or solvent, making it suitable for creating injectable formulations that solidify in situ.[12] The resulting nanofibrous scaffold can be used to encapsulate drugs, proteins, or cells for controlled, localized delivery.[12][13] These materials offer great promise in regenerative medicine as scaffolds that support cell growth and tissue repair.[11][14] Furthermore, some Fmoc-amino acid hydrogels have demonstrated inherent antimicrobial activity, making them attractive for wound dressing and coating medical devices.[15]

The formation of the hydrogel is a hierarchical process. Individual Fmoc-3-aminobenzoic acid molecules first assemble into primary structures like nanofibers through non-covalent interactions. These fibers then entangle to form a complex 3D network that immobilizes water molecules.

self_assembly cluster_0 Molecular Scale cluster_1 Nanoscale cluster_2 Microscale cluster_3 Macroscopic Material monomer Fmoc-3-aminobenzoic Acid Monomers fiber Self-Assembled Nanofibers monomer->fiber π-π Stacking & H-Bonding network Entangled 3D Fiber Network fiber->network Fiber Entanglement hydrogel Hydrogel network->hydrogel Solvent Entrapment

Fig. 2: Hierarchical self-assembly of Fmoc-3-aminobenzoic acid into a hydrogel.
  • Dissolution : Weigh 10 mg of Fmoc-3-aminobenzoic acid into a vial. Add 950 µL of sterile water.

  • Solubilization : Add 1M NaOH dropwise while vortexing until the solid is completely dissolved, forming a clear solution. This deprotonates the carboxylic acid, preventing assembly.

  • Gelation Trigger : Add 50 µL of 2M HCl to neutralize the solution and protonate the carboxylic acid. Alternatively, use glucono-δ-lactone (GdL), which slowly hydrolyzes to gluconic acid for a more controlled pH drop and homogenous gel formation.

  • Maturation : Allow the solution to stand undisturbed at room temperature for 1-24 hours. Gel formation can be confirmed by inverting the vial.

  • Characterization : Analyze the hydrogel's mechanical properties using rheology and visualize its nanostructure using Scanning Electron Microscopy (SEM).

While specific data for Fmoc-3-aminobenzoic acid requires experimental determination, values from similar Fmoc-amino acids provide a benchmark for expected properties.

PropertyTypical Value RangeReference
Critical Gelation Conc. (CGC)0.2 - 1.0 % w/v[12]
Storage Modulus (G')100 - 10,000 Pa[16]
Fiber Diameter20 - 100 nm[9]

Research Area 3: Bioconjugation and Advanced Linker Technologies

Linker molecules are critical components in targeted therapeutics like Antibody-Drug Conjugates (ADCs) and Small Molecule-Drug Conjugates (SMDCs), connecting the targeting moiety to the cytotoxic payload. The linker's properties heavily influence the conjugate's stability, pharmacokinetics, and mechanism of action.[17]

Focus Area: Rigid Linkers for Small Molecule-Drug Conjugates (SMDCs)

Fmoc-3-aminobenzoic acid can serve as a rigid spacer element within a larger linker structure. Unlike flexible alkyl chain linkers, the defined geometry of the benzene ring can precisely control the distance and spatial orientation between the drug and the targeting ligand. This can be crucial for optimizing binding to the target receptor and ensuring efficient payload release at the site of action. The amino and carboxylic acid groups provide orthogonal handles for conjugation to other components of the SMDC. 6-aminohexanoic acid (AHX) is a popular flexible linker, and Fmoc-3-aminobenzoic acid offers a rigid alternative or complement for creating sophisticated linker designs.[7][8]

An SMDC is a modular system. Fmoc-3-aminobenzoic acid can be deprotected and integrated into the linker component, which bridges the targeting ligand (e.g., folate, which targets the folate receptor overexpressed on many cancer cells) and the cytotoxic drug.

smdc_structure cluster_linker ligand Targeting Ligand (e.g., Folic Acid) spacer1 Spacer ligand->spacer1 Conjugation payload Cytotoxic Payload (e.g., MMAF) rigid_core 3-Aminobenzoic Acid (Rigid Core) spacer1->rigid_core cleavable Cleavable Unit (e.g., Cathepsin site) rigid_core->cleavable cleavable->payload Conjugation

Fig. 3: Logical relationship of components in an SMDC with a 3-aminobenzoic acid linker.
  • Fmoc Deprotection : Remove the Fmoc group from 3-aminobenzoic acid.

  • Linker Assembly : Couple the free amine of 3-aminobenzoic acid to a spacer unit that is already attached to the targeting ligand.

  • Payload Attachment : Activate the carboxylic acid of the 3-aminobenzoic acid moiety and couple it to the amine handle of a cleavable unit, which is pre-attached to the cytotoxic payload.

  • Purification : Purify the final SMDC construct using chromatographic techniques like HPLC.

Fmoc-3-aminobenzoic acid represents a versatile and powerful building block for researchers in chemistry, materials science, and drug development. Its unique, rigid structure opens up significant opportunities in three key areas: the rational design of foldamers to modulate challenging biological targets like PPIs; the development of stimuli-responsive, self-assembling hydrogels for drug delivery and regenerative medicine; and the engineering of next-generation linkers for targeted therapeutics. The synthetic accessibility and modular nature of this compound make it an exciting platform for developing innovative solutions to complex scientific and medical challenges.

References

Methodological & Application

Application Notes and Protocols for Fmoc-3-Abz-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-3-aminobenzoic acid (Fmoc-3-Abz-OH) is an unnatural amino acid utilized in solid-phase peptide synthesis (SPPS) to introduce a rigid, aromatic spacer into a peptide sequence. Its incorporation can influence peptide conformation, stability, and biological activity. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino function allows for its seamless integration into standard Fmoc-based SPPS protocols. These application notes provide a detailed protocol for the use of this compound in the synthesis of custom peptides.

The Fmoc strategy for SPPS offers mild reaction conditions, making it compatible with a wide range of peptide sequences and modifications.[] The Fmoc protecting group is base-labile and is typically removed with a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[2][3] This is in contrast to the harsher acidic conditions required for the removal of the tert-butyloxycarbonyl (Boc) protecting group.[4]

Key Applications of Incorporating 3-Aminobenzoic Acid

The incorporation of 3-aminobenzoic acid (3-Abz) into a peptide backbone can confer several advantageous properties:

  • Induction of Secondary Structures: The rigid aromatic ring of 3-Abz can act as a turn-inducing element, influencing the peptide's secondary structure.[5]

  • Enhanced Proteolytic Stability: The presence of this non-natural amino acid can increase resistance to enzymatic degradation, thereby extending the in-vivo half-life of therapeutic peptides.[5]

  • Scaffold for Further Modification: The aromatic ring provides a site for further chemical modifications, enabling its use as a linker or scaffold for conjugating other molecules.[5]

Experimental Protocols

This section details the step-by-step procedures for incorporating this compound into a peptide chain using manual or automated solid-phase peptide synthesis.

Resin Selection and Preparation

The choice of resin depends on the desired C-terminal functionality of the peptide (e.g., carboxylic acid or amide).[2][6]

  • For C-terminal amides: Rink Amide resin is a suitable choice.[2]

  • For C-terminal carboxylic acids: Wang resin or 2-chlorotrityl chloride resin can be used.[6]

Protocol for Resin Swelling:

  • Place the desired amount of resin in a reaction vessel.

  • Add a suitable solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), at a volume of approximately 10 mL per gram of resin.[7]

  • Gently agitate the resin for 1-2 hours at room temperature to ensure uniform swelling.[7]

  • Drain the solvent from the reaction vessel.

Fmoc Deprotection

This step removes the Fmoc protecting group from the N-terminus of the growing peptide chain, preparing it for coupling with the next amino acid.

Protocol for Fmoc Deprotection:

  • To the swollen resin, add a solution of 20% piperidine in DMF.[2][8]

  • Agitate the mixture for an initial 3 minutes, then drain the solution.[7]

  • Add a fresh portion of 20% piperidine in DMF and agitate for an additional 10-15 minutes.[2]

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DMF (5-6 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[6]

Coupling of this compound

This protocol describes the activation and coupling of this compound to the deprotected N-terminus of the peptide-resin.

Protocol for Coupling:

  • In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading) and a coupling reagent such as HBTU (2.9-4.5 equivalents) or HATU (3-5 equivalents) in DMF.[7]

  • Add a hindered base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution and mix well.[7]

  • Immediately add the activated this compound solution to the deprotected resin.

  • Agitate the reaction mixture for 1-4 hours at room temperature.[7]

  • Monitor the coupling reaction for completion using a qualitative ninhydrin (Kaiser) test. A negative test (beads remain colorless or yellow) indicates a complete reaction.

  • Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3-5 times).

Final Cleavage and Deprotection

This step cleaves the synthesized peptide from the resin support and removes any remaining side-chain protecting groups.

Protocol for Cleavage:

  • After the final Fmoc deprotection and washing, thoroughly dry the peptide-resin under vacuum.

  • Prepare a cleavage cocktail. A common cocktail for peptides without sensitive residues is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).

  • Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).[7]

  • Allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.[7]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding it to a large volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.

  • Dry the crude peptide pellet under vacuum.

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data Summary

The following tables provide a summary of typical reagents and conditions for the successful incorporation of this compound in SPPS.

Table 1: Reagents for Fmoc-SPPS
Reagent Purpose
This compoundAmino acid building block
Rink Amide or Wang ResinSolid support
N,N-Dimethylformamide (DMF)Primary solvent
Dichloromethane (DCM)Solvent for washing and swelling
20% Piperidine in DMFFmoc deprotection agent
HBTU, HATU, or DIC/HOBtCoupling (activating) reagents
N,N-Diisopropylethylamine (DIPEA)Base for activation
Trifluoroacetic Acid (TFA)Cleavage from resin
Triisopropylsilane (TIS)Scavenger during cleavage
Table 2: Typical Reaction Conditions
Parameter Condition
Resin Swelling Time 1-2 hours
Fmoc Deprotection Time 15-20 minutes (total)
Coupling Time 1-4 hours
Cleavage Time 2-4 hours
Temperature Room Temperature
Equivalents of Amino Acid 3-5
Equivalents of Coupling Reagent 2.9-5
Equivalents of Base (DIPEA) 6-10

Visualizations

Workflow for Solid-Phase Peptide Synthesis (SPPS)

SPPS_Workflow Start Start: Resin Selection Swell 1. Resin Swelling (DMF/DCM) Start->Swell Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Couple 3. Coupling (this compound, Activator, Base) Wash1->Couple Wash2 Wash (DMF) Couple->Wash2 Repeat Repeat Steps 2-4 for subsequent amino acids Wash2->Repeat Repeat->Deprotect Next Cycle FinalDeprotect Final Fmoc Deprotection Repeat->FinalDeprotect Final Cycle Wash3 Wash and Dry Resin FinalDeprotect->Wash3 Cleave 4. Cleavage & Deprotection (TFA Cocktail) Wash3->Cleave Precipitate Precipitation (Cold Ether) Cleave->Precipitate Purify Purification (RP-HPLC) Precipitate->Purify End End: Pure Peptide Purify->End

Caption: General workflow for solid-phase peptide synthesis.

Logical Relationships in a Single SPPS Cycle

SPPS_Cycle_Logic cluster_deprotection Deprotection Step cluster_coupling Coupling Step Resin_Fmoc Resin-Peptide-Fmoc Resin_NH2 Resin-Peptide-NH2 Resin_Fmoc->Resin_NH2 Base Treatment DBF_Adduct Dibenzofulvene-Piperidine Adduct Resin_Fmoc->DBF_Adduct Piperidine 20% Piperidine in DMF Piperidine->Resin_Fmoc Fmoc_Abz This compound Resin_Peptide_Abz Resin-Peptide-3-Abz-Fmoc Resin_NH2->Resin_Peptide_Abz Coupling Activated_AA Activated this compound Fmoc_Abz->Activated_AA Activation Activator Coupling Reagent (e.g., HBTU) Activator->Fmoc_Abz Base Base (DIPEA) Base->Fmoc_Abz Activated_AA->Resin_NH2

Caption: Key chemical transformations in one SPPS cycle.

References

Application Notes and Protocols for the Incorporation of Fmoc-3-Abz-OH into Peptide Sequences

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-3-aminobenzoic acid (Fmoc-3-Abz-OH) is a non-proteinogenic amino acid derivative that serves as a valuable building block in peptide chemistry. Its incorporation into peptide sequences can impart unique structural and functional properties. The rigid aromatic backbone of 3-aminobenzoic acid can induce specific secondary structures, such as β-turns, and enhance the proteolytic stability of the resulting peptide.[1] These characteristics make this compound an attractive component in the design of peptidomimetics for various therapeutic and research applications, including the development of enzyme inhibitors and modulators of signaling pathways.[2][3]

This document provides detailed application notes and experimental protocols for the successful incorporation of this compound into peptide sequences using standard solid-phase peptide synthesis (SPPS) with Fmoc chemistry.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below, providing essential information for its use in peptide synthesis.

PropertyValue
Synonyms Fmoc-3-aminobenzoic acid, Fmoc-m-Abz-OH
Molecular Formula C₂₂H₁₇NO₄
Molecular Weight 359.4 g/mol
Appearance White to off-white powder
Purity (HPLC) ≥97%
Melting Point 222 - 228 °C
Storage Conditions 2-8°C

Experimental Protocols

The incorporation of this compound into a peptide sequence follows the general principles of Fmoc-based solid-phase peptide synthesis. The following protocols outline the key steps, from resin preparation to final peptide cleavage and deprotection. These protocols are intended as a starting point and may require optimization based on the specific peptide sequence and the scale of the synthesis.

Resin Selection and Swelling

The choice of resin depends on the desired C-terminal functionality of the peptide. For a C-terminal amide, a Rink Amide resin is suitable, while a Wang or 2-chlorotrityl chloride resin can be used for a C-terminal carboxylic acid.

Protocol:

  • Place the desired amount of resin in a reaction vessel.

  • Add N,N-dimethylformamide (DMF) to the resin (approximately 10-15 mL per gram of resin).

  • Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.

  • After swelling, drain the DMF.

Fmoc Deprotection

The N-terminal Fmoc protecting group is removed using a solution of piperidine in DMF.

Protocol:

  • Add a 20% solution of piperidine in DMF to the swollen resin.

  • Agitate the mixture for 5-10 minutes at room temperature.

  • Drain the piperidine solution.

  • Repeat the piperidine treatment for another 10-15 minutes.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Perform a Kaiser test to confirm the presence of a free primary amine. A positive test (blue beads) indicates successful Fmoc deprotection.

Coupling of this compound

The coupling of this compound to the deprotected N-terminus of the growing peptide chain is a critical step. The use of a suitable coupling reagent is necessary to facilitate amide bond formation. Common coupling reagents include HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and DIC (N,N'-Diisopropylcarbodiimide) in the presence of an additive like HOBt (Hydroxybenzotriazole).

Protocol:

  • In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading) and the coupling reagent (e.g., HATU, 2.9-4.5 equivalents) in DMF.

  • Add a hindered base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the solution and mix well.

  • Immediately add the activated this compound solution to the deprotected resin.

  • Agitate the reaction mixture for 1-4 hours at room temperature. The progress of the coupling can be monitored using a Kaiser test. A negative test (yellow beads) indicates complete coupling.

  • If the coupling is incomplete after 4 hours, the coupling step can be repeated with a fresh solution of activated this compound.

  • Once the coupling is complete, wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

Quantitative Data for Coupling (General Guidelines):

ParameterRecommended RangeNotes
This compound Equivalents 3 - 5Higher excess may be needed for difficult couplings.
Coupling Reagent Equivalents 2.9 - 5Dependent on the specific reagent used.
Base (DIPEA) Equivalents 6 - 10Essential for activating the carboxylic acid.
Coupling Time 1 - 4 hoursMonitor with Kaiser test for completion.
Solvent DMFHigh-quality, amine-free DMF is crucial.
Iterative Deprotection and Coupling

Repeat the Fmoc deprotection (Step 2) and amino acid coupling (Step 3) cycles for each subsequent amino acid in the desired peptide sequence.

Final Cleavage and Deprotection

Once the peptide synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed. This is typically achieved using a cleavage cocktail containing trifluoroacetic acid (TFA) and scavengers to prevent side reactions.

Protocol:

  • Wash the final peptide-resin with dichloromethane (DCM) (3-5 times) and dry it under a stream of nitrogen.

  • Prepare a cleavage cocktail appropriate for the amino acid composition of the peptide. A common cocktail is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol.

  • Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

  • Allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide under vacuum.

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Diagrams

Experimental Workflow for SPPS

SPPS_Workflow cluster_cycle Synthesis Cycle Resin Resin Swelling Resin Swelling (DMF) Resin->Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swelling->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent, DIPEA/DMF) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Cycle Repeat n-1 times Wash2->Cycle Final_Deprotection Final Fmoc Deprotection Cycle->Final_Deprotection Cleavage Cleavage & Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Peptide Pure Peptide Purification->Peptide Deprotection_Cycle Fmoc Deprotection Wash1_Cycle Wash Deprotection_Cycle->Wash1_Cycle Coupling_Cycle Coupling Wash1_Cycle->Coupling_Cycle Wash2_Cycle Wash Coupling_Cycle->Wash2_Cycle

Caption: General workflow for Fmoc-based solid-phase peptide synthesis (SPPS).

Conceptual Signaling Pathway Modulation

The incorporation of 3-aminobenzoic acid can be utilized to design peptidomimetics that act as enzyme inhibitors or receptor modulators. For instance, a 3-Abz-containing peptide could be designed to inhibit a protease involved in a disease-related signaling pathway.

Signaling_Pathway cluster_pathway Cellular Signaling Pathway Receptor Receptor Signal_Molecule Signaling Molecule Receptor->Signal_Molecule Activation Protease Protease Signal_Molecule->Protease Activation Downstream_Effector Downstream Effector Protease->Downstream_Effector Cleavage/ Activation Cellular_Response Cellular Response (e.g., Proliferation, Inflammation) Downstream_Effector->Cellular_Response Inhibitor 3-Abz Containing Peptide Inhibitor Inhibitor->Protease Inhibition

Caption: Conceptual diagram of a 3-Abz-containing peptide inhibiting a protease in a signaling pathway.

References

Application Notes and Protocols for Fmoc-3-Abz-OH in Drug Development Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-3-Abz-OH (3-(9-fluorenylmethyloxycarbonyl)amino-benzoic acid) is a versatile building block for drug development research, primarily utilized in solid-phase peptide synthesis (SPPS).[1] Its unique structure, featuring a base-labile Fmoc protecting group, allows for its incorporation into peptide chains to introduce a fluorescent reporter group or to serve as a linker for bioconjugation.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of fluorescently labeled peptides for enzyme assays and as a component in the construction of antibody-drug conjugates (ADCs).

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValueReference
Synonyms Fmoc-3-aminobenzoic acid, Fmoc-m-Abz-OH[2]
CAS Number 185116-42-1[2]
Molecular Formula C22H17NO4[3]
Molecular Weight 359.37 g/mol [2]
Appearance White to off-white solid[2]
Storage Temperature 2-8°C[2]

Application 1: Fluorescent Peptide Substrates for Enzyme Assays

This compound can be incorporated into peptide sequences to create fluorogenic substrates for monitoring enzyme activity, particularly for proteases. The aminobenzoic acid (Abz) moiety serves as a fluorescent donor in a Fluorescence Resonance Energy Transfer (FRET) pair. When in close proximity to a suitable quencher molecule within the intact peptide, the fluorescence of the Abz group is suppressed. Upon enzymatic cleavage of the peptide bond between the donor and quencher, they are separated, leading to an increase in fluorescence that can be monitored in real-time.

While specific fluorescence data for the 3-Abz isomer is not widely published, the closely related ortho-aminobenzoic acid (2-Abz) is a well-established FRET donor. The spectral properties of 2-Abz containing peptides can serve as a starting point for experiments with 3-Abz derivatives.

Quantitative Fluorescence Data (for 2-Abz derivatives as a reference)
ParameterValueReference
Excitation Wavelength (λex) ~320 nm[4][5]
Emission Wavelength (λem) ~420 nm[4][5]
Common FRET Quenchers 2,4-Dinitrophenyl (Dnp), N-(2,4-dinitrophenyl)ethylenediamine (EDDnp)[4][6]

Note: The optimal excitation and emission wavelengths for a peptide containing 3-Abz may differ and should be determined experimentally.

Experimental Protocol: Synthesis of a FRET Peptide Substrate using this compound

This protocol describes the manual solid-phase synthesis of a generic FRET peptide substrate for a hypothetical protease that cleaves between two amino acids (AA1 and AA2). The peptide will have the sequence Fmoc-3-Abz-(AA)n-AA1-AA2-(AA)m-Lys(Dnp)-Resin.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-Lys(Dnp)-OH and this compound)

  • Coupling reagents: HCTU (or HATU/HOAt)

  • Base: Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)

  • Fmoc deprotection solution: 20% piperidine in N,N-dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing solvent: DMF, DCM

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.[7]

  • First Amino Acid Coupling (Lys(Dnp)):

    • Deprotect the Fmoc group from the resin using 20% piperidine in DMF (2 x 10 min).

    • Wash the resin thoroughly with DMF.

    • Activate Fmoc-Lys(Dnp)-OH (3 eq.) with HCTU (3 eq.) and DIPEA (6 eq.) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin and couple for 2-4 hours.

    • Wash the resin with DMF.

  • Peptide Chain Elongation:

    • Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid in the sequence.[7]

  • Incorporation of this compound:

    • After the final amino acid coupling and deprotection, couple this compound using the same activation and coupling procedure as for the other amino acids.

  • Final Fmoc Deprotection: Remove the Fmoc group from the N-terminal 3-Abz residue with 20% piperidine in DMF.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.[8]

    • Filter the resin and collect the filtrate.

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

  • Purification and Characterization: Purify the crude peptide by reverse-phase HPLC and confirm its identity by mass spectrometry.

SPPS_Workflow Resin Rink Amide Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Coupling1 Couple Fmoc-Lys(Dnp)-OH Deprotection1->Coupling1 ChainElongation Repeat Deprotection and Coupling Cycles Coupling1->ChainElongation Couple_Abz Couple this compound ChainElongation->Couple_Abz Deprotection_Final Final Fmoc Deprotection Couple_Abz->Deprotection_Final Cleavage Cleavage from Resin (TFA Cocktail) Deprotection_Final->Cleavage Purification Purification (HPLC) Cleavage->Purification

Caption: Solid-Phase Peptide Synthesis Workflow for a FRET Substrate.

Experimental Protocol: Protease Activity Assay

Materials:

  • Purified FRET peptide substrate containing 3-Abz and a quencher

  • Purified protease

  • Assay buffer (optimized for the specific protease)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the FRET peptide substrate in DMSO and dilute to the desired final concentration in assay buffer.

    • Prepare a stock solution of the protease in a suitable buffer and dilute to various concentrations in assay buffer.

  • Assay Setup:

    • In the wells of a 96-well black microplate, add the assay buffer.

    • Add the FRET peptide substrate to each well.

    • Include control wells:

      • No enzyme (substrate only) to measure background fluorescence.

      • No substrate (enzyme only) to check for enzyme autofluorescence.

  • Initiate Reaction:

    • Add the protease solution to the wells to start the enzymatic reaction.

    • The final volume in each well should be consistent.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure the fluorescence intensity at regular time intervals (e.g., every minute for 30-60 minutes). Use the experimentally determined excitation and emission wavelengths for the 3-Abz peptide.

  • Data Analysis:

    • Subtract the background fluorescence (no enzyme control) from all readings.

    • Plot fluorescence intensity versus time for each protease concentration.

    • The initial rate of the reaction (V₀) is the slope of the linear portion of the curve.

    • For inhibitor studies, perform the assay with a fixed enzyme concentration and varying inhibitor concentrations to determine the IC₅₀.

Protease_Assay_Workflow Prepare_Reagents Prepare Substrate and Enzyme Solutions Assay_Setup Set up Assay in 96-well Plate (Buffer, Substrate, Controls) Prepare_Reagents->Assay_Setup Initiate_Reaction Add Enzyme to Initiate Reaction Assay_Setup->Initiate_Reaction Measure_Fluorescence Measure Fluorescence vs. Time in Plate Reader Initiate_Reaction->Measure_Fluorescence Analyze_Data Calculate Initial Reaction Rates Measure_Fluorescence->Analyze_Data

Caption: Workflow for a Protease Activity Assay using a FRET Substrate.

Application 2: Linker for Antibody-Drug Conjugates (ADCs)

This compound can be utilized as a component of a linker system in the development of ADCs. The aminobenzoic acid moiety can be part of a self-immolative spacer, which releases the cytotoxic payload upon cleavage of a labile bond by intracellular proteases. The Fmoc group facilitates its incorporation during the solid-phase synthesis of the linker-payload entity.

Conceptual Workflow for ADC Synthesis using a 3-Abz Containing Linker

This conceptual workflow outlines the steps to generate an ADC where a linker containing a 3-aminobenzyl carbamate self-immolative spacer is used.

  • Synthesis of the Linker-Payload:

    • A dipeptide linker (e.g., Val-Cit), cleavable by lysosomal proteases, is synthesized on a solid support.

    • This compound is coupled to the dipeptide.

    • The carboxylic acid of the 3-Abz moiety is then activated and coupled to the amine of a cytotoxic drug.

    • A maleimide group is introduced at the N-terminus of the linker for conjugation to the antibody.

  • Antibody Modification: Thiol groups are introduced into the antibody, typically by reducing interchain disulfide bonds.

  • Conjugation: The maleimide-functionalized linker-payload is conjugated to the thiols of the modified antibody via a Michael addition reaction.

  • Purification and Characterization: The resulting ADC is purified to remove unconjugated linker-payload and antibody, and characterized to determine the drug-to-antibody ratio (DAR).

ADC_Synthesis_Concept cluster_0 Linker-Payload Synthesis cluster_1 Antibody Modification & Conjugation SPPS 1. Synthesize Val-Cit-3-Abz on Resin Couple_Drug 2. Couple Cytotoxic Drug SPPS->Couple_Drug Add_Maleimide 3. Add Maleimide Group Couple_Drug->Add_Maleimide Conjugate 5. Conjugate Linker-Payload to Antibody Add_Maleimide->Conjugate Reduce_Ab 4. Reduce Antibody Disulfides Reduce_Ab->Conjugate Purify_ADC 6. Purify and Characterize ADC Conjugate->Purify_ADC

Caption: Conceptual Workflow for Antibody-Drug Conjugate (ADC) Synthesis.

Conclusion

This compound is a valuable reagent in drug development, enabling the synthesis of fluorescently labeled peptides for enzyme studies and serving as a potential component in advanced bioconjugates like ADCs. The provided protocols offer a starting point for researchers to utilize this compound in their work. It is important to note that while the applications are based on established chemical principles, optimization of specific reaction conditions and experimental parameters will be necessary to achieve the desired outcomes.

References

Application Notes and Protocols: A Step-by-Step Guide for Fmoc Deprotection Using Piperidine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS). Its widespread application is due to its base-lability, which permits a mild and orthogonal deprotection strategy in contrast to the acid-labile Boc (tert-butyloxycarbonyl) group. This orthogonality is crucial as it ensures that acid-sensitive side-chain protecting groups and resin linkers remain intact during the iterative removal of the Nα-Fmoc group.[1][2] This enables the synthesis of complex and sensitive peptides with high purity and yield.[2]

The removal of the Fmoc group is a critical step in the elongation of the peptide chain and is most commonly accomplished using a solution of piperidine in a polar aprotic solvent, typically N,N-dimethylformamide (DMF).[1] This document provides a comprehensive overview of Fmoc deprotection, including the chemical mechanism, standard protocols, methods for monitoring the reaction, and troubleshooting common issues.

Mechanism of Fmoc Deprotection

The removal of the Fmoc group is a base-catalyzed β-elimination reaction that proceeds in two main steps.[1][2][3][4]

  • Proton Abstraction: A base, typically the secondary amine piperidine, abstracts the acidic proton from the C9 carbon of the fluorenyl ring system.[1][5]

  • β-Elimination: This abstraction initiates a β-elimination reaction, leading to the formation of a highly reactive dibenzofulvene (DBF) intermediate and the release of carbon dioxide, which liberates the N-terminal amine of the peptide.[1][5]

  • DBF Scavenging: Excess piperidine in the reaction mixture acts as a nucleophile, trapping the electrophilic DBF to form a stable dibenzofulvene-piperidine adduct.[1][3][5] This is a crucial step to prevent the DBF from reacting with the newly deprotected peptide amine, which would cause chain termination.[1][6] The formation of this adduct is also advantageous because it has a strong UV absorbance, which can be used to monitor the reaction's progress in real-time.[1][6]

Fmoc_Deprotection_Mechanism Mechanism of Fmoc Deprotection by Piperidine cluster_reactants Reactants cluster_process Reaction Steps cluster_products Products Fmoc_Peptide Fmoc-NH-Peptide Proton_Abstraction 1. Proton Abstraction at C9 Fmoc_Peptide->Proton_Abstraction Piperidine Piperidine (Base) Piperidine->Proton_Abstraction DBF_Scavenging 3. DBF Scavenging Piperidine->DBF_Scavenging Excess Piperidine acts as scavenger Beta_Elimination 2. β-Elimination Proton_Abstraction->Beta_Elimination Forms unstable intermediate Beta_Elimination->DBF_Scavenging Releases Dibenzofulvene (DBF) Free_Amine H2N-Peptide (Free Amine) Beta_Elimination->Free_Amine CO2 CO2 Beta_Elimination->CO2 DBF_Adduct DBF-Piperidine Adduct DBF_Scavenging->DBF_Adduct SPPS_Fmoc_Deprotection_Workflow Experimental Workflow for Fmoc Deprotection start Start: Fmoc-Peptide-Resin swell 1. Swell Resin in DMF (30-60 min) start->swell wash1 2. Wash with DMF (3-5 times) swell->wash1 deprotect1 3. First Deprotection (20% Piperidine/DMF, 1-3 min) wash1->deprotect1 drain1 4. Drain Solution deprotect1->drain1 deprotect2 5. Second Deprotection (20% Piperidine/DMF, 10-15 min) drain1->deprotect2 drain2 6. Drain Solution deprotect2->drain2 wash2 7. Wash with DMF (5-7 times) drain2->wash2 confirm 8. Confirmation Test (Optional) (e.g., Kaiser Test) wash2->confirm end_product Ready for Next Coupling Step (Deprotected H2N-Peptide-Resin) confirm->end_product Troubleshooting_Fmoc_Deprotection Troubleshooting Incomplete Fmoc Deprotection cluster_causes Potential Causes cluster_solutions Solutions start Negative or Weak Kaiser Test Result reagent Reagent Issues? (Degraded, Incorrect Concentration) start->reagent Check Reagent conditions Suboptimal Conditions? (Time, Temperature) start->conditions Check Conditions sequence Difficult Sequence? (Steric Hindrance, Aggregation) start->sequence Check Sequence swelling Poor Resin Swelling? start->swelling Check Swelling sol_reagent Use fresh 20% piperidine/DMF. reagent->sol_reagent Yes sol_conditions Increase deprotection time or temperature (40-50°C). conditions->sol_conditions Yes sol_sequence Use stronger deprotection agent (e.g., DBU/Piperidine). sequence->sol_sequence Yes sol_swelling Ensure resin is fully swelled for at least 30-60 min before use. swelling->sol_swelling Yes re_run Re-run Deprotection & Test sol_reagent->re_run sol_conditions->re_run sol_sequence->re_run sol_swelling->re_run

References

Application Notes and Protocols for the Synthesis of Fluorescently Labeled Peptides using Fmoc-3-Abz-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific fluorescent labeling of peptides is a cornerstone technique in modern biological research and drug discovery. It provides a powerful tool for investigating peptide-protein interactions, enzyme activity, and cellular uptake and localization. Fmoc-3-aminobenzoic acid (Fmoc-3-Abz-OH) is a key building block for the synthesis of fluorescently labeled peptides. Incorporated into a peptide sequence, the 3-aminobenzoyl (3-Abz) group serves as a fluorescent reporter. This document provides detailed application notes and protocols for the use of this compound in solid-phase peptide synthesis (SPPS) to generate fluorescently labeled peptides, with a particular focus on their application as enzyme substrates.

Principle of the Method: Internally Quenched Fluorescent Peptides

A primary application of 3-Abz labeled peptides is in the design of internally quenched fluorescent (IQF) substrates for protease assays. In this design, the fluorescent 3-Abz group (the fluorophore) is synthesized at one end of a peptide substrate, and a quenching moiety, such as 3-nitrotyrosine or dinitrophenol (Dnp), is placed at the other end. In the intact peptide, the close proximity of the quencher to the fluorophore results in the suppression of fluorescence through Förster Resonance Energy Transfer (FRET). Upon enzymatic cleavage of a specific peptide bond within the substrate, the fluorophore and quencher are separated, leading to a significant increase in fluorescence intensity. This change in fluorescence can be monitored in real-time to determine enzyme activity and kinetics.

Materials and Reagents

  • This compound

  • Fmoc-protected amino acids

  • Rink Amide resin or other suitable solid support

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • Coupling reagents: e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Base: e.g., N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)

  • Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

  • Diethyl ether, cold

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Recombinant human Caspase-3 (or other protease of interest)

  • Assay buffer (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, pH 7.2)

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a 3-Abz Labeled Peptide

This protocol describes the manual synthesis of a model internally quenched fluorescent substrate for Caspase-3, Abz-Asp-Glu-Val-Asp-Tyr(3-NO2)-NH2, using Fmoc chemistry on Rink Amide resin.

  • Resin Preparation:

    • Place Rink Amide resin in a reaction vessel and swell in DMF for at least 1 hour.

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add a 20% solution of piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Repeat the piperidine treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling (for standard amino acids, e.g., Tyr(3-NO2), Val, Glu, Asp):

    • In a separate vial, pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) with a coupling reagent such as HATU (2.9 equivalents) and a base like NMM (6 equivalents) in DMF for up to 1 hour.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Wash the resin with DMF (3-5 times).

    • Perform a Kaiser test to confirm the completion of the coupling reaction.

  • Coupling of this compound:

    • Following the final Fmoc deprotection of the N-terminal Asp residue, wash the resin thoroughly with DMF.

    • In a separate vial, dissolve this compound (2 equivalents), HATU (2.4 equivalents), and NMM (4 equivalents) in DMF.

    • Stir the activation mixture for 60 minutes at room temperature.

    • Add the activated this compound solution to the resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.[1]

    • Wash the resin with DMF (5-7 times).

  • Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence.

Protocol 2: Peptide Cleavage and Purification
  • Resin Washing and Drying:

    • After the final coupling step, wash the resin with DMF, followed by dichloromethane (DCM).

    • Dry the resin under vacuum for at least 1 hour.

  • Cleavage from Resin:

    • Add the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) to the dried resin.

    • Gently agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide pellet under vacuum.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable gradient of acetonitrile and water containing 0.1% TFA.

    • Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

Protocol 3: Caspase-3 Activity Assay
  • Prepare Reagents:

    • Prepare a stock solution of the purified 3-Abz labeled peptide in DMSO.

    • Prepare a series of dilutions of the peptide substrate in the assay buffer.

    • Prepare a solution of recombinant human Caspase-3 in assay buffer.

  • Assay Procedure:

    • Pipette the diluted peptide substrate into the wells of a 96-well microplate.

    • Initiate the reaction by adding the Caspase-3 solution to each well.

    • Immediately place the plate in a fluorescence microplate reader.

    • Monitor the increase in fluorescence intensity over time. For ortho-aminobenzoic acid, the excitation is typically around 320 nm and emission is measured at 420 nm. These wavelengths can be used as a starting point for the 3-Abz labeled peptide, but should be optimized.

    • Record data every 1-2 minutes for 30-60 minutes.

  • Data Analysis:

    • Determine the initial velocity (rate of fluorescence increase) for each substrate concentration.

    • Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the kinetic parameters, Km and Vmax.

Data Presentation

Quantitative data for fluorescently labeled peptides is crucial for their application. Below are tables summarizing the fluorescence properties of aminobenzoyl-labeled peptides and representative kinetic parameters for a protease with a fluorogenic substrate.

Table 1: Fluorescence Properties of Aminobenzoyl (Abz)-Labeled Peptides

FluorophoreExcitation (nm)Emission (nm)Quantum Yield (Φ)Notes
2-Aminobenzoyl (o-Abz)~320~4200.1 - 0.6Quantum yield is solvent and sequence dependent.[1]
3-Aminobenzoyl (m-Abz)Not specifiedNot specifiedNot specifiedData not readily available. Properties of 2-Abz are often used as an approximation.

Note: The fluorescence properties of 3-Abz are not well-documented in the literature. The values for 2-Abz are provided as a reference and a starting point for experimental optimization.

Table 2: Representative Kinetic Parameters for Human Caspase-3

SubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)Reference
Ac-DEVD-AFC9.7 ± 1.0Not specifiedNot specifiedThornberry et al. (1997)
Ac-DEVD-pNA12 ± 10.023 ± 0.0011900 ± 200Stennicke & Salvesen (1997)

Note: AFC (7-amino-4-trifluoromethylcoumarin) and pNA (p-nitroanilide) are common chromogenic and fluorogenic reporters. Kinetic parameters can vary depending on the specific peptide sequence and the nature of the fluorescent reporter.

Visualizations

G cluster_Fmoc_3_Abz_OH This compound Fmoc-3-Abz-OH_structure G start Start with Rink Amide Resin swell Swell Resin in DMF start->swell deprotect1 Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect1 couple_tyr Couple Fmoc-Tyr(3-NO2)-OH deprotect1->couple_tyr deprotect2 Fmoc Deprotection couple_tyr->deprotect2 couple_val Couple Fmoc-Val-OH deprotect2->couple_val deprotect3 Fmoc Deprotection couple_val->deprotect3 couple_glu Couple Fmoc-Glu(OtBu)-OH deprotect3->couple_glu deprotect4 Fmoc Deprotection couple_glu->deprotect4 couple_asp Couple Fmoc-Asp(OtBu)-OH deprotect4->couple_asp deprotect5 Fmoc Deprotection couple_asp->deprotect5 couple_abz Couple this compound deprotect5->couple_abz cleave Cleave Peptide from Resin (TFA cocktail) couple_abz->cleave purify Purify by RP-HPLC cleave->purify end Abz-DEV-Tyr(3-NO2)-NH2 purify->end G apoptotic_stimulus Apoptotic Stimulus procaspase3 Procaspase-3 (Inactive) apoptotic_stimulus->procaspase3 Initiator Caspases caspase3 Caspase-3 (Active) procaspase3->caspase3 Proteolytic Cleavage substrate Abz-DEVD-Tyr(3-NO2)-NH2 (Quenched Fluorescence) caspase3->substrate Cleavage at Asp apoptosis Apoptosis caspase3->apoptosis Cleavage of Cellular Substrates cleaved_products Abz-DEVD + Tyr(3-NO2)-NH2 (Fluorescent) substrate->cleaved_products

References

Application Notes and Protocols for Enzyme Activity Assays Using Abz-Containing Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enzyme activity assays are fundamental tools in biological research and drug discovery, enabling the quantification of enzyme kinetics and the screening of potential inhibitors. Among the various assay formats, those employing fluorogenic substrates offer high sensitivity and a continuous readout of enzyme activity. This document provides detailed application notes and protocols for utilizing peptide substrates containing the o-aminobenzoic acid (Abz) fluorophore, a widely used component in Fluorescence Resonance Energy Transfer (FRET)-based enzyme assays.

The principle of these assays relies on the phenomenon of FRET, where a fluorescent donor (in this case, Abz) and a quencher moiety are incorporated into a peptide substrate.[1] When the substrate is intact, the close proximity of the quencher to the Abz group suppresses its fluorescence. Upon enzymatic cleavage of the peptide bond between the fluorophore and the quencher, they are separated, leading to an increase in fluorescence intensity that is directly proportional to the enzyme's activity.[2][3] The most common quenchers paired with Abz are 2,4-dinitrophenyl (Dnp) or N-(2,4-dinitrophenyl)ethylenediamine (EDDnp).[2]

These assays are adaptable to a high-throughput format and are applicable to a wide range of proteases, including metalloproteinases, cysteine proteases, and serine proteases, making them invaluable for both basic research and clinical applications.[4][5]

Principle of FRET-Based Assays with Abz-Containing Substrates

The underlying mechanism of these assays is the distance-dependent transfer of energy from an excited state donor fluorophore to a suitable acceptor molecule (quencher).

FRET_Principle cluster_0 Intact Substrate cluster_1 Cleaved Substrate Intact Abz-(Peptide)-Quencher No_Fluorescence Fluorescence Quenched Intact->No_Fluorescence FRET Enzyme Protease Intact->Enzyme Binding & Cleavage Excitation Excitation Light (e.g., 320 nm) Excitation->Intact Energy Absorption Cleaved_Abz Abz-Peptide Fluorescence Fluorescence Emission (e.g., 420 nm) Cleaved_Abz->Fluorescence Emission Cleaved_Quencher Quencher Excitation2 Excitation Light (e.g., 320 nm) Excitation2->Cleaved_Abz Energy Absorption Enzyme->Cleaved_Abz Enzyme->Cleaved_Quencher

Caption: FRET mechanism with an Abz-containing substrate.

General Experimental Workflow

The general workflow for an enzyme activity assay using an Abz-containing substrate is straightforward and can be adapted for inhibitor screening.

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_detection 3. Detection & Analysis Prepare_Reagents Prepare Assay Buffer, Enzyme, and Substrate Solutions Prepare_Plate Aliquot Reagents to 96-well Plate Prepare_Reagents->Prepare_Plate Prepare_Inhibitor Prepare Inhibitor Stock (for inhibition assay) Prepare_Inhibitor->Prepare_Plate Add_Enzyme Add Enzyme to Wells Prepare_Plate->Add_Enzyme Add_Inhibitor Add Inhibitor and Pre-incubate (for inhibition assay) Add_Enzyme->Add_Inhibitor Initiate_Reaction Initiate Reaction by Adding Substrate Add_Enzyme->Initiate_Reaction Add_Inhibitor->Initiate_Reaction Measure_Fluorescence Measure Fluorescence Kinetics in a Plate Reader Initiate_Reaction->Measure_Fluorescence Calculate_Activity Calculate Initial Velocity (V₀) Measure_Fluorescence->Calculate_Activity Determine_Parameters Determine Kinetic Parameters (Km, Vmax) or IC50 Calculate_Activity->Determine_Parameters

Caption: General workflow for enzyme activity and inhibition assays.

Application 1: Angiotensin-Converting Enzyme (ACE) Activity Assay

Background: ACE is a key regulator of blood pressure, and its inhibitors are important therapeutic agents for hypertension. The activity of ACE can be conveniently measured using an Abz-containing fluorogenic substrate.

Data Presentation

SubstrateEnzyme SourceKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Abz-FRK(Dnp)P-OHRabbit Lung ACE12.03.83.2 x 10⁵
Abz-GFSPFFQ-EDDnpGuinea Pig Plasma ACE---

Experimental Protocol

Materials:

  • Purified ACE

  • Abz-GFSPFFQ-EDDnp substrate (stock solution in DMSO)

  • Assay Buffer: 100 mM Tris-HCl, 50 mM NaCl, 10 µM ZnCl₂, pH 7.0

  • 96-well black microplate

  • Fluorescence microplate reader with excitation at 320 nm and emission at 420 nm.

Procedure:

  • Reagent Preparation:

    • Prepare the Assay Buffer and bring it to 37°C.

    • Dilute the ACE enzyme to the desired concentration in the pre-warmed Assay Buffer. The optimal concentration should be determined empirically.

    • Prepare a working solution of the Abz-GFSPFFQ-EDDnp substrate in the Assay Buffer. A typical final concentration is 10 µM.

  • Assay Setup:

    • To the wells of the 96-well plate, add 50 µL of the diluted ACE enzyme solution.

    • Include a blank control with 50 µL of Assay Buffer without the enzyme.

    • For inhibitor screening, pre-incubate the enzyme with the inhibitor for 15-30 minutes at 37°C before adding the substrate.

  • Initiate Reaction:

    • Start the reaction by adding 50 µL of the substrate working solution to each well, bringing the total volume to 100 µL.

    • Mix gently by shaking the plate for a few seconds.

  • Fluorescence Measurement:

    • Immediately place the plate in the fluorescence microplate reader, pre-set to 37°C.

    • Measure the fluorescence intensity (Ex/Em = 320/420 nm) kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes.

  • Data Analysis:

    • Plot the fluorescence intensity versus time for each reaction.

    • Determine the initial reaction velocity (V₀) from the linear portion of the curve.

    • For kinetic parameter determination, perform the assay with varying substrate concentrations and fit the V₀ values to the Michaelis-Menten equation.

    • For inhibitor screening, calculate the percentage of inhibition and determine the IC50 value.

Application 2: Matrix Metalloproteinase (MMP) Activity Assay

Background: MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Their dysregulation is implicated in various diseases, including cancer and arthritis. FRET-based assays with Abz-containing substrates are widely used to measure MMP activity.[4][6]

Data Presentation

SubstrateEnzymeKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Fluorogenic Peptide IXMMP-1~25-30~0.2-0.3~7,700 - 10,000
fTHP-15MMP-9---

Note: A comprehensive set of kinetic parameters for a specific Abz-containing MMP-9 substrate was not available in the searched literature. The data for MMP-1 is provided as a representative example.

Experimental Protocol

Materials:

  • Active, purified human MMP-9 enzyme

  • Fluorogenic FRET peptide substrate for MMP-9 (e.g., from a commercial supplier)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 5 µM ZnSO₄, and 0.01% Brij-35.[7]

  • APMA (p-Aminophenylmercuric acetate) for pro-MMP-9 activation

  • 96-well black microplate

  • Fluorescence microplate reader (e.g., Ex/Em = 340/440 nm for N-Me-Abz substrates).[2]

Procedure:

  • Reagent Preparation:

    • Prepare the Assay Buffer.

    • If starting with pro-MMP-9, activate it by incubating with APMA (e.g., 1 mM) at 37°C. The optimal incubation time should be determined empirically.

    • Dilute the active MMP-9 enzyme in Assay Buffer.

    • Prepare a working solution of the fluorogenic substrate in Assay Buffer. A typical starting concentration is 10 µM.[7]

  • Assay Setup:

    • Add the diluted active MMP-9 to the wells of the microplate.

    • Include appropriate controls (blank, no enzyme).

  • Initiate Reaction:

    • Add the substrate working solution to initiate the reaction.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity kinetically at 37°C.

  • Data Analysis:

    • Calculate the initial reaction velocities and determine kinetic parameters or IC50 values as described for the ACE assay.

Application 3: Caspase-3 Activity Assay

Background: Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activity is a hallmark of apoptosis. Fluorogenic substrates containing the DEVD recognition sequence are commonly used to measure caspase-3 activity.

Data Presentation

SubstrateEnzymeKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Ac-DEVD-AFCCaspase-3~10-15~15-20~1.0-1.5 x 10⁶
2MP-TbD-AFCCaspase-314.71.81.2 x 10⁵

Note: AFC (7-amino-4-trifluoromethylcoumarin) is another commonly used fluorophore in caspase substrates. The principles of the assay are the same as with Abz-containing substrates.

Experimental Protocol

Materials:

  • Cell lysate containing active caspase-3 or purified recombinant caspase-3

  • Ac-DEVD-AFC substrate (1 mM stock in DMSO)

  • Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT)

  • Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10% sucrose, 10 mM DTT)

  • 96-well black microplate

  • Fluorescence microplate reader (Ex/Em = 400/505 nm for AFC).

Procedure:

  • Sample Preparation (Cell Lysates):

    • Induce apoptosis in cells using a desired method.

    • Harvest cells and wash with ice-cold PBS.

    • Lyse the cell pellet in cold Lysis Buffer and incubate on ice.

    • Centrifuge to pellet cell debris and collect the supernatant (cell lysate).

    • Determine the protein concentration of the lysate.

  • Assay Setup:

    • Add 50-200 µg of cell lysate protein to each well of the microplate. Adjust the volume with Assay Buffer.

    • Include a blank control with Assay Buffer only.

    • For a positive control, use purified active caspase-3.

    • For inhibitor studies, pre-incubate the lysate or purified enzyme with the inhibitor.

  • Initiate Reaction:

    • Prepare the substrate working solution by diluting the Ac-DEVD-AFC stock in Assay Buffer (final concentration ~50 µM).

    • Add the substrate working solution to each well.

  • Fluorescence Measurement:

    • Incubate the plate at 37°C for 1-2 hours.

    • Measure the fluorescence intensity at Ex/Em = 400/505 nm.

  • Data Analysis:

    • Subtract the blank reading from all measurements.

    • The fold-increase in caspase-3 activity can be determined by comparing the fluorescence of the apoptotic sample to that of a non-induced control.

Troubleshooting

Common issues in FRET-based assays include high background fluorescence, low signal, and enzyme instability.

Troubleshooting_Workflow cluster_background High Background cluster_signal Low Signal Problem Unexpected Results (e.g., High Background, Low Signal) Check_Substrate Substrate auto-hydrolysis? (Run no-enzyme control) Problem->Check_Substrate Check_Enzyme Enzyme inactive? (Check storage, handling, run positive control) Problem->Check_Enzyme Check_Buffer Buffer/plate autofluorescence? (Measure buffer alone) Check_Substrate->Check_Buffer Check_Compound Compound/inhibitor fluorescence? (Measure compound alone) Check_Buffer->Check_Compound Check_Concentrations Suboptimal concentrations? (Titrate enzyme and substrate) Check_Enzyme->Check_Concentrations Check_Conditions Suboptimal assay conditions? (Optimize pH, temperature, buffer components) Check_Concentrations->Check_Conditions

Caption: Troubleshooting workflow for FRET-based enzyme assays.

High Background Fluorescence:

  • Cause: Autohydrolysis of the substrate, autofluorescence of assay components (buffer, microplate), or fluorescence of test compounds.[8]

  • Solution: Run a no-enzyme control to check for substrate instability. Measure the fluorescence of the buffer and test compounds alone. Use high-quality, non-fluorescent black microplates.

Low or No Signal:

  • Cause: Inactive enzyme, suboptimal enzyme or substrate concentrations, or inappropriate assay conditions (pH, temperature).[9]

  • Solution: Ensure proper storage and handling of the enzyme. Run a positive control with a known active enzyme. Titrate the enzyme and substrate concentrations to find the optimal range. Verify that the assay buffer composition and pH are optimal for the enzyme of interest.

Enzyme Instability:

  • Cause: The enzyme may be unstable under the assay conditions.

  • Solution: Keep the enzyme on ice until use. Include stabilizing agents in the assay buffer, such as glycerol or BSA, if compatible with the assay. Minimize the number of freeze-thaw cycles of the enzyme stock.

By following these detailed protocols and considering the potential troubleshooting steps, researchers can effectively utilize Abz-containing substrates for the sensitive and reliable measurement of enzyme activity.

References

Coupling Reagents for Fmoc-3-Abz-OH in Solid-Phase Peptide Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-3-aminobenzoic acid (Fmoc-3-Abz-OH) is an aromatic amino acid derivative increasingly utilized in peptide chemistry to introduce conformational constraints, act as a fluorescent probe, or serve as a building block for peptidomimetics. As a sterically hindered amino acid, its efficient incorporation into a growing peptide chain during Solid-Phase Peptide Synthesis (SPPS) is critical and highly dependent on the choice of coupling reagent. This document provides detailed application notes and protocols for the use of various coupling reagents with this compound, offering a comparative analysis to guide reagent selection and optimize synthesis outcomes.

Comparative Analysis of Coupling Reagents

The selection of an appropriate coupling reagent is paramount for achieving high coupling efficiency and minimizing side reactions, particularly racemization, when incorporating sterically hindered residues like this compound. Reagents are broadly classified into carbodiimides, aminium/uronium salts, and phosphonium salts, each with distinct activation mechanisms and reactivity profiles. For challenging couplings, high-reactivity reagents are generally recommended.[1]

Quantitative Data Summary

While specific comparative data for this compound is not extensively published, the following table summarizes the expected performance of common coupling reagents based on studies with other sterically hindered and "difficult" peptide sequences.[2][3][4] This data serves as a valuable guide for selecting the optimal reagent for your SPPS protocol.

Coupling Reagent/SystemRelative SpeedCoupling Efficiency (Hindered Residues)Racemization RiskNotes
HATU Very Fast[2]Excellent[2][4]Very Low[2]Often the reagent of choice for difficult couplings; forms a highly reactive OAt-ester.[2]
HBTU Fast[2]Good[2]Low[2]Generally less efficient than HATU for hindered residues; may require longer reaction times or double coupling.[2]
COMU Very Fast[5]Excellent[5]Very Low[5]Comparable to HATU in efficiency; offers improved safety and solubility profile.[5]
DIC/Oxyma Moderate[1]Good[6]Low[1]Cost-effective; the use of Oxyma as an additive is crucial to suppress racemization.[1][7]
PyBOP FastGoodLowA phosphonium salt-based reagent, effective for many standard couplings.
DIC/HOBt Moderate[8]ModerateLow[8]A classical combination; HOBt minimizes racemization but can be less effective than Oxyma for hindered couplings.[8]

Experimental Protocols

The following are detailed protocols for the manual solid-phase peptide synthesis (SPPS) of a peptide containing this compound, comparing the use of different coupling reagents.

General Preparatory Steps
  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide for C-terminal amides, Wang resin for C-terminal acids) in N,N-dimethylformamide (DMF) for at least 30-60 minutes in a reaction vessel.[9]

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF. Perform two treatments: the first for 1-3 minutes and the second for 10-20 minutes to ensure complete removal of the Fmoc protecting group.[9]

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[10]

Protocol 1: Coupling of this compound using HATU

Materials:

  • Fmoc-deprotected peptide-resin

  • This compound (3-5 equivalents relative to resin loading)

  • HATU (2.9-4.5 equivalents)[10]

  • N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)[10]

  • DMF

Procedure:

  • Pre-activation: In a separate vial, dissolve this compound and HATU in DMF. Add DIPEA to the solution and mix for 1-2 minutes to pre-activate the amino acid.[2]

  • Coupling: Immediately add the activated amino acid solution to the deprotected peptide-resin.[10]

  • Reaction: Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring: Monitor the coupling reaction for completion using a qualitative test for free amines (e.g., the Kaiser test). A negative test indicates complete coupling.[9]

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF.

  • Optional Double Coupling: If the Kaiser test is positive, indicating incomplete coupling, a second coupling can be performed by repeating steps 1-5.[9]

Protocol 2: Coupling of this compound using HBTU

Materials:

  • Fmoc-deprotected peptide-resin

  • This compound (3-5 equivalents)

  • HBTU (3-5 equivalents)[10]

  • DIPEA (6-10 equivalents)[10]

  • DMF

Procedure:

  • Pre-activation: In a separate vial, dissolve this compound and HBTU in DMF. Add DIPEA and allow the solution to pre-activate for 1-2 minutes.

  • Coupling: Add the activated this compound solution to the resin.

  • Reaction: Agitate the mixture at room temperature. A longer reaction time of 2-4 hours is generally recommended for HBTU when coupling sterically hindered amino acids.

  • Monitoring and Washing: Follow steps 4 and 5 from the HATU protocol.

  • Double Coupling: Double coupling is more likely to be necessary with HBTU for hindered residues.

Protocol 3: Coupling of this compound using DIC/Oxyma

Materials:

  • Fmoc-deprotected peptide-resin

  • This compound (3 equivalents)[11]

  • N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents)[11]

  • OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate) (3 equivalents)[11]

  • DMF

Procedure:

  • Solution Preparation: In a separate vial, dissolve this compound and OxymaPure in DMF.

  • Activation: Add DIC to the solution. Pre-activation time is typically short (1-2 minutes).[11]

  • Coupling: Add the activated solution to the deprotected peptide-resin.

  • Reaction: Allow the reaction to proceed for 1-4 hours. Carbodiimide-mediated couplings are generally slower than those with aminium/uronium salts.[1]

  • Monitoring and Washing: Follow steps 4 and 5 from the HATU protocol.

Visualizations

Experimental Workflow for SPPS

SPPS_Workflow Resin Resin Swelling in DMF Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (this compound + Coupling Reagent) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat Repeat->Deprotection Next Amino Acid Cleavage Cleavage from Resin & Side-Chain Deprotection Repeat->Cleavage Final Peptide Purification Purification (RP-HPLC) Cleavage->Purification

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Logical Relationship of Coupling Reagent Efficiency

Coupling_Reagent_Efficiency HATU HATU HBTU HBTU COMU COMU DIC/HOBt DIC / HOBt DIC/Oxyma DIC / Oxyma PyBOP PyBOP

Caption: Comparative efficiency of coupling reagents for hindered amino acids.

Conclusion

The successful incorporation of the sterically hindered this compound into peptide sequences via SPPS is highly dependent on the judicious selection of the coupling reagent. For optimal results, particularly in terms of speed and efficiency, aminium/uronium salts such as HATU and COMU are the recommended choices. While HBTU is a viable option, it may necessitate longer reaction times or double coupling to achieve comparable yields. The DIC/Oxyma system presents a cost-effective alternative that can provide good results, provided that reaction times are optimized. It is always recommended to monitor the coupling reaction to ensure its completion, especially when working with challenging residues.

References

Application Notes & Protocols: Monitoring Fmoc-3-Abz-OH Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nα-Fmoc-3-aminobenzoic acid (Fmoc-3-Abz-OH) is an important building block in solid-phase peptide synthesis (SPPS), often used as a linker, a rigid scaffold element, or for the introduction of a spectroscopic probe. Successful incorporation of this compound into a peptide sequence requires careful monitoring of two critical reaction steps: the removal of the N-terminal Fmoc protecting group (deprotection) and the formation of the amide bond (coupling). Due to the electronic properties of the aromatic amine in 3-aminobenzoic acid, standard monitoring techniques may not be reliable.

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to effectively monitor reactions involving this compound, ensuring high-yield and high-purity synthesis.

Protocol 1: Monitoring Fmoc Deprotection from a 3-Abz-OH Resin

The removal of the Fmoc group from the nitrogen of the 3-Abz-OH moiety is a standard base-catalyzed β-elimination reaction. This process releases dibenzofulvene (DBF), which reacts with the piperidine in the deprotection solution to form a stable DBF-piperidine adduct. This adduct is a strong chromophore, allowing the reaction to be monitored quantitatively using UV-Vis spectrophotometry.[1][2][3]

Experimental Protocol: UV-Vis Spectrophotometric Monitoring

This non-destructive method provides real-time information on the progress of the Fmoc deprotection step.[2]

Materials:

  • This compound loaded resin

  • Deprotection solution: 20% (v/v) piperidine in high-purity, amine-free N,N-dimethylformamide (DMF). Prepare fresh daily.[2][4]

  • DMF (synthesis grade)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks

Procedure:

  • Resin Preparation: Swell the this compound loaded resin in DMF for at least 30-60 minutes in a suitable reaction vessel.

  • Initial Deprotection: Drain the DMF and add the deprotection solution (20% piperidine/DMF) to the resin. Agitate the mixture for 3-5 minutes.[1][2]

  • Collection (First Wash): Drain the solution (filtrate) into a clean, calibrated volumetric flask.

  • Second Deprotection: Add a fresh aliquot of the deprotection solution to the resin and agitate for an additional 10-20 minutes to ensure complete Fmoc removal.[1][2]

  • Collection (Second Wash): Drain the filtrate into the same volumetric flask used in step 3.

  • Resin Washing: Wash the deprotected resin thoroughly with DMF (3-5 times) to remove residual piperidine before proceeding to the coupling step.[5]

  • Sample Preparation: Dilute the combined filtrates in the volumetric flask to the final volume with DMF. Further dilution may be necessary to ensure the absorbance reading is within the linear range of the spectrophotometer (typically < 1.5 AU).

  • Spectrophotometric Measurement:

    • Use the deprotection solution (20% piperidine/DMF) as a blank to zero the spectrophotometer.[2]

    • Measure the absorbance of the diluted filtrate at the wavelength corresponding to the maximum absorbance of the DBF-piperidine adduct (~301 nm).[2]

  • Calculation of Fmoc Loading: The amount of Fmoc group removed can be calculated using the Beer-Lambert law:

    • Fmoc amount (mol) = (Absorbance × Dilution Factor × Flask Volume (L)) / ε

    • Where ε is the molar extinction coefficient of the DBF-piperidine adduct.

Quantitative Data for UV-Vis Monitoring

The following table summarizes the key parameters for quantitative analysis.

ParameterValueReference
Monitoring Wavelength (λmax)~301 nm[2]
Alternate Wavelengths290 nm, 302 nm[2]
Molar Extinction Coefficient (ε)7800 M⁻¹cm⁻¹ at 301 nm[2]
Molar Extinction Coefficient (ε)8500 M⁻¹cm⁻¹ at 302 nm[2]

Workflow for Monitoring Fmoc Deprotection

G cluster_prep Resin Preparation cluster_deprotect Fmoc Deprotection & Collection cluster_analysis Quantitative Analysis cluster_next Preparation for Next Cycle swell Swell this compound Resin in DMF deprotect1 Add 20% Piperidine/DMF (3-5 min) swell->deprotect1 collect1 Collect Filtrate 1 deprotect1->collect1 deprotect2 Add Fresh 20% Piperidine/DMF (10-20 min) collect1->deprotect2 collect2 Collect Filtrate 2 deprotect2->collect2 combine Combine & Dilute Filtrates collect2->combine wash Wash Resin Thoroughly (DMF, IPA, etc.) collect2->wash measure Measure Absorbance at ~301 nm combine->measure calculate Calculate Fmoc Loading measure->calculate calculate->wash couple Proceed to Amino Acid Coupling wash->couple G start Start: Deprotected 3-Abz-OH Resin coupling Perform Coupling Reaction (Extended Time, e.g., 4h+) start->coupling monitor Monitoring Checkpoint: Trial Cleavage & HPLC/MS coupling->monitor recouple Recouple with Fresh Activated Amino Acid monitor->recouple No complete Coupling Complete: Proceed to Next Step monitor->complete Yes recouple->coupling Repeat Cycle

References

Troubleshooting & Optimization

Troubleshooting low coupling efficiency with Fmoc-3-Abz-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting low coupling efficiency with Fmoc-3-aminobenzoic acid (Fmoc-3-Abz-OH). This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during solid-phase peptide synthesis (SPPS) involving this sterically hindered amino acid derivative.

Frequently Asked Questions (FAQs)

Q1: What makes this compound a "difficult" or "hindered" amino acid to couple?

A1: this compound is considered a sterically hindered building block. Unlike natural alpha-amino acids, the amino group is attached to a rigid benzene ring. This structure can physically obstruct the activated carboxyl group from efficiently approaching the N-terminal amine of the growing peptide chain on the solid support, leading to slower reaction kinetics and incomplete coupling.

Q2: My Kaiser test is positive after a standard coupling protocol with this compound. What does this indicate?

A2: A positive Kaiser test (indicated by a blue or purple color on the resin beads) signifies the presence of unreacted primary amines.[1][2] This is a clear indication that the coupling of this compound was incomplete.

Q3: What are the most likely causes of low coupling efficiency with this compound?

A3: The primary causes include:

  • Steric Hindrance: The bulky nature of the aminobenzoic acid structure is the main factor.

  • Suboptimal Activation: Standard coupling reagents may not be potent enough to efficiently activate the carboxylic acid of this compound.

  • Peptide Aggregation: The growing peptide chain can aggregate on the resin, making the N-terminal amine less accessible.[3]

  • Inadequate Reaction Conditions: Insufficient coupling time, temperature, or reagent concentration can prevent the reaction from reaching completion.

Q4: Which coupling reagents are recommended for this compound?

A4: For sterically hindered amino acids like this compound, more powerful coupling reagents are highly recommended. Urionium/aminium or phosphonium salt-based reagents are generally more effective than carbodiimides alone. Reagents that form highly reactive HOAt or Oxyma esters are often preferred.[4] For instance, in a challenging synthesis of a diaminobenzoic acid derivative, switching from HBTU to HATU significantly improved the yield.[5]

Troubleshooting Guide

If you are experiencing low coupling efficiency with this compound, as indicated by a positive Kaiser test, follow this troubleshooting workflow.

G start Positive Kaiser Test after This compound Coupling reagent Review Coupling Reagent Is it potent enough (e.g., HATU, HCTU)? start->reagent double_couple Perform Double Coupling (See Protocol 2) reagent->double_couple Yes switch_reagent Switch to a More Potent Reagent (e.g., HATU, COMU) reagent->switch_reagent No extend_time Extend Coupling Time (e.g., 2-4 hours or overnight) double_couple->extend_time kaiser2 Perform Kaiser Test extend_time->kaiser2 capping Consider Capping Unreacted Amines (See Protocol 3) kaiser2->capping Positive proceed Proceed to Next Deprotection Step kaiser2->proceed Negative aggregation Address Potential Aggregation (e.g., change solvent, add chaotropic salts) capping->aggregation switch_reagent->double_couple aggregation->proceed

Caption: Troubleshooting workflow for low coupling efficiency of this compound.

Data Presentation

The choice of coupling reagent is critical for overcoming the steric hindrance of this compound. While direct comparative data for this compound is limited, the following table summarizes the general performance of common coupling reagents for hindered amino acids.

Coupling ReagentReagent TypeRelative ReactivityKey AdvantagesPotential Issues
HATU Aminium/Uronium SaltVery HighHighly efficient, rapid couplings, even for very hindered residues.[6][7]Higher cost, potential for side reactions if used in large excess.[7]
HCTU Aminium/Uronium SaltHighSimilar reactivity to HATU but often more cost-effective.[6]Can be less effective than HATU for the most difficult couplings.
COMU Aminium/Uronium SaltVery HighHigh efficiency, safer (Oxyma-based), and good solubility.[7]Newer reagent, may be less familiar to some labs.
PyBOP Phosphonium SaltHighEffective for sterically demanding couplings.Byproducts can sometimes be challenging to remove.
DIC/HOBt Carbodiimide/AdditiveModerateCost-effective, standard reagent.Often insufficient for severely hindered amino acids.
DIC/OxymaPure® Carbodiimide/AdditiveHighMore efficient and safer than HOBt-based additives.May still be less potent than uronium/aminium salts for extreme cases.

Experimental Protocols

Protocol 1: Kaiser Test (Qualitative)

This protocol is used to detect the presence of free primary amines on the resin.[1][2]

Reagents:

  • Solution A: 1 mL of 0.01M KCN in pyridine + 49 mL pyridine.

  • Solution B: 1 g ninhydrin in 20 mL n-butanol.

  • Solution C: 40 g phenol in 20 mL n-butanol.

Procedure:

  • Take a small sample of resin beads (10-15 beads) and place them in a small glass test tube.

  • Wash the beads with DMF and then DCM to remove residual reagents and solvents.

  • Add 2-3 drops of each of Solution A, B, and C to the test tube.

  • Heat the tube at 110°C for 5 minutes.[2]

  • Observe the color of the beads and the solution.

    • Positive Result (Blue/Purple): Incomplete coupling.

    • Negative Result (Yellow/Colorless): Complete coupling.

Protocol 2: Double Coupling

This procedure is recommended as the first step after a positive Kaiser test indicates incomplete coupling.[8]

Procedure:

  • Following the initial coupling of this compound, drain the reaction vessel.

  • Wash the resin thoroughly with DMF (3-5 times) to remove all excess reagents and byproducts.

  • Prepare a fresh solution of activated this compound using the same equivalents of the amino acid, coupling reagent, and base as in the initial coupling.

  • Add the freshly prepared activated amino acid solution to the resin.

  • Allow the second coupling reaction to proceed for 1-4 hours at room temperature.

  • Drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).

  • Perform a Kaiser test (Protocol 1) to confirm the completion of the coupling. If the test is still positive, proceed to Capping (Protocol 3).

Protocol 3: Capping of Unreacted Amines

Capping is used to permanently block unreacted N-terminal amines to prevent the formation of deletion sequences in the final peptide.[9][10] This is a terminal step for the failed coupling; the synthesis proceeds with the next deprotection and coupling cycle.

Reagents:

  • Acetic Anhydride

  • A non-nucleophilic base (e.g., Pyridine or DIPEA)

  • DMF

Procedure:

  • After the final coupling attempt (e.g., after a failed double coupling), wash the resin thoroughly with DMF (3-5 times).

  • Prepare the capping solution. A common mixture is Acetic Anhydride/Pyridine/DMF. For example, a solution containing 50 equivalents of acetic anhydride and 50 equivalents of pyridine in DMF can be used.[10]

  • Add the capping solution to the resin and agitate for 30 minutes at room temperature.

  • Drain the capping solution and wash the resin thoroughly with DMF (3-5 times) and then with DCM (3 times).

  • Perform a final Kaiser test (Protocol 1). The test should be negative, indicating that all free amines have been acetylated.

  • You can now proceed to the Fmoc deprotection step for the next amino acid in your sequence.

Protocol 4: Test Cleavage and HPLC Analysis

To quantitatively assess the efficiency of a problematic coupling, a small amount of peptide can be cleaved from the resin and analyzed.

Procedure:

  • After the this compound coupling and any subsequent capping, take a small amount of the dried peptide-resin (approx. 5-10 mg).

  • Prepare a cleavage cocktail appropriate for your resin and side-chain protecting groups (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% water for many standard resins).

  • Add the cleavage cocktail to the resin and allow the reaction to proceed for 1.5-2 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and analyze by reverse-phase HPLC (RP-HPLC) and mass spectrometry (MS).[11][12] The presence and relative area of the peak corresponding to the desired peptide versus any deletion sequences (lacking the 3-Abz residue) will provide a quantitative measure of coupling efficiency.

Visualization of Key Workflows

G cluster_0 SPPS Cycle deprotection Fmoc Deprotection (20% Piperidine in DMF) wash1 DMF Wash deprotection->wash1 coupling This compound Coupling (e.g., with HATU/DIPEA) wash1->coupling wash2 DMF Wash coupling->wash2 kaiser Kaiser Test wash2->kaiser next_cycle Proceed to Next Cycle kaiser->next_cycle Negative troubleshoot Troubleshoot (Double Couple/Cap) kaiser->troubleshoot Positive

Caption: A single cycle in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

By following these guidelines and protocols, researchers can effectively troubleshoot and overcome the challenges associated with the low coupling efficiency of this compound, leading to higher purity and yield of the desired peptide.

References

Technical Support Center: Preventing Aggregation in Peptides Containing Fmoc-3-Abz-OH

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and practical solutions for researchers, scientists, and drug development professionals encountering aggregation issues during the solid-phase peptide synthesis (SPPS) of sequences containing the fluorescent unnatural amino acid, Fmoc-3-aminobenzoic acid (Fmoc-3-Abz-OH).

Frequently Asked Questions (FAQs)

Q1: What causes peptide aggregation during solid-phase peptide synthesis (SPPS)?

A1: During SPPS, peptide aggregation is primarily caused by intermolecular hydrogen bonding between the growing peptide chains attached to the solid support.[1][2] This self-association can lead to the formation of stable secondary structures, like β-sheets, which physically block reactive sites.[2][3] This blockage hinders both the removal of the N-terminal Fmoc protecting group and the subsequent coupling of the next amino acid, resulting in lower yields and purity.[2][3]

Q2: Does the inclusion of this compound increase the risk of aggregation?

A2: Yes, incorporating this compound can increase the risk of aggregation. The aromatic and hydrophobic nature of the 3-aminobenzoic acid moiety, similar to other hydrophobic amino acids, can promote inter-chain interactions that lead to aggregation.[4][5] Furthermore, the bulky Fmoc group itself contributes to these hydrophobic interactions.

Q3: What are the common signs of on-resin peptide aggregation?

A3: Key indicators of on-resin aggregation include:

  • Poor Resin Swelling: The resin beads may clump together and fail to swell properly in the synthesis solvents.[4][6]

  • Incomplete or Slow Reactions: Both Fmoc deprotection and amino acid coupling steps may become sluggish or incomplete.[6]

  • Positive Colorimetric Tests: A positive Kaiser or TNBS test after a coupling step indicates the presence of unreacted free amines, signaling an incomplete reaction.[7] However, in cases of severe aggregation, these tests can give false negatives because the collapsed resin matrix prevents the test reagents from reaching the reactive sites.[2][8]

  • Physical Changes: The peptide-resin may appear clumpy or glassy.

  • Analytical Indicators: In continuous-flow synthesizers, a flattened and broadened Fmoc deprotection profile is a strong indicator of aggregation.[2][8]

Q4: What are the initial troubleshooting steps if I suspect aggregation?

A4: Start with simple modifications to your protocol:

  • Change Solvents: Switch from DMF to a better solvating solvent like N-Methyl-2-pyrrolidone (NMP).[4][5] You can also add co-solvents like DMSO (up to 25%) or chaotropic salts (e.g., 0.4 M LiCl) to the DMF to disrupt hydrogen bonds.[1][4][6]

  • Increase Reaction Times: Extend the coupling time for the this compound residue and subsequent amino acids.[2]

  • Use Stronger Reagents: Employ more potent coupling reagents like HATU, HCTU, or PyBOP, which are generally more effective for difficult sequences.[1][7]

  • Elevate Temperature: Increasing the reaction temperature (e.g., to 60°C) or using a microwave peptide synthesizer can provide the energy needed to disrupt secondary structures and improve reaction kinetics.[4][6][9]

Q5: My initial troubleshooting failed. What more advanced strategies can I employ?

A5: For persistent aggregation, incorporating backbone modifications is a highly effective strategy. These modifications introduce "kinks" into the peptide backbone, disrupting the formation of β-sheets.[10]

  • Pseudoproline Dipeptides: If your sequence contains a Serine or Threonine residue, you can substitute it and the preceding amino acid with a corresponding pseudoproline dipeptide. This is a very effective method for disrupting aggregation.[4][11]

  • Dmb/Hmb Protected Amino Acids: For sequences containing Glycine, using a 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) protected dipeptide, such as Fmoc-Ala-(Dmb)Gly-OH, can prevent aggregation by sterically hindering inter-chain hydrogen bonding.[1][8] The protecting group is removed during the final TFA cleavage.[1] It is often recommended to insert one of these backbone-protected units every six to seven residues.[4]

Troubleshooting Guides

Logical Flow for Troubleshooting Aggregation Issues

This decision tree can help guide your troubleshooting process when you suspect peptide aggregation.

G start Problem: Suspected Aggregation (Poor Swelling, Failed Coupling) resin_swell Is the resin swelling properly? start->resin_swell change_solvent Action: Change Synthesis Solvent (e.g., NMP instead of DMF, add LiCl or DMSO) resin_swell->change_solvent No standard_reagents Are you using standard coupling reagents? resin_swell->standard_reagents Yes monitor1 Monitor synthesis and analyze crude product change_solvent->monitor1 monitor1->standard_reagents stronger_reagents Action: Use stronger coupling reagents (e.g., HATU, HCTU) and/or increase temperature (Microwave) standard_reagents->stronger_reagents Yes backbone_mod Action: Incorporate Backbone Protection (e.g., Pseudoproline or Dmb/Hmb dipeptides) standard_reagents->backbone_mod No / Issue Persists monitor2 Monitor synthesis and analyze crude product stronger_reagents->monitor2 monitor2->backbone_mod No / Issue Persists final_analysis Final Analysis of Crude Product backbone_mod->final_analysis

Caption: Troubleshooting decision tree for aggregation issues.

Quantitative Data Summary

The effectiveness of various anti-aggregation strategies can be significant, though it is highly dependent on the specific peptide sequence.

StrategyPeptide Sequence/ContextReported Yield/Purity ImprovementCitation(s)
Pseudoproline Dipeptides Highly aggregated sequencesUp to 10-fold increase in product yield[7]
Synthesis of Aβ 1–42Crude yield increased from 33% to 57%[7]
Backbone Protection (Dmb) Synthesis of a Gly-rich peptideHPLC yield improved from 5% to 26%[12]
Microwave-Assisted SPPS Synthesis of Aβ 1–42Crude yield of 87% and purity of 67%[7]
High-Temperature Synthesis Synthesis of Aβ 1–4221-22% yield at 40-55°C[7]

Experimental Protocols

Protocol 1: Incorporation of a Pseudoproline Dipeptide

This protocol describes the manual coupling of an Fmoc-protected pseudoproline dipeptide to disrupt aggregation.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-Xaa-Ser/Thr(ΨPro)-OH dipeptide (3 equivalents relative to resin loading)

  • HATU (2.9 equivalents)

  • DIPEA (6 equivalents)

  • N-Methyl-2-pyrrolidone (NMP)

  • TNBS test reagents

Procedure:

  • Swell the Fmoc-deprotected peptide-resin in NMP.

  • In a separate vessel, dissolve the pseudoproline dipeptide and HATU in a minimal volume of NMP.

  • Add DIPEA to the solution and allow it to pre-activate for 5 minutes.

  • Add the activated dipeptide solution to the peptide-resin.

  • Agitate the mixture for 2 hours at room temperature.

  • Perform a TNBS test to confirm complete coupling. If the reaction is incomplete, extend the coupling time.[7]

  • Wash the resin thoroughly with NMP (5x) and proceed with the synthesis.

Protocol 2: Deprotection with a DBU-Containing Cocktail

This protocol is for situations where Fmoc deprotection is slow or incomplete due to aggregation.[10]

Materials:

  • Aggregated peptide-resin

  • Deprotection solution: 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 20% piperidine in DMF

  • DMF

Procedure:

  • Pre-wash: Wash the peptide-resin with DMF (3 x 1 min).

  • Deprotection: Add the DBU/piperidine/DMF solution to the resin and agitate for 10-15 minutes.

  • Second Treatment: Drain and repeat the deprotection step with a fresh portion of the reagent for another 10-15 minutes.

  • Washing: Wash the resin extensively with DMF (at least 6 x 1 min) to ensure all traces of DBU and piperidine are removed before proceeding to the coupling step.[10]

Workflow for Implementing Anti-Aggregation Strategies

G cluster_synthesis SPPS Cycle cluster_troubleshoot Troubleshooting Interventions start Start Synthesis deprotection Fmoc Deprotection start->deprotection wash1 Wash deprotection->wash1 coupling Amino Acid Coupling wash1->coupling wash2 Wash coupling->wash2 check Check for Aggregation (Swelling, Colorimetric Test) wash2->check strategy Implement Strategy: - Change Solvent (NMP) - Use Stronger Reagents (HATU) - Increase Temperature - Use Backbone Protection check->strategy Aggregation Detected end Continue Synthesis check->end No Aggregation strategy->deprotection Apply to next cycle

Caption: General workflow for SPPS with aggregation checkpoints.

References

Technical Support Center: Optimizing Fmoc-3-Abz-OH Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the reaction time and efficiency of Fmoc-3-Abz-OH coupling in solid-phase peptide synthesis (SPPS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you might encounter when working with this compound.

Q1: My Kaiser test is positive after a standard 1-hour coupling of this compound. What does this mean and what is my first step?

A positive Kaiser test (indicated by a blue or purple color on the resin beads) signifies the presence of unreacted primary amines, meaning the coupling reaction is incomplete. This compound, with its rigid aromatic structure, can exhibit steric hindrance, slowing down the reaction kinetics compared to simpler aliphatic amino acids.

Initial Action: Double Coupling

The most straightforward first step is to perform a second coupling (double coupling). Immediately after the first coupling and subsequent washes, repeat the entire coupling procedure with a fresh solution of activated this compound. This is often sufficient to drive the reaction to completion.

Q2: I performed a double coupling, but the Kaiser test is still positive. What are my next steps?

If double coupling is insufficient, the issue may lie with the choice of coupling reagent or the reaction conditions. For sterically demanding amino acids like this compound, more potent activating reagents are often required.

Recommended Actions:

  • Switch to a more potent coupling reagent: Standard reagents like HBTU may not be efficient enough. Consider using HATU, HCTU, or PyBOP, which are known to be more effective for hindered couplings.

  • Extend the reaction time: For subsequent couplings with this compound, increase the initial coupling time from 1 hour to 2-4 hours. For particularly difficult sequences, an overnight coupling may be beneficial.

  • Increase the reaction temperature: Cautiously increasing the temperature to 40-50°C can enhance the reaction rate. However, be mindful that elevated temperatures can increase the risk of side reactions, such as racemization.

Q3: Are there any specific side reactions I should be aware of when using this compound?

While there are no widely reported side reactions unique to the 3-aminobenzoyl moiety, general side reactions common in Fmoc-SPPS can still occur:

  • Racemization: Although less of a concern for non-chiral this compound itself, be mindful of racemization of the preceding chiral amino acid, especially with prolonged activation times or elevated temperatures. Using additives like HOBt or Oxyma Pure can help suppress this.

  • Peptide Aggregation: Aromatic residues can contribute to on-resin peptide aggregation, where the growing peptide chains interact with each other, blocking the N-terminal amine from reacting. If you suspect aggregation, consider using solvents like N-Methyl-2-pyrrolidone (NMP) or adding chaotropic salts like LiCl to the coupling mixture.

Q4: How can I be sure that the Fmoc group was completely removed before the this compound coupling?

Incomplete removal of the Fmoc protecting group from the previous amino acid will prevent the coupling of this compound.

Verification Step:

Always perform a Kaiser test after the piperidine-mediated Fmoc deprotection step and subsequent washes. The resin beads should be a strong, uniform blue/purple, indicating the presence of free primary amines ready for the next coupling. If the test is negative or weak, repeat the deprotection step.

Data Presentation: Comparison of Coupling Reagents

The selection of a coupling reagent is critical for the successful incorporation of sterically hindered amino acids like this compound. The following table summarizes the characteristics of common coupling reagents.

Coupling ReagentClassRelative ReactivityRecommended Use for this compound
HBTU/HCTUUronium/Aminium SaltHighEffective for many couplings, but may require longer reaction times or double coupling for this compound.
HATUUronium/Aminium SaltVery HighHighly recommended for difficult couplings due to its high reactivity and ability to minimize racemization.[1]
PyBOPPhosphonium SaltHighA good alternative to uronium salts, particularly when avoiding guanidinylation side reactions is a priority.
DIC/HOBtCarbodiimideModerateGenerally slower and less effective for sterically hindered residues. May require significantly longer reaction times.
COMUUronium/Aminium SaltVery HighA newer generation reagent with reactivity comparable to HATU, and it is considered safer than HOBt-based reagents.[1]

Experimental Protocols

Below are detailed protocols for key experiments related to the optimization of this compound coupling.

Protocol 1: Standard Fmoc-SPPS Coupling Cycle

This protocol outlines a single coupling cycle in Fmoc-based solid-phase peptide synthesis.

  • Resin Preparation: Swell the peptide-resin (with a deprotected N-terminal amine) in N,N-dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, then drain.

    • Repeat with a fresh portion of 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

    • Perform a Kaiser test to confirm the presence of free primary amines.

  • Activation and Coupling (using HATU):

    • In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HATU (2.9 equivalents), and N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF.

    • Allow the mixture to pre-activate for 1-2 minutes.

    • Immediately add the activation mixture to the resin.

    • Agitate the reaction mixture at room temperature for 1-2 hours (extend to 2-4 hours for known difficult couplings).

  • Monitoring and Washing:

    • Perform a Kaiser test to monitor the reaction's completion.

    • If the Kaiser test is positive, consider a second coupling (double coupling) by repeating step 3.

    • Once the coupling is complete (negative Kaiser test), wash the resin with DMF (3 times), Dichloromethane (DCM) (3 times), and finally DMF (3 times) to prepare for the next cycle.

Protocol 2: Qualitative Kaiser Test

The Kaiser test is a sensitive colorimetric assay to detect the presence of free primary amines.[2]

  • Sample Preparation:

    • Remove a small sample of resin beads (approximately 10-15 beads) from the reaction vessel.

    • Place the beads in a small test tube and wash them thoroughly with a solvent such as DCM or DMF to remove any residual reagents. Decant the solvent.

  • Reagent Addition:

    • Add 2-3 drops of Reagent A (Potassium cyanide in pyridine). Caution: KCN is highly toxic. Handle with appropriate safety measures in a fume hood.

    • Add 2-3 drops of Reagent B (Ninhydrin in n-butanol).

    • Add 2-3 drops of Reagent C (Phenol in n-butanol).

  • Incubation: Heat the test tube at 100-110°C for 5 minutes.

  • Observation:

    • Positive Result (Incomplete Coupling): Intense blue color on the beads and/or in the solution.

    • Negative Result (Complete Coupling): Yellow or colorless solution and beads.

Protocol 3: Peptide Cleavage from Resin

This is a general protocol for cleaving the final peptide from the resin and removing side-chain protecting groups.

  • Resin Preparation: Wash the final peptide-resin with DCM and dry it under a vacuum.

  • Cleavage:

    • Prepare a cleavage cocktail appropriate for the peptide's amino acid composition. A standard cocktail is Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-4 hours at room temperature.

  • Peptide Precipitation and Purification:

    • Filter the resin and collect the filtrate containing the peptide.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide pellet under vacuum.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Troubleshooting Workflow for Incomplete this compound Coupling

G start Positive Kaiser Test after Standard Coupling double_coupling Perform Double Coupling start->double_coupling kaiser_test_2 Kaiser Test Still Positive? double_coupling->kaiser_test_2 change_reagent Switch to More Potent Reagent (e.g., HATU, HCTU, PyBOP) kaiser_test_2->change_reagent Yes complete Coupling Complete (Negative Kaiser Test) kaiser_test_2->complete No extend_time Extend Reaction Time (2-4 hours or overnight) change_reagent->extend_time increase_temp Increase Temperature (e.g., 40-50°C) extend_time->increase_temp increase_temp->complete

Caption: A logical workflow for troubleshooting incomplete this compound coupling.

General Fmoc-SPPS Cycle

cluster_deprotection Fmoc Deprotection cluster_coupling Coupling deprotection Treat with 20% Piperidine in DMF wash1 Wash with DMF deprotection->wash1 kaiser_deprot Kaiser Test (Positive) wash1->kaiser_deprot activate Activate this compound (e.g., with HATU/DIPEA) kaiser_deprot->activate couple Couple to Resin activate->couple wash2 Wash with DMF/DCM couple->wash2 kaiser_couple Kaiser Test (Negative) wash2->kaiser_couple

Caption: A diagram illustrating the key stages of a single Fmoc-SPPS cycle.

References

Technical Support Center: Fmoc-3-Aminobenzoic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Fmoc-3-aminobenzoic acid in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when incorporating Fmoc-3-aminobenzoic acid into a peptide sequence?

A1: The primary challenges associated with Fmoc-3-aminobenzoic acid are related to its aromatic nature and potentially reduced reactivity compared to standard aliphatic amino acids. Key issues include:

  • Incomplete Coupling: The electron-withdrawing nature of the benzoic acid ring can deactivate the amino group, making acylation more difficult.[1]

  • Aggregation: Peptides containing aromatic residues have a higher tendency to aggregate, which can hinder both coupling and deprotection steps.[2][3][4]

  • Solubility: While generally soluble in common SPPS solvents like DMF and NMP, issues can arise with longer peptide chains containing multiple hydrophobic or aromatic residues.[5][6]

Q2: How can I improve the coupling efficiency of Fmoc-3-aminobenzoic acid?

A2: To improve coupling efficiency, consider the following strategies:

  • Use a stronger coupling reagent: Reagents like HATU, HCTU, or PyAOP are often more effective for difficult couplings than standard reagents like HBTU or DIC/HOBt.[7][8]

  • Double coupling: Repeating the coupling step with fresh reagents can help drive the reaction to completion.

  • Extended coupling time: Increasing the reaction time to 2-4 hours or even overnight can improve yields.

  • Monitor the reaction: Use a qualitative method like the Kaiser test to check for the presence of free amines, indicating an incomplete reaction.[9][10][11] Note that the Kaiser test may be less reliable for aromatic amines, potentially giving a false negative or a different color.

Q3: Are there specific side reactions I should be aware of when using Fmoc-3-aminobenzoic acid?

A3: While specific side reactions for Fmoc-3-aminobenzoic acid are not extensively documented in readily available literature, based on its structure and the behavior of similar compounds like 3,4-diaminobenzoic acid, potential side reactions to consider include:

  • Over-acylation: If the subsequent amino acid is activated with a highly reactive coupling agent, there is a possibility of acylation on the benzene ring, although this is less likely than with more activated aromatic systems.

  • Hydrolysis of the activated ester: The activated ester of Fmoc-3-aminobenzoic acid may be prone to hydrolysis, especially with extended pre-activation times or the presence of residual water in the reaction solvents.[12][13][14]

  • Formation of deletion sequences: This is a general issue in SPPS that can be exacerbated by the difficult coupling of Fmoc-3-aminobenzoic acid. If the coupling is incomplete, the subsequent amino acid will be added to the unreacted peptide chain, leading to a mixed product.

Q4: Can I use the standard Kaiser test to monitor the coupling of Fmoc-3-aminobenzoic acid?

A4: The Kaiser test is generally used for primary amines.[9] While the amino group on 3-aminobenzoic acid is primary, its aromatic nature might affect the reaction with ninhydrin, potentially leading to a different color change or a less intense result compared to aliphatic amines. It is advisable to perform a control test with a known successfully coupled resin to establish a baseline for a negative result. For critical applications, alternative monitoring techniques like a bromophenol blue test could be considered.[11]

Troubleshooting Guides

Problem 1: Incomplete Coupling of Fmoc-3-aminobenzoic acid

Symptoms:

  • Positive Kaiser test (or ambiguous color) after the coupling step.

  • Low yield of the final peptide.

  • Presence of deletion sequences in the final product, as identified by HPLC-MS.

Troubleshooting Steps:

StepActionRationale
1Verify Reagent Quality Ensure that the Fmoc-3-aminobenzoic acid, coupling reagents, and solvents are of high purity and anhydrous. Degraded reagents or wet solvents can significantly reduce coupling efficiency.
2Optimize Coupling Reagent Switch to a more potent coupling reagent. See the comparison table below.
3Increase Reagent Excess Use a higher excess of Fmoc-3-aminobenzoic acid and coupling reagents (e.g., 3-5 equivalents).
4Perform a Double Coupling After the initial coupling, drain the reagents and repeat the coupling step with a fresh solution of activated amino acid.
5Extend Reaction Time Increase the coupling time to 2-4 hours or allow the reaction to proceed overnight at room temperature.
6Change Solvent In cases of suspected on-resin aggregation, switching from DMF to NMP or using a mixture of solvents (e.g., DMF/DMSO) can improve solvation and coupling efficiency.[5][6]

Table 1: Comparison of Common Coupling Reagents for Difficult Couplings

Coupling ReagentRelative PotencyNotes
DIC/HOBtStandardCost-effective, but may be insufficient for sterically hindered or electron-deficient amino acids.
HBTU/TBTUHighGenerally effective for most couplings.
HATU/HCTUVery HighRecommended for difficult couplings, including aromatic and sterically hindered amino acids. Often provides faster reaction rates and higher yields.[7]
PyAOP/PyBOPVery HighPhosphonium-based reagents that are also very effective for challenging couplings.
Problem 2: Peptide Aggregation During or After Incorporation of Fmoc-3-aminobenzoic acid

Symptoms:

  • Swelling of the resin decreases.

  • Slow or incomplete Fmoc deprotection and/or coupling steps.

  • Formation of a gel-like substance in the reaction vessel.

  • Low final peptide yield and poor purity.

Troubleshooting Steps:

StepActionRationale
1Solvent Disruption Switch from DMF to NMP, or use a mixture of DMF and DMSO (up to 25% DMSO) to disrupt secondary structures.[5][15]
2Chaotropic Salts Add a chaotropic salt like LiCl (0.5-1 M) to the reaction mixture to break up hydrogen bonds that contribute to aggregation.
3Elevated Temperature Perform the coupling at a slightly elevated temperature (e.g., 30-40°C) to disrupt aggregation. Use with caution as this can increase the risk of side reactions like racemization.
4Microwave Synthesis Utilize a microwave peptide synthesizer, as the rapid heating can significantly reduce aggregation and improve reaction kinetics.

Experimental Protocols

Protocol 1: Standard Coupling of Fmoc-3-aminobenzoic acid
  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and then treat again with 20% piperidine in DMF for 15 minutes. Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-3-aminobenzoic acid (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF. Add DIPEA (6 eq.) and allow the mixture to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the reaction vessel at room temperature for 1-2 hours.

  • Washing: Drain the coupling solution and wash the resin with DMF (3-5 times).

  • Monitoring (Optional): Perform a Kaiser test on a small sample of resin beads to check for completion of the coupling.[9][11]

Protocol 2: Kaiser Test for Free Primary Amines
  • Sample Preparation: Take a small sample of resin beads (approx. 5-10 mg) and place them in a small glass test tube. Wash the beads with ethanol.

  • Reagent Addition: Add 2-3 drops of each of the following solutions to the test tube:

    • Solution A: 5 g ninhydrin in 100 mL ethanol.

    • Solution B: 80 g phenol in 20 mL ethanol.

    • Solution C: 2 mL of 0.001 M aqueous KCN diluted to 100 mL with pyridine.

  • Heating: Heat the test tube at 100-110°C for 5 minutes.

  • Observation:

    • Blue beads: Incomplete coupling (free primary amines are present). Recoupling is necessary.

    • Yellow/Colorless beads: Complete coupling (no free primary amines).

Visualizations

SPPS_Workflow Resin Resin Fmoc_AA_Resin Fmoc-AA-Resin Resin->Fmoc_AA_Resin 1. First AA Coupling AA_Resin H2N-AA-Resin Fmoc_AA_Resin->AA_Resin 2. Fmoc Deprotection (20% Piperidine/DMF) Peptide_Resin Fmoc-Peptide-Resin AA_Resin->Peptide_Resin 3. Next Fmoc-AA Coupling (e.g., HATU) Peptide_Resin->AA_Resin Repeat Steps 2 & 3 for each AA Cleaved_Peptide Cleaved Peptide Peptide_Resin->Cleaved_Peptide 4. Cleavage & Deprotection (e.g., TFA Cocktail) Troubleshooting_Logic Start Incomplete Coupling Suspected (e.g., Positive Kaiser Test) Check_Reagents Verify Reagent Quality (Purity, Anhydrous) Start->Check_Reagents Optimize_Coupling Optimize Coupling Conditions Check_Reagents->Optimize_Coupling Reagents OK Re_evaluate Re-evaluate Sequence/Strategy Check_Reagents->Re_evaluate Reagents Faulty Optimize_Coupling->Start Successful Double_Couple Perform Double Coupling Optimize_Coupling->Double_Couple Still Incomplete Double_Couple->Start Successful Change_Solvent Address Aggregation (e.g., use NMP, DMSO) Double_Couple->Change_Solvent Still Incomplete Change_Solvent->Start Successful Change_Solvent->Re_evaluate Still Incomplete

References

Technical Support Center: Enhancing Yield in Fmoc-3-Abz-OH Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) for improving the yield and purity of peptides containing 3-Aminobenzoic acid (Fmoc-3-Abz-OH).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with incorporating this compound into a peptide sequence?

A1: The primary challenges with this compound in solid-phase peptide synthesis (SPPS) often revolve around its aromatic and rigid structure. This can lead to:

  • Low Coupling Efficiency: The electron-withdrawing nature of the aromatic ring can deactivate the carboxyl group, making it less reactive towards coupling.

  • Peptide Aggregation: The hydrophobic and aromatic nature of the 3-Abz residue can promote inter-chain and intra-chain aggregation, especially in longer or hydrophobic peptide sequences. This aggregation can hinder reagent access to the reactive sites, leading to incomplete reactions.[1][2]

  • Solubility Issues: While this compound is generally soluble in common SPPS solvents like DMF and NMP, peptides containing this residue may exhibit poor solubility, complicating synthesis and purification.

Q2: Why is my Kaiser test not reliable after the coupling of this compound?

A2: The Kaiser test is used to detect free primary amines. However, the amino group of 3-aminobenzoic acid is an aniline-like, aromatic amine. These amines are generally less nucleophilic and may not react as readily with the ninhydrin reagent in the Kaiser test, potentially giving a false negative or a weak positive result even if the coupling was incomplete.[3] It is advisable to use alternative methods to monitor the reaction, such as a test cleavage and analysis by mass spectrometry.

Q3: Can I use standard coupling reagents for this compound?

A3: While standard coupling reagents can be used, their efficiency may be lower due to the nature of this compound. For difficult couplings involving sterically hindered or less reactive amino acids, more potent coupling reagents are often recommended.

Troubleshooting Guides

Issue 1: Low Yield of the Target Peptide

Symptom: The final yield of the purified peptide containing 3-Abz is significantly lower than expected.

Possible Causes & Solutions:

  • Incomplete Coupling of this compound: The unique structure of 3-Abz can lead to slower reaction kinetics.

    • Solution: Employ a more potent coupling reagent, extend the coupling time, or perform a double coupling.

  • Peptide Aggregation: The aromatic side chain of 3-Abz can induce aggregation of the growing peptide chain on the resin.

    • Solution: Use aggregation-disrupting additives, switch to a more suitable solvent, or incorporate pseudoproline dipeptides in the sequence if possible.

  • Premature Chain Termination: Inefficient coupling can lead to unreacted amino groups that get capped in the subsequent step, terminating the peptide chain.

    • Solution: Optimize the coupling conditions for this compound to ensure complete reaction before capping.

Issue 2: Presence of Deletion Sequences in the Final Product

Symptom: Mass spectrometry analysis of the crude product shows a significant peak corresponding to the peptide sequence missing the 3-Abz residue.

Possible Causes & Solutions:

  • Failed Coupling of this compound: This is the most direct cause of a deletion sequence.

    • Solution: Re-evaluate your coupling protocol. Consider using a more powerful activating agent like HATU or HCTU. A double coupling with fresh reagents can also be effective.

  • Poor Resin Swelling: Aggregation can cause the resin to swell poorly, limiting reagent access.

    • Solution: Ensure adequate resin swelling before and during the coupling step. Solvents like NMP or the addition of a small amount of DMSO can improve swelling.[4]

Issue 3: Difficulty in Purifying the Crude Peptide

Symptom: The crude peptide shows a complex HPLC profile with multiple, closely eluting peaks, making purification challenging.

Possible Causes & Solutions:

  • Side Reactions: Incomplete coupling and subsequent side reactions can lead to a variety of closely related impurities.

    • Solution: A thorough optimization of the coupling step for this compound is crucial. Ensure all reagents are fresh and anhydrous.

  • Aggregation during Purification: The final peptide may aggregate in the purification buffer.

    • Solution: Optimize the purification conditions. This may include using organic modifiers, adjusting the pH, or adding chaotropic agents to the mobile phase.

Data Presentation

Table 1: Recommended Coupling Reagents for this compound

Coupling ReagentClassRelative ReactivityNotes
DIC/OxymaCarbodiimideModerateA good starting point, but may require longer reaction times or double coupling for 3-Abz.
HBTU/DIEAUronium/Aminium SaltHighGenerally effective for most amino acids, including those that are slightly hindered.
HATU/DIEAUronium/Aminium SaltVery HighOften the reagent of choice for difficult or sterically hindered couplings. Recommended for this compound.
PyBOP/DIEAPhosphonium SaltHighAnother effective reagent for hindered couplings, though the byproducts can be more difficult to wash away.

Table 2: Troubleshooting Summary for Low Yield with this compound

SymptomPotential CauseRecommended Action
Low final peptide yieldIncomplete coupling of 3-AbzSwitch to a more potent coupling reagent (e.g., HATU). Extend coupling time to 2-4 hours or perform a double coupling.
Peptide aggregationUse NMP instead of DMF as the primary solvent. Consider adding a small percentage of DMSO.
Significant deletion of 3-AbzFailed coupling reactionPerform a test cleavage after the 3-Abz coupling step to confirm its incorporation. Optimize coupling conditions as needed.
Difficult purificationMultiple side productsEnsure high-purity reagents and anhydrous conditions. Optimize the coupling reaction to minimize incomplete reactions.

Experimental Protocols

Protocol 1: Standard Coupling of this compound using HATU
  • Resin Preparation: Swell the resin-bound peptide in DMF for at least 30 minutes. Perform the Fmoc deprotection of the N-terminal amino acid using 20% piperidine in DMF. Wash the resin thoroughly with DMF (5 x 1 min).

  • Amino Acid Activation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF. Add DIEA (6 equivalents) and allow the solution to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activated this compound solution to the resin. Agitate the mixture at room temperature for 2 hours.

  • Washing: Drain the reaction solution and wash the resin thoroughly with DMF (5 x 1 min).

  • Monitoring (Optional): Perform a test cleavage on a small amount of resin and analyze by mass spectrometry to confirm the incorporation of the 3-Abz residue.

Protocol 2: Troubleshooting with a Double Coupling
  • Follow steps 1-4 of Protocol 1.

  • After the first coupling and washing, repeat steps 2 and 3 with a fresh solution of activated this compound.

  • After the second coupling, wash the resin thoroughly with DMF (5 x 1 min).

Mandatory Visualization

SPPS_Workflow cluster_cycle SPPS Cycle Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Wash2->Deprotection Repeat for next amino acid Cleavage Final Cleavage and Deprotection (TFA Cocktail) Wash2->Cleavage After final residue Start Start with Resin Start->Deprotection Purification Purification (HPLC) Cleavage->Purification

Caption: General workflow for Fmoc solid-phase peptide synthesis (SPPS).

Troubleshooting_Workflow cluster_solutions Troubleshooting Steps Start Low Yield with this compound Check_Coupling Analyze Crude Product by MS for 3-Abz Deletion Start->Check_Coupling Deletion_Present Deletion Sequence Detected Check_Coupling->Deletion_Present No_Deletion No Significant Deletion Check_Coupling->No_Deletion Optimize_Coupling Optimize Coupling Protocol: - Use HATU/HCTU - Double Couple - Extend Reaction Time Deletion_Present->Optimize_Coupling Check_Cleavage Investigate Cleavage and Purification: - Optimize cleavage cocktail - Adjust purification conditions No_Deletion->Check_Cleavage Check_Aggregation Address Potential Aggregation: - Use NMP or add DMSO - Check resin swelling Optimize_Coupling->Check_Aggregation

Caption: Troubleshooting workflow for low yield in this compound peptide synthesis.

References

Fmoc-3-Abz-OH purity issues and purification techniques

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on purity issues and purification techniques for Fmoc-3-aminobenzoic acid (Fmoc-3-Abz-OH). Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during its use in solid-phase peptide synthesis (SPPS) and other applications.

Frequently Asked Questions (FAQs)

Q1: What is the typical purity of commercially available this compound?

A1: Commercially available this compound typically has a purity of ≥97% or ≥98%, as determined by HPLC.[1][2][3] It is generally supplied as a white to off-white powder and should be stored at 2-8°C.[1][3]

Q2: What are the most common impurities found in this compound?

A2: Impurities in this compound can originate from its synthesis, storage, or handling. These are categorized as:

  • Synthesis-Related Impurities:

    • Free 3-Aminobenzoic Acid (H-3-Abz-OH): Results from incomplete Fmoc protection or degradation of the product. Its presence can lead to double incorporation in peptide synthesis.[4]

    • Fmoc-Dipeptide (Fmoc-3-Abz-3-Abz-OH): Can form if Fmoc-Cl is used as the Fmoc-donating reagent.[4] Using Fmoc-OSu generally results in a cleaner reaction profile.[4]

    • β-Alanine Derivatives (Fmoc-β-Ala-OH and Fmoc-β-Ala-3-Abz-OH): These impurities can arise from rearrangements of the Fmoc-donating reagent (Fmoc-OSu) during synthesis.[5][6] Their presence can lead to the insertion of a β-alanine residue into the peptide sequence.[7]

  • Process-Related Impurities:

    • Residual Solvents: Solvents used during synthesis and purification, such as ethyl acetate, can remain in the final product.

    • Acetic Acid: A particularly problematic impurity that can arise from the hydrolysis of ethyl acetate. Acetic acid can act as a capping agent in SPPS, leading to truncated peptide sequences.[8]

  • Degradation Products:

    • Dibenzofulvene (DBF)-Adducts: Premature cleavage of the Fmoc group, often induced by basic conditions or prolonged heating, can generate DBF, which can form colored adducts.

Q3: How do these impurities affect my solid-phase peptide synthesis (SPPS)?

A3: The presence of impurities in this compound can significantly impact the outcome of your peptide synthesis:

  • Truncated Peptides: Acetic acid can cap the growing peptide chain, preventing further elongation.[8]

  • Deletion Sequences: Poor solubility of this compound or its impurities can lead to inefficient coupling and skipped residues.

  • Insertion Peptides: The presence of Fmoc-β-Ala-OH or related dipeptide impurities can lead to the incorporation of an extra amino acid residue.[6][7]

  • Difficult Purification: A higher impurity profile in the starting material will complicate the purification of the final peptide.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the analysis and use of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low Purity on Analytical HPLC Presence of starting materials, by-products, or degradation products.Purify the this compound using recrystallization or flash chromatography. (See Experimental Protocols section).
Extra Peaks in HPLC Chromatogram Presence of impurities such as dipeptides or β-alanine derivatives.Identify impurities by spiking with known standards or using LC-MS for mass identification.[5]
Broad or Tailing Peaks in HPLC Poor column condition, inappropriate mobile phase pH, or co-elution of impurities.Ensure the HPLC column is properly equilibrated. Adjust the mobile phase composition and pH. Consider a column with different selectivity.
Yellowish Discoloration of the Powder Presence of dibenzofulvene (DBF) adducts due to partial degradation.This indicates potential degradation. While purification can remove colored impurities, it is best to use high-purity starting material. Store the compound under recommended conditions (2-8°C, dry, dark).
Poor Solubility in SPPS Solvents (e.g., DMF, NMP) The compound may require assistance to dissolve. Impurities can also affect solubility.Use sonication or gentle warming to aid dissolution. Ensure solvents are anhydrous, as water can decrease solubility.[9]

Purification Techniques

For experiments requiring higher purity, this compound can be purified using the following methods.

Data on Purification Methods
Purification Method Typical Solvents/Conditions Expected Purity Advantages Disadvantages
Recrystallization Ethyl acetate/Hexane, Dichloromethane/Hexane, Toluene, Ethanol/Water>99%Cost-effective, good for removing less soluble or more soluble impurities.Can have lower recovery; requires finding a suitable solvent system.
Flash Column Chromatography Silica gel with a gradient of Ethyl Acetate in Hexane or Methanol in Dichloromethane.>99%High resolution for separating closely related impurities.More time-consuming and requires more solvent than recrystallization.
Preparative HPLC Reversed-phase C18 column with a water/acetonitrile gradient containing 0.1% TFA.>99.5%Highest resolution for achieving very high purity.Expensive, lower capacity, requires removal of TFA salt.

Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization

This protocol is a general procedure that can be optimized for this compound.

  • Solvent Selection: Empirically determine a suitable solvent system. A good system is one where this compound is soluble at elevated temperatures but sparingly soluble at room temperature or below. Common systems for Fmoc-amino acids include ethyl acetate/hexane and dichloromethane/hexane.

  • Dissolution: In a flask, dissolve the crude this compound in a minimal amount of the hot primary solvent (e.g., ethyl acetate).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. To maximize yield, subsequently place the flask in a refrigerator or an ice bath (0-4°C) for several hours.

  • Isolation: Collect the purified crystals by vacuum filtration, washing with a small amount of the cold secondary solvent (e.g., hexane).

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Purification of this compound by Flash Column Chromatography
  • Stationary Phase: Pack a glass column with silica gel.

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of the mobile phase or a strong solvent like dichloromethane.

  • Elution: Elute the column with a suitable mobile phase, such as a gradient of ethyl acetate in hexane. The polarity of the gradient should be optimized based on TLC analysis.

  • Fraction Collection: Collect fractions and monitor them by TLC or HPLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 3: Analysis of this compound Purity by HPLC
  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 301 nm.

  • Sample Preparation: Dissolve a small amount of this compound in a suitable solvent (e.g., acetonitrile/water mixture).

Visualizing Workflows

Troubleshooting Workflow for Purity Issues

G Troubleshooting Workflow for this compound Purity Issues start Start: Impure this compound hplc_analysis Analyze by HPLC start->hplc_analysis check_impurities Identify Impurity Profile hplc_analysis->check_impurities lcms_analysis Analyze by LC-MS unknown_impurity Unknown Impurity lcms_analysis->unknown_impurity check_impurities->lcms_analysis Unknown peak known_impurity Known Impurity (e.g., H-3-Abz-OH) check_impurities->known_impurity Peak matches standard purification_decision Purification Required? known_impurity->purification_decision unknown_impurity->purification_decision recrystallization Recrystallization purification_decision->recrystallization Yes (High concentration) flash_chromatography Flash Chromatography purification_decision->flash_chromatography Yes (Multiple impurities) prep_hplc Preparative HPLC purification_decision->prep_hplc Yes (Highest purity needed) no_purification Purity Acceptable purification_decision->no_purification No final_purity_check Final Purity Check by HPLC recrystallization->final_purity_check flash_chromatography->final_purity_check prep_hplc->final_purity_check end_product High-Purity this compound final_purity_check->end_product no_purification->end_product

Caption: Troubleshooting workflow for this compound purity issues.

Purification Method Selection Guide

G Purification Method Selection Guide for this compound start Start: Crude this compound purity_level Required Purity Level? start->purity_level impurity_type Nature of Impurities? purity_level->impurity_type High (>99%) recrystallization Recrystallization purity_level->recrystallization Moderate (>98%) impurity_type->recrystallization Different solubilities flash_chromatography Flash Chromatography impurity_type->flash_chromatography Closely related polarities prep_hplc Preparative HPLC impurity_type->prep_hplc Trace amounts / very similar structures end_product Purified this compound recrystallization->end_product flash_chromatography->end_product prep_hplc->end_product

References

Technical Support Center: Capping Unreacted Amines After Incomplete Fmoc-3-Abz-OH Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with capping unreacted amines following an incomplete coupling of Fmoc-3-Abz-OH during solid-phase peptide synthesis (SPPS).

Troubleshooting Guide

Issue: Positive Kaiser Test After this compound Coupling

A positive Kaiser test (indicated by a blue or purple color on the resin beads) after the coupling step confirms the presence of unreacted primary amines.[1] This is a common issue when coupling sterically hindered amino acids.

Initial Troubleshooting Steps:

  • Double Coupling: Immediately perform a second coupling step with a fresh solution of activated this compound.[2] This is often the simplest and most effective first step to drive the reaction to completion.

  • Optimize Coupling Conditions:

    • Increase Reaction Time: Extend the coupling time to allow for the sterically hindered amino acid to react more fully.[3]

    • Increase Reagent Equivalents: Use a higher excess of this compound and the coupling reagent.[3]

    • Elevated Temperature: Cautiously increase the reaction temperature. This can help overcome the activation energy barrier associated with steric hindrance but should be done with care to avoid potential side reactions.[4]

If Coupling Remains Incomplete:

If the Kaiser test remains positive after troubleshooting the coupling reaction, it is crucial to cap the unreacted amines to prevent the formation of deletion sequences in the final peptide product.[5][6]

Frequently Asked Questions (FAQs)

Q1: Why is capping necessary after an incomplete coupling reaction?

Capping is a critical step in SPPS to terminate peptide chains that have failed to react with the incoming amino acid.[1] This is achieved by acetylating the free N-terminal amine groups, rendering them unreactive in subsequent coupling cycles.[5] This prevents the formation of deletion sequences, which are often difficult to separate from the desired peptide during purification, thus improving the purity of the final product.[6][7]

Q2: What is the standard reagent for capping unreacted amines?

The most widely used and universally accepted capping agent is acetic anhydride.[5] It is typically used in a solution with a base, such as pyridine or N,N-diisopropylethylamine (DIPEA), in a solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM).[1]

Q3: How do I perform a standard capping procedure?

A standard capping procedure involves treating the peptide-resin with a freshly prepared solution of acetic anhydride and a base. The resin is gently agitated in this solution for a set period, after which it is thoroughly washed to remove excess capping reagents and byproducts.[8][9]

Q4: How can I confirm that the capping reaction is complete?

The completion of the capping reaction can be monitored using the Kaiser test.[10] A negative Kaiser test (yellow or colorless beads) indicates that all the free primary amines have been successfully acetylated.[10] If the test is still positive, the capping step should be repeated.[8]

Q5: Are there any alternatives to acetic anhydride for capping?

Yes, while acetic anhydride is the most common, other reagents can be used. For instance, N-acetylimidazole can be employed as an alternative acetylating agent. In some specific cases, particularly with sensitive amino acids, milder conditions using activated acetic acid (e.g., with HBTU/DIPEA) may be considered. Propionic anhydride is another alternative, which results in a propionyl cap instead of an acetyl cap.[10][11]

Experimental Protocols

Protocol 1: Standard Capping with Acetic Anhydride and Pyridine

This protocol outlines the standard procedure for capping unreacted amines on the resin.

  • Washing: Following the incomplete coupling attempt and subsequent washes with DMF, ensure the resin is well-drained.[8]

  • Reagent Preparation: Prepare the capping solution fresh by mixing acetic anhydride and pyridine. A common ratio is 3:2 (v/v) of acetic anhydride to pyridine.[9] Another option is a 1:1 ratio.[1]

  • Capping Reaction: Add the capping solution to the reaction vessel, ensuring the resin is fully submerged and suspended.[5]

  • Incubation: Gently agitate the mixture at room temperature for 30 minutes.[8][9]

  • Post-Capping Wash: Drain the capping solution and wash the resin extensively with DMF (typically 3-5 times) to remove all residual reagents and byproducts.[5]

  • Verification (Optional but Recommended): Perform a Kaiser test to confirm the absence of free primary amines.[8] If the test is positive, repeat the capping procedure.

Protocol 2: Capping with Acetic Anhydride and DIPEA

This protocol is an alternative to using pyridine.

  • Washing: As in Protocol 1, wash the resin with DMF and drain.

  • Reagent Preparation: Prepare a fresh capping solution. A common composition is a mixture of acetic anhydride, DIPEA, and DMF.

  • Capping Reaction: Add the capping solution to the resin.

  • Incubation: Agitate the mixture at room temperature for 5-30 minutes.

  • Post-Capping Wash: Drain and wash the resin thoroughly with DMF.

  • Verification: Perform a Kaiser test to ensure complete capping.

Data Presentation

Table 1: Comparison of Common Capping Mixtures

Capping Mixture ComponentsTypical RatiosReaction Time (min)Notes
Acetic Anhydride / Pyridine / DMF1:1:3 (v/v/v)5A rapid and effective capping mixture.[12]
Acetic Anhydride / Pyridine3:2 (v/v)30A commonly used formulation.[9]
Acetic Anhydride / DIPEA / DMF-5-30DIPEA is a non-nucleophilic base often preferred over pyridine.[5]

Visualizations

experimental_workflow Workflow for Addressing Incomplete Coupling start Incomplete this compound Coupling (Positive Kaiser Test) double_coupling Perform Double Coupling start->double_coupling kaiser_test_2 Perform Kaiser Test double_coupling->kaiser_test_2 capping Cap Unreacted Amines (e.g., Acetic Anhydride) kaiser_test_2->capping If Positive proceed Proceed to Next Deprotection/Coupling Cycle kaiser_test_2->proceed If Negative kaiser_test_3 Perform Kaiser Test capping->kaiser_test_3 kaiser_test_3->proceed If Negative repeat_capping Repeat Capping kaiser_test_3->repeat_capping If Positive repeat_capping->kaiser_test_3 capping_mechanism Chemical Pathway of Amine Capping unreacted_amine Unreacted N-terminal Amine H₂N-Peptide-Resin capped_amine Capped (Acetylated) Amine CH₃CONH-Peptide-Resin unreacted_amine:port->capped_amine:port + Acetic Anhydride + Base acetic_anhydride Acetic Anhydride (CH₃CO)₂O base Base (e.g., Pyridine)

References

Technical Support Center: Fmoc-3-Abz-OH Solubility in DMF

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Fmoc-3-Abz-OH in N,N-Dimethylformamide (DMF) during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound, or 3-(Fmoc-amino)benzoic acid, is an amino acid derivative widely used in peptide synthesis and drug development.[1] The fluorenylmethyloxycarbonyl (Fmoc) protecting group is crucial for the selective protection of the amino group during solid-phase peptide synthesis (SPPS), allowing for the efficient creation of complex peptides.[1][] Its applications extend to bioconjugation, where it is used to attach biomolecules to surfaces, and in materials science for the synthesis of functionalized materials like hydrogels.[1]

Q2: Why is my this compound not dissolving in DMF at room temperature?

Several factors can contribute to poor solubility of Fmoc-amino acids like this compound in DMF:

  • Compound Purity: Impurities or residual salts from the synthesis of this compound can significantly lower its solubility. Ensure you are using a high-purity grade of the compound.

  • Solvent Quality: The purity of DMF is critical. Over time, DMF can degrade to form dimethylamine, which can not only affect solubility but also cause premature removal of the Fmoc group.[3][4] Always use high-purity, amine-free DMF.

  • Intermolecular Interactions: The bulky and nonpolar Fmoc group can lead to intermolecular aggregation, reducing the effective solubility of the compound.[3][5]

  • Concentration: You may be attempting to prepare a solution that is above the saturation point of this compound in DMF at room temperature.

Q3: How does temperature affect the solubility of this compound in DMF?

Generally, the solubility of solids in liquids increases with temperature. Gentle warming can be an effective method to dissolve this compound in DMF.[3] However, it is crucial to avoid excessive or prolonged heating, as this can lead to the degradation of the Fmoc-amino acid.

Q4: Can I use a solvent other than DMF to dissolve this compound?

While DMF is the most common solvent for SPPS, other polar aprotic solvents can be used. N-Methyl-2-pyrrolidone (NMP) is a common alternative with a higher solvating power for some sequences.[3][4] For particularly difficult cases, solvent mixtures containing Dimethyl Sulfoxide (DMSO) can enhance solubility.[3]

Troubleshooting Guide

Issue: this compound does not fully dissolve in DMF.

This guide provides a step-by-step approach to troubleshoot and resolve solubility issues with this compound in DMF.

Troubleshooting Workflow

start Start: this compound solubility issue in DMF check_purity Step 1: Verify Purity - Check Certificate of Analysis for this compound. - Use high-purity, amine-free DMF. start->check_purity physical_methods Step 2: Apply Physical Dissolution Methods check_purity->physical_methods sonication Sonication for 10-15 minutes physical_methods->sonication warming Gentle warming to 30-40°C sonication->warming vortexing Vigorous vortexing warming->vortexing solvent_modification Step 3: Modify the Solvent System vortexing->solvent_modification If still not dissolved success Success: Compound Dissolved vortexing->success If dissolved add_cosolvent Add a small percentage of DMSO (e.g., 5-10%) solvent_modification->add_cosolvent use_nmp Switch to NMP as the primary solvent add_cosolvent->use_nmp check_concentration Step 4: Re-evaluate Concentration use_nmp->check_concentration If issue continues use_nmp->success If dissolved lower_concentration Prepare a more dilute solution check_concentration->lower_concentration protocol_review Step 5: Review Experimental Protocol lower_concentration->protocol_review lower_concentration->success If dissolved consult_literature Consult literature for similar peptide sequences protocol_review->consult_literature fail Issue Persists: Consider alternative strategies or contact technical support consult_literature->fail

Caption: Troubleshooting workflow for dissolving this compound in DMF.

Data Presentation

Solvent System Qualitative Solubility Recommendations and Remarks
N,N-Dimethylformamide (DMF) Good to ModerateThe most common solvent for SPPS. Solubility can be influenced by purity and water content.[3][4]
N-Methyl-2-pyrrolidone (NMP) Good to ExcellentOften a stronger solvent than DMF for aggregating sequences.[3][4]
Dimethyl Sulfoxide (DMSO) ExcellentCan be used as a co-solvent with DMF to enhance solubility.[3]
DMF / DMSO Mixture (e.g., 9:1 v/v) ExcellentA small amount of DMSO can significantly improve the solubility of difficult compounds.
Dichloromethane (DCM) Low to ModerateGenerally less effective than DMF or NMP for dissolving polar Fmoc-amino acids.
Water Sparingly SolubleThe hydrophobic Fmoc group limits solubility in aqueous solutions.[4]

Experimental Protocols

Protocol 1: Standard Procedure for Dissolving this compound in DMF

This protocol describes the standard method for preparing a solution of this compound in DMF for use in peptide synthesis.

Materials:

  • This compound

  • High-purity, amine-free DMF

  • Vortex mixer

  • Sonicator (optional)

  • Water bath (optional)

Procedure:

  • Weigh the desired amount of this compound into a clean, dry vial.

  • Add the calculated volume of DMF to achieve the target concentration.

  • Vortex the mixture vigorously for 2-3 minutes.

  • Visually inspect the solution for any undissolved particles.

  • If undissolved solid remains, place the vial in a sonicator bath for 10-15 minutes.

  • If solubility is still an issue, gently warm the solution in a water bath to 30-40°C with intermittent vortexing.

  • Once the this compound is fully dissolved, allow the solution to cool to room temperature before use in your experiment.

Protocol 2: Quantitative Determination of this compound Solubility in DMF

This protocol outlines a method to determine the saturation solubility of this compound in DMF at a specific temperature.

Experimental Workflow for Solubility Determination

start Start: Determine Solubility prep_saturated_solution 1. Prepare Saturated Solution - Add excess this compound to a known volume of DMF. - Equilibrate at a constant temperature (e.g., 24h). start->prep_saturated_solution separate_solid 2. Separate Undissolved Solid - Centrifuge the solution at high speed. prep_saturated_solution->separate_solid sample_supernatant 3. Sample Supernatant - Carefully withdraw a known volume of the clear supernatant. separate_solid->sample_supernatant dilute_sample 4. Dilute Sample - Dilute the supernatant with DMF to a concentration within the HPLC's linear range. sample_supernatant->dilute_sample hplc_analysis 5. HPLC Analysis - Inject the diluted sample and standards into the HPLC. dilute_sample->hplc_analysis calculate_solubility 6. Calculate Solubility - Determine concentration from the calibration curve. - Account for the dilution factor. hplc_analysis->calculate_solubility end End: Quantitative Solubility Value calculate_solubility->end

Caption: Experimental workflow for determining the quantitative solubility of this compound.

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of DMF (e.g., 1 mL).

    • Seal the vial and agitate it at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Separation of Undissolved Solid:

    • Centrifuge the vial at high speed to pellet the undissolved solid.

  • Sample Preparation for Analysis:

    • Carefully withdraw a known volume of the clear supernatant.

    • Dilute the supernatant with a suitable volume of DMF to a concentration that falls within the linear range of your HPLC's calibration curve.

  • HPLC Analysis:

    • Prepare a series of standard solutions of this compound in DMF with known concentrations.

    • Generate a calibration curve by plotting the peak area against the concentration of the standard solutions.

    • Inject the diluted sample into the HPLC and determine its peak area.

  • Calculation of Solubility:

    • Use the calibration curve to determine the concentration of the diluted sample.

    • Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor. This value represents the solubility of this compound in DMF at the specified temperature.

References

Technical Support Center: Minimizing Racemization in Fmoc-Protected Amino Acid Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for solid-phase peptide synthesis (SPPS). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize racemization when using Fmoc-protected amino acids.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of peptide synthesis, and why is it a critical issue?

A1: Racemization is the conversion of a chiral amino acid from its desired L-enantiomer into a mixture of both L- and D-enantiomers during the synthesis process.[1][2] The precise stereochemistry of each amino acid is crucial for the final three-dimensional structure and biological activity of a peptide. The incorporation of a D-amino acid in place of an L-amino acid can lead to misfolded, inactive, or even immunogenic peptide therapeutics, thereby compromising research and drug development outcomes.

Q2: What are the primary mechanisms of racemization during Fmoc-SPPS?

A2: Racemization in peptide synthesis primarily occurs through two mechanisms:

  • Oxazolone Formation: The activated carboxylic acid of the Fmoc-amino acid can cyclize to form a planar oxazolone intermediate. This intermediate is susceptible to proton abstraction at the chiral center, leading to a loss of stereochemical integrity. The incoming amine can then attack the oxazolone from either side, resulting in a mixture of L- and D-isomers.[1]

  • Direct Enolization: A base can directly abstract the alpha-proton of the activated amino acid, forming a planar enolate intermediate, which can then be protonated from either side to yield a racemic mixture.[3][4]

Q3: Which amino acids are most susceptible to racemization?

A3: Cysteine (Cys) and Histidine (His) are particularly prone to racemization.[2][5] Aspartic acid (Asp) and Serine (Ser) can also be susceptible, especially under certain reaction conditions.[2][6][7][8] The specific side chain of the amino acid plays a significant role in its susceptibility to racemization.[2]

Q4: How can I detect and quantify the extent of racemization in my synthetic peptide?

A4: The most common and reliable methods for detecting and quantifying racemization involve:

  • Chiral High-Performance Liquid Chromatography (HPLC): After total hydrolysis of the peptide, the resulting amino acids can be separated on a chiral column to resolve the D- and L-enantiomers.

  • Gas Chromatography-Mass Spectrometry (GC-MS): The hydrolyzed amino acids are derivatized with a chiral reagent and then analyzed by GC-MS.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Similar to HPLC, but with mass spectrometric detection for enhanced sensitivity and specificity.[9]

  • Capillary Electrophoresis: This technique can be used to separate the optical isomers of a peptide without the need for hydrolysis, allowing for the determination of racemization at specific sites.[10]

Troubleshooting Guides

Issue 1: High levels of racemization detected in the final peptide, particularly with Cysteine or Histidine residues.

This is a common issue, as Cysteine and Histidine are highly susceptible to racemization during coupling reactions.[2][5]

Troubleshooting Steps & Solutions
  • Review Your Coupling Method: Base-mediated activation methods, such as those using uronium or phosphonium reagents (e.g., HBTU, HATU) with a tertiary amine base (e.g., DIPEA, NMM), are known to promote racemization, especially for Cys and His.[11][12]

    • Recommended Solution: Switch to a carbodiimide-based activation method, such as Diisopropylcarbodiimide (DIC) in the presence of an additive like HOBt or OxymaPure.[12] These conditions are generally less basic and help suppress oxazolone formation.[1]

  • Evaluate the Base Used: The type and concentration of the base can significantly impact racemization. Stronger, less sterically hindered bases can increase the rate of racemization.[2][13]

    • Recommended Solution: If a base is required, consider using a more sterically hindered or weaker base. 2,4,6-Collidine has been shown to substantially reduce racemization compared to DIPEA and NMM.[11][14]

  • Optimize Reaction Temperature: Elevated temperatures, often employed in microwave-assisted peptide synthesis to speed up reactions, can also accelerate racemization.[2][7]

    • Recommended Solution: For sensitive residues like Cys and His, perform the coupling at a lower temperature (e.g., room temperature or 0°C).[7][15] It may be beneficial to couple these residues conventionally even if the rest of the synthesis is performed using microwave heating.[6][7]

  • Consider Side-Chain Protection: For Histidine, the unprotected imidazole side chain can catalyze racemization.[16] For Cysteine, the type of thiol protecting group can influence the extent of racemization.

    • Recommended Solution (Histidine): Use a side-chain protected Fmoc-His derivative. Protecting the π-imidazole nitrogen with a group like methoxybenzyl (Mbm) can significantly reduce racemization.[5][12]

    • Recommended Solution (Cysteine): The choice of S-protecting group is crucial. The Tetrahydropyranyl (Thp) protecting group has been shown to be superior to the more common Trityl (Trt) group in minimizing racemization.[11]

Issue 2: Increased racemization observed in Aspartic Acid-containing peptides.

This issue is often linked to the formation of an aspartimide intermediate, which can subsequently lead to racemization.[6][7]

Troubleshooting Steps & Solutions
  • Modify the Deprotection Solution: The piperidine solution used for Fmoc deprotection can promote aspartimide formation.

    • Recommended Solution: Add HOBt to the piperidine deprotection solution.[5][7] Alternatively, using piperazine in place of piperidine has been shown to reduce aspartimide formation.[6][7]

  • Utilize Backbone Protection: Incorporating a backbone-protecting group on the nitrogen of the amino acid preceding the aspartic acid can prevent aspartimide formation.

    • Recommended Solution: Use a 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) protected amino acid before the Asp residue.[5]

Data Presentation: Impact of Coupling Additives and Reagents on Racemization

The choice of coupling reagents and additives is a critical factor in controlling racemization. The following tables summarize quantitative data on the effectiveness of different strategies.

Table 1: Comparison of Coupling Additives in Suppressing Racemization

Coupling AdditiveCoupling ReagentBasePre-activation% Racemization (D:L ratio)Reference
HOBtDICN/ANoLow[15]
HOAtDICN/ANoVery Low[1]
HOBt + CuCl2CarbodiimideN/ANoEliminated[17]

Table 2: Racemization of Cysteine with Different S-Protecting Groups and Coupling Conditions

Fmoc-Cys DerivativeCoupling Method% RacemizationReference
Fmoc-Cys(Trt)-OHDIPCDI/Oxyma Pure3.3%
Fmoc-Cys(Dpm)-OHDIPCDI/Oxyma Pure6.8%
Fmoc-Cys(Thp)-OHDIPCDI/Oxyma Pure0.74%

Table 3: Effect of Coupling Reagent on Racemization of Sensitive Amino Acids

Amino AcidCoupling Reagent/Base% RacemizationReference
Fmoc-L-His(Trt)-OHHATU/NMMHigh[18]
Fmoc-L-Cys(Trt)-OHHATU/NMMModerate to High[18]
Fmoc-L-Cys(Trt)-OHDIC/OxymaNegligible[18]
Fmoc-L-His(Trt)-OHHCTU/6-Cl-HOBt/DIPEA (5 min pre-activation)7.8%[12]
Fmoc-His(MBom)-OHHCTU/6-Cl-HOBt/DIPEA (5 min pre-activation)0.3%[12]

Experimental Protocols

Protocol 1: General Procedure for a Coupling Cycle in SPPS to Minimize Racemization

This protocol outlines a standard coupling cycle designed to minimize racemization, particularly for sensitive amino acids.

  • Resin Preparation: Swell the peptide-resin in DMF.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5-10 minutes. Repeat this step once.

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Activation (Carbodiimide Method):

    • In a separate vessel, dissolve the Fmoc-amino acid (3-5 equivalents) and an additive such as HOBt or OxymaPure (3-5 equivalents) in DMF.

    • Add DIC (3-5 equivalents) to the solution.

    • Allow the mixture to pre-activate for a short period (1-2 minutes).

  • Coupling: Add the activated amino acid solution to the washed peptide-resin.

  • Reaction: Agitate the reaction mixture at room temperature for 1-2 hours, or until a ninhydrin test indicates complete coupling. For sensitive residues, consider performing the coupling at 0°C.

  • Washing: Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents.

Protocol 2: Chiral Amino Acid Analysis by HPLC to Quantify Racemization

This protocol provides a general workflow for the analysis of D/L amino acid ratios using a chiral stationary phase.

  • Peptide Hydrolysis:

    • Place a known amount of the purified, lyophilized peptide into a hydrolysis tube.

    • Add 6 M HCl.

    • Seal the tube under vacuum.

    • Heat the sample at 110°C for 24 hours.

    • After hydrolysis, cool the tube, open it, and evaporate the HCl to dryness.

  • Sample Preparation:

    • Reconstitute the dried amino acid hydrolysate in a suitable buffer (e.g., 0.1 M HCl).

    • The sample may require derivatization with a fluorogenic agent (e.g., o-phthalaldehyde/N-acetyl-L-cysteine) depending on the detection method and column.

  • HPLC Analysis:

    • Equilibrate a chiral HPLC column (e.g., a C18 column coated with a chiral selector) with the mobile phase.

    • Inject the prepared sample.

    • Run an isocratic or gradient elution method optimized for the separation of the amino acid enantiomers of interest.

    • Detect the separated enantiomers using a UV or fluorescence detector.

  • Quantification:

    • Identify the peaks corresponding to the L- and D-enantiomers by comparing their retention times to those of pure standards.

    • Calculate the percentage of the D-enantiomer by integrating the peak areas: % D-isomer = [Area(D) / (Area(D) + Area(L))] * 100.

Visualizations

Racemization_Mechanism cluster_activation Amino Acid Activation cluster_racemization Racemization Pathways cluster_suppression Suppression Strategy A Fmoc-AA-OH B Activated Intermediate (e.g., O-acylisourea) A->B Coupling Reagent C Planar Oxazolone Intermediate B->C Intramolecular Cyclization D Planar Enolate Intermediate B->D Base-catalyzed α-proton abstraction F Stable Active Ester (e.g., HOBt/HOAt ester) B->F + Additive (HOBt/HOAt) E Racemic Mixture (L- and D-AA) C->E Amine Attack D->E Protonation F->C Inhibits G Peptide Bond Formation (Stereochemically Intact) F->G Amine Attack

Caption: Mechanisms of racemization and the role of additives.

Troubleshooting_Workflow cluster_cys_his For Cys or His cluster_asp For Asp start High Racemization Detected q1 Is the problematic residue Cys, His, or Asp? start->q1 a1 Review Coupling Method: Using HBTU/HATU + DIPEA? q1->a1 Yes (Cys/His) b1 Modify Deprotection: Add HOBt to piperidine solution q1->b1 Yes (Asp) a2 Switch to DIC/HOBt or DIC/Oxyma a1->a2 a3 Review Base: Using DIPEA or NMM? a1->a3 end Reduced Racemization a2->end a4 Use 2,4,6-Collidine a3->a4 a5 Review Temperature: Using microwave/heat? a3->a5 a4->end a6 Couple at RT or 0°C a5->a6 a7 Check Protecting Group: Using Fmoc-His(Trt)-OH? a5->a7 a6->end a8 Use Fmoc-His(MBom)-OH or Fmoc-Cys(Thp)-OH a7->a8 a8->end b2 Consider Backbone Protection: Use Hmb-protected AA before Asp b1->b2 b2->end

Caption: Troubleshooting workflow for high racemization.

References

Technical Support Center: Kaiser Test for Fmoc-3-Abz-OH Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing the Kaiser test to monitor the coupling efficiency of Fmoc-3-Abz-OH in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is the Kaiser test and why is it used in solid-phase peptide synthesis?

The Kaiser test, also known as the ninhydrin test, is a highly sensitive colorimetric assay used to detect the presence of free primary amines.[1][2][3][4][5] In SPPS, it is a critical in-process control to monitor the completeness of two key steps:

  • Fmoc Deprotection: A positive test (intense blue color) after the Fmoc removal step confirms the successful deprotection of the N-terminal amine, making it available for the next coupling reaction.[1][6]

  • Amino Acid Coupling: A negative test (yellow or colorless solution) after the coupling step indicates that the N-terminal amine has been successfully acylated, and the peptide chain is ready for the next cycle.[1][7]

Q2: How do I interpret the results of the Kaiser test?

The interpretation is based on the color of the resin beads and the surrounding solution after performing the test.

ObservationInterpretationRecommended Action
Intense blue beads and/or solutionPositive: Incomplete coupling; free primary amines are present.[2][3][8]Recouple the amino acid.[3][9] If the test is still positive, consider capping the unreacted amines.[3][8]
Yellow or colorless beads and solutionNegative: Complete coupling; no free primary amines detected.[7][8]Proceed to the next deprotection step.
Reddish-brown colorAmbiguous: May indicate the presence of a secondary amine or a very low level of free primary amines.[3][8]For N-aryl amino acids like 3-Abz-OH, this could be a false negative. Consider an alternative test for confirmation.
Dark blue solution but colorless beadsNearly Complete Coupling: Most amines have reacted.Extend the coupling time or proceed to capping.[2][3]
Light blue solution but dark blue beadsIncomplete Coupling: The reaction has not proceeded efficiently.Recouple the amino acid.[2][3]

Q3: Why might the Kaiser test be unreliable for this compound?

The Kaiser test is known to be less reliable for N-substituted or sterically hindered amino acids.[5] this compound, being an N-aryl amino acid derivative, presents a unique challenge. The electronic properties of the aromatic ring can reduce the nucleophilicity of the amine, potentially leading to a weaker reaction with ninhydrin and resulting in a false negative or an ambiguous color.

Q4: What are the immediate steps if I get a positive Kaiser test after coupling this compound?

A positive Kaiser test indicates incomplete coupling. The recommended immediate action is to perform a second coupling (recoupling) of this compound.[9] This will often drive the reaction to completion. If the test remains positive after recoupling, further troubleshooting is necessary.

Q5: What should I do if the Kaiser test is still positive after a second coupling attempt?

If a second coupling fails, consider the following:

  • Peptide Aggregation: The growing peptide chain may be aggregating, preventing access to the reaction site.[3][10] Consider switching to a different solvent (e.g., NMP, DMSO) or using chaotropic salts.[3][4]

  • Suboptimal Activation: Ensure your coupling reagents are fresh and the activation of this compound is efficient.[9]

  • Capping: To prevent the formation of deletion peptides, it is advisable to cap the unreacted amines using acetic anhydride.[3][8] This will render the unreacted sites inert for the remainder of the synthesis.

Q6: Are there alternatives to the Kaiser test for monitoring this compound coupling?

Yes, when the Kaiser test is unreliable, alternative methods can be used:

  • Isatin Test: This test is typically used for secondary amines like proline but can be a useful qualitative check. A blue color on the beads indicates the presence of a free amine.[3][4]

  • Chloranil Test: This test can detect both primary and secondary amines, often yielding a blue or greenish-blue color in the presence of a free amine.[3][5]

  • 2,4,6-Trinitrobenzenesulfonic acid (TNBSA) Test: This method can also be used to detect primary amines.[3]

  • UV-Vis Monitoring of Fmoc Deprotection: A quantitative method to confirm the completion of the deprotection step is to measure the absorbance of the piperidine solution used for Fmoc removal. The dibenzofulvene-piperidine adduct has a characteristic absorbance maximum around 301 nm.[4][10]

Troubleshooting Guide

This guide addresses common issues encountered during the Kaiser test for this compound reactions.

Issue: False Positive Result (Blue color after a successful coupling)
Potential CauseRecommended Solution
Incomplete Washing: Residual piperidine from the deprotection step or unreacted amino acid can give a positive result.[4][5]Ensure thorough washing of the resin with DMF before performing the test.[5]
Fmoc Group Instability: The Fmoc protecting group can be partially cleaved under the heating conditions of the Kaiser test, especially in the presence of pyridine in the reagents.[3][4][5][11]Avoid prolonged or excessive heating. Adhere strictly to the recommended time and temperature (e.g., 5 minutes at 100-110°C).[8][9][12]
Resin Degradation: Certain resins, like PEGA or PEG-coated polystyrene, may be less stable and expose amine groups.[4][5]If this is a recurring issue, consider using a more robust resin.
Contaminated Reagents: Old or improperly prepared Kaiser test solutions can lead to erroneous results.[4][5]Prepare fresh reagents, particularly the potassium cyanide in pyridine solution, and store them in well-sealed, dark bottles.[5][8]
Issue: False Negative Result (Yellow/colorless result after an incomplete coupling)
Potential CauseRecommended Solution
Steric Hindrance/N-Aryl Nature of 3-Abz-OH: The N-terminal amine of 3-Abz-OH may be inaccessible or less reactive towards the ninhydrin reagent.[5]For difficult couplings, consider a recoupling step even with a negative Kaiser test.[5] Alternatively, use a more sensitive or different detection method like the Chloranil test.
Peptide Aggregation: The growing peptide chain may aggregate, preventing the Kaiser reagents from accessing the free amine.[4]Consider using chaotropic salts or alternative solvents to disrupt aggregation.
Improper Resin Swelling: If the resin is not properly swelled, the reagents cannot penetrate the beads to react with the free amines.[4]Ensure the resin is adequately swelled in an appropriate solvent before the deprotection and coupling steps.
Insufficient Heating: The color development may be incomplete if not heated for the recommended time and temperature.[5]Ensure the test is heated at 100-120°C for at least 5 minutes.[7][12]

Experimental Protocols

Qualitative Kaiser Test Protocol

This protocol is for the qualitative detection of primary amines on a solid support.[1][4]

Reagents:

ReagentPreparation
Solution A (Ninhydrin) 5 g of ninhydrin in 100 mL of ethanol.[8][9][10]
Solution B (Phenol) 80 g of phenol in 20 mL of ethanol.[8][9][10]
Solution C (KCN/Pyridine) 2 mL of 0.001 M aqueous KCN diluted to 100 mL with pyridine.[9][10]

Safety Precaution: Potassium cyanide (KCN) is highly toxic. Handle with extreme care using appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Procedure:

  • Collect a small sample of resin beads (approximately 10-15 beads) from the reaction vessel.[2][9]

  • Place the resin beads in a small test tube and wash them thoroughly with a solvent such as ethanol or DMF to remove any residual reagents.[1][7]

  • Add 2-3 drops of each of Solution A, Solution B, and Solution C to the test tube.[2][4][9]

  • Heat the test tube at 100-120°C for 5 minutes.[2][4][7][9]

  • Remove the test tube from the heat and observe the color of the beads and the solution.[1]

Isatin Test Protocol (for secondary amines and as an alternative test)

This test can be used when the Kaiser test is unreliable.

Reagent:

  • Isatin Solution: Prepare a solution of isatin in the appropriate solvent.

Procedure:

  • Place a small sample of resin (4-5 mg) into a small test tube.[4]

  • Add 2-3 drops of the isatin solution.[4]

  • Heat the test tube at 100°C for 5 minutes.[3][4]

  • A blue color on the beads indicates the presence of a free amine.[3][4]

Visual Guides

Kaiser_Test_Workflow start Start: After Coupling Step collect_resin Collect 10-15 Resin Beads start->collect_resin wash_resin Wash Resin with DMF/Ethanol collect_resin->wash_resin add_reagents Add Kaiser Reagents (A, B, and C) wash_resin->add_reagents heat_sample Heat at 100-120°C for 5 min add_reagents->heat_sample observe_color Observe Color of Beads and Solution heat_sample->observe_color end_positive Result: Positive (Blue) Action: Recouple observe_color->end_positive Blue Color end_negative Result: Negative (Yellow) Action: Proceed observe_color->end_negative Yellow/No Color

Caption: Standard workflow for the qualitative Kaiser test.

Troubleshooting_Decision_Tree start Kaiser Test Positive (Blue Color) for 3-Abz-OH? recouple Perform Recoupling start->recouple Yes proceed Proceed with Synthesis start->proceed No retest Retest with Kaiser recouple->retest still_positive Still Positive? retest->still_positive check_reagents Check Reagents (Freshness, Purity) still_positive->check_reagents Yes still_positive->proceed No aggregation Suspect Aggregation? (Hydrophobic Sequence) check_reagents->aggregation change_conditions Change Solvents (NMP/DMSO) or Add Chaotropic Salts aggregation->change_conditions Yes alt_test Use Alternative Test (e.g., Chloranil Test) aggregation->alt_test No change_conditions->recouple cap Cap Unreacted Amines with Acetic Anhydride alt_test->cap Reaction_Principle cluster_reactants Reactants cluster_conditions Conditions cluster_product Product ninhydrin Ninhydrin ruhemanns_purple Ruhemann's Purple (Intense Blue Color) primary_amine Primary Amine (on resin) primary_amine->ruhemanns_purple + 2 Ninhydrin heat Heat (100-120°C) heat->ruhemanns_purple pyridine Pyridine pyridine->ruhemanns_purple

References

Validation & Comparative

A Comparative Guide to Fmoc-3-Abz-OH and Fmoc-4-Abz-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of solid-phase peptide synthesis (SPPS), the selection of appropriate building blocks is paramount to achieving high-purity peptides with desired functionalities. Among the diverse array of available amino acid derivatives, Fmoc-aminobenzoic acid (Fmoc-Abz-OH) isomers are frequently utilized, not only as structural components but also as fluorescent probes or quenchers in Förster Resonance Energy Transfer (FRET) based assays. This guide provides a comprehensive comparison of two common positional isomers: N-α-Fmoc-3-aminobenzoic acid (Fmoc-3-Abz-OH) and N-α-Fmoc-4-aminobenzoic acid (Fmoc-4-Abz-OH). Understanding the nuanced differences in their chemical properties and performance in peptide synthesis is crucial for the rational design and successful production of complex peptides.

This comparison will delve into their chemical structures, impact on peptide synthesis efficiency, and their differential utility in fluorescence applications, supported by experimental data and detailed protocols.

Chemical Structure and Properties

This compound and Fmoc-4-Abz-OH are isomers that differ in the substitution pattern of the amino group on the benzoic acid ring. In this compound, the amino group is at the meta position, while in Fmoc-4-Abz-OH, it is at the para position. This seemingly subtle structural variation influences the electronic properties and steric hindrance of the molecule, which can, in turn, affect their reactivity and interaction with other molecules.

PropertyThis compoundFmoc-4-Abz-OH
Synonyms Fmoc-m-aminobenzoic acidFmoc-p-aminobenzoic acid
CAS Number 185116-42-115026-42-1
Molecular Formula C₂₂H₁₇NO₄C₂₂H₁₇NO₄
Molecular Weight 359.37 g/mol 359.37 g/mol
Appearance White to off-white powderWhite to off-white powder
Solubility Soluble in DMF, NMPSoluble in DMF, NMP

Table 1: General Properties of this compound and Fmoc-4-Abz-OH.

A study on the protonation sites of aminobenzoic acid isomers revealed that the relative basicity of the amine and carboxylic acid groups is dependent on their positions on the aromatic ring.[1] In the gas phase, para-aminobenzoic acid favors protonation on the carboxylic acid, whereas the meta- and ortho-isomers favor protonation on the amine.[1] This difference in electronic distribution may influence the nucleophilicity of the amino group during peptide coupling.

Performance in Peptide Synthesis

The efficiency of incorporating Fmoc-Abz-OH derivatives into a growing peptide chain is a critical factor. While direct comparative studies on the coupling kinetics of this compound and Fmoc-4-Abz-OH are not extensively documented in publicly available literature, inferences can be drawn from general principles of peptide chemistry.

The meta position in this compound may present slightly different steric hindrance compared to the para position in Fmoc-4-Abz-OH during the coupling reaction. However, for most standard coupling protocols, both isomers are expected to perform well.

Experimental Protocol: Comparative Coupling Efficiency

To quantitatively assess the coupling efficiency, a model peptide can be synthesized incorporating either this compound or Fmoc-4-Abz-OH. The extent of unreacted free amines can be determined using a colorimetric assay such as the Kaiser test.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (including this compound and Fmoc-4-Abz-OH)

  • Coupling reagents: HBTU, HATU

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection solution: 20% piperidine in DMF

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate 3 equivalents of the desired Fmoc-amino acid (this compound or Fmoc-4-Abz-OH) with 2.9 equivalents of HBTU and 6 equivalents of DIPEA in DMF for 2 minutes.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

  • Washing: Wash the resin with DMF and DCM.

  • Kaiser Test: Take a small sample of the resin and perform the Kaiser test according to the manufacturer's instructions. A blue color indicates the presence of unreacted primary amines, signifying incomplete coupling. The intensity of the color can be qualitatively compared. For a quantitative comparison, the cleaved and deprotected peptide can be analyzed by HPLC.

Expected Outcome: While both isomers are expected to show high coupling efficiency, any significant difference observed could be attributed to the steric and electronic effects of the meta versus para substitution.

Application in FRET-Based Assays

Aminobenzoic acid derivatives are valuable tools in the design of FRET peptides, which are widely used for studying enzyme activity and protein-protein interactions.[2][3] In a typical FRET peptide, an aminobenzoyl group can act as a fluorophore, while a quencher, such as 2,4-dinitrophenyl (Dnp), is placed at a suitable distance.[3] Upon cleavage of the peptide by a specific enzyme, the fluorophore and quencher are separated, resulting in an increase in fluorescence.

The positional isomerism of the aminobenzoyl group can influence the FRET efficiency due to differences in their spectral properties and the orientation of their transition dipoles.

Spectroscopic Properties:

Parameter3-Aminobenzoic Acid Derivative4-Aminobenzoic Acid Derivative
Excitation Max (λex) ~310-320 nm~290-300 nm
Emission Max (λem) ~400-420 nm~340-360 nm

Table 2: Typical Spectroscopic Properties of Peptides Containing Aminobenzoic Acid Derivatives. Note: Exact wavelengths can vary depending on the solvent and peptide sequence.

The photophysical properties of para-aminobenzoic acid derivatives have been shown to be pH-dependent.[4][5]

Experimental Protocol: FRET Quenching Efficiency Comparison

To compare the quenching efficiency, two FRET peptides can be synthesized, one containing 3-Abz and the other 4-Abz as the fluorophore, with a Dnp quencher.

Peptide Design:

  • Peptide 1 (3-Abz): Abz(3)-[Peptide Sequence]-Lys(Dnp)-NH₂

  • Peptide 2 (4-Abz): Abz(4)-[Peptide Sequence]-Lys(Dnp)-NH₂

The peptide sequence should be a known substrate for a specific protease.

Synthesis and Purification: The peptides are synthesized using standard Fmoc-SPPS as described in the previous section. Purification is performed using reverse-phase high-performance liquid chromatography (RP-HPLC).

Fluorescence Quenching Assay:

  • Dissolve the purified peptides in a suitable buffer.

  • Measure the fluorescence intensity of each peptide solution before and after the addition of a specific protease.

  • The quenching efficiency (QE) can be calculated using the formula: QE = 1 - (F / F₀) where F is the fluorescence of the intact FRET peptide and F₀ is the fluorescence of the cleaved peptide (or a control peptide containing only the fluorophore).

Expected Outcome: The relative quenching efficiencies will provide insight into which isomer serves as a more effective FRET pair with the Dnp quencher in the given peptide context.

Visualizing the Workflow

Experimental Workflow for Comparative Peptide Synthesis

G cluster_0 Peptide Synthesis cluster_1 Comparative Coupling cluster_2 Analysis Resin_Swelling Resin Swelling (Rink Amide in DMF) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin_Swelling->Fmoc_Deprotection Washing_1 Washing (DMF) Fmoc_Deprotection->Washing_1 Coupling_3Abz Coupling with This compound Washing_1->Coupling_3Abz Path A Coupling_4Abz Coupling with Fmoc-4-Abz-OH Washing_1->Coupling_4Abz Path B Washing_2A Washing (DMF/DCM) Coupling_3Abz->Washing_2A Washing_2B Washing (DMF/DCM) Coupling_4Abz->Washing_2B Kaiser_Test_A Kaiser Test (Qualitative) Washing_2A->Kaiser_Test_A HPLC_A HPLC Analysis (Quantitative) Kaiser_Test_A->HPLC_A Comparison Compare Coupling Efficiency HPLC_A->Comparison Kaiser_Test_B Kaiser Test (Qualitative) Washing_2B->Kaiser_Test_B HPLC_B HPLC Analysis (Quantitative) Kaiser_Test_B->HPLC_B HPLC_B->Comparison FRET cluster_0 Intact Peptide cluster_1 Cleaved Peptide F F Q Q F->Q Energy Transfer (No Fluorescence) F_cleaved F Fluorescence Fluorescence Emitted F_cleaved->Fluorescence Q_cleaved Q Intact Cleaved Intact->Cleaved Enzyme Cleavage

References

A Tale of Two Chemistries: A Comparative Guide to Fmoc- and Boc-Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic peptide chemistry, Solid-Phase Peptide Synthesis (SPPS) is the undisputed cornerstone, enabling the creation of peptides for a vast array of applications, from fundamental research to the development of novel therapeutics. At the heart of SPPS lie two dominant strategies: the 9-fluorenylmethyloxycarbonyl (Fmoc) and the tert-butyloxycarbonyl (Boc) approaches. The choice between these methodologies is a critical decision that can profoundly influence the yield, purity, and ultimate success of a synthesis, particularly when targeting complex or challenging peptide sequences.

This guide offers a comprehensive, data-driven comparison of Fmoc- and Boc-SPPS, designed for researchers, scientists, and drug development professionals. We will delve into the fundamental principles of each chemistry, present a quantitative comparison for a notoriously difficult peptide, provide detailed experimental protocols, and illustrate the workflows with clear diagrams.

At a Glance: Key Differences Between Fmoc- and Boc-SPPS

The primary distinction between Fmoc- and Boc-SPPS lies in their orthogonal protection schemes, which dictate the reagents and conditions used throughout the synthesis.[1][2]

FeatureFmoc (9-fluorenylmethyloxycarbonyl) StrategyBoc (tert-butyloxycarbonyl) Strategy
Nα-Protection Base-labile Fmoc groupAcid-labile Boc group
Deprotection Mild base (e.g., Piperidine)Moderately strong acid (e.g., Trifluoroacetic acid - TFA)[1][2]
Side-Chain Protection Typically tert-butyl (tBu)-based; acid-labile[3][]Typically benzyl (Bzl)-based; strong acid-labile[3][]
Final Cleavage from Resin Milder acid conditions (e.g., TFA)[5][6]Harsh conditions (e.g., Hydrofluoric acid - HF)[1][2]
Orthogonality Fully orthogonal (base vs. acid deprotection)[1][3]Partial (graduated acid lability)[3]
Automation Friendliness Highly amenable due to milder chemistry and UV-monitoring of Fmoc deprotection.[7]Less common in modern automated synthesizers.
Safety Considerations Avoids the use of highly corrosive and hazardous HF.[3]Requires specialized equipment and protocols for handling HF.[3]
Cost of Amino Acid Derivatives Can be more expensive.[3]Generally less expensive.[3]

Performance in a Challenging Application: Synthesis of Hydrophobic Peptides

Peptides with a high degree of hydrophobicity are notoriously difficult to synthesize due to their propensity for on-resin aggregation. This aggregation can impede reaction kinetics, leading to incomplete coupling and deprotection steps, and ultimately, low yields and purity. The synthesis of the amyloid-beta (Aβ) (1-42) peptide, a key peptide in Alzheimer's disease research, serves as an excellent case study for comparing the two strategies.

While both methods can be used, the inherent chemical properties of the Boc strategy often provide a distinct advantage for hydrophobic and aggregation-prone peptides.[6][8] The repetitive acidic treatments for Nα-deprotection in Boc chemistry result in the protonation of the N-terminus. This positive charge helps to disrupt the intermolecular hydrogen bonding that leads to the formation of secondary structures like β-sheets, thereby improving solvation and the accessibility of the growing peptide chain.[8] In contrast, the neutral peptide backbone present after the base-mediated deprotection in Fmoc-SPPS can facilitate aggregation.[8]

Quantitative Comparison: Synthesis of Human Beta-Amyloid (Aβ) (1-42)

The following table summarizes a collection of data from various sources on the synthesis of Aβ(1-42), illustrating the general performance trends. It is important to note that direct, side-by-side comparisons in a single study under identical conditions are scarce in the literature.

Synthesis StrategyPeptide SequenceModifications/CouplingCrude Yield (%)Crude Purity (%)
Standard Fmoc/tBu SPPSAβ(1-42)Standard33Not Reported
Fmoc/tBu SPPS with PseudoprolinesAβ(1-42)With pseudoproline dipeptides57Not Reported
Microwave-Assisted Fmoc/tBu SPPSAβ(1-42)HCTU coupling, microwave assistance8767
Boc/Bzl SPPSGeneral "Difficult Sequences"-Generally higher than FmocOften higher for hydrophobic peptides

Note: The data presented is a qualitative and quantitative summary based on findings from multiple sources.[3][8]

Applications in Post-Translationally Modified (PTM) Peptides

For the synthesis of peptides containing post-translational modifications (PTMs) such as phosphorylation and glycosylation, Fmoc-SPPS is generally the method of choice.[7] Many PTMs are sensitive to the harsh acidic conditions, particularly the final HF cleavage step, required in Boc-SPPS.[7] The milder deprotection and cleavage conditions of the Fmoc strategy are compatible with a wider range of sensitive functional groups, allowing for the incorporation of pre-formed, modified amino acid building blocks during chain elongation.[7]

Experimental Protocols

Below are generalized, detailed methodologies for the key steps in both Fmoc and Boc solid-phase peptide synthesis. These protocols may require optimization based on the specific peptide sequence and the resin used.

Fmoc Solid-Phase Peptide Synthesis Protocol

This protocol outlines the manual synthesis cycle for elongating a peptide chain using the Fmoc strategy.

  • Resin Swelling: Swell the appropriate resin (e.g., Wang, Rink Amide) in N,N-dimethylformamide (DMF) for at least 1-2 hours in a reaction vessel.

  • First Amino Acid Attachment: Couple the first Fmoc-protected amino acid to the resin according to the resin manufacturer's protocol.

  • Peptide Chain Elongation Cycle (repeated for each amino acid):

    • Deprotection:

      • Wash the resin with DMF (3 times).

      • Treat the resin with a 20-40% solution of piperidine in DMF for 5-10 minutes. Repeat this step once.

    • Washing: Thoroughly wash the resin with DMF (5-7 times) to ensure the complete removal of piperidine and the dibenzofulvene-piperidine adduct.

    • Coupling:

      • In a separate vessel, dissolve the next Fmoc-protected amino acid (3-4 equivalents) and a coupling reagent such as HBTU or HATU (3-4 equivalents) in DMF.

      • Add a base like N,N-diisopropylethylamine (DIEA) (6-8 equivalents) to the amino acid solution to activate it.

      • Add the activated amino acid solution to the resin and agitate for 1-2 hours, or until a negative ninhydrin test indicates complete coupling.

    • Washing: Wash the resin with DMF (3 times) and dichloromethane (DCM) (3 times).

  • Final Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under a vacuum.

    • Treat the resin with a cleavage cocktail appropriate for the peptide sequence and side-chain protecting groups. A common cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5) for 2-4 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the peptide in cold diethyl ether.

    • Isolate the crude peptide by centrifugation and dry it under a vacuum.

Boc Solid-Phase Peptide Synthesis Protocol

This protocol is designed to minimize aggregation and improve coupling efficiency for hydrophobic sequences.

  • Resin Selection and Preparation: Choose a suitable resin, such as Merrifield or PAM resin, with a low substitution level (e.g., 0.3-0.5 mmol/g) to reduce peptide chain aggregation. Swell the resin in DCM for at least 1-2 hours in a reaction vessel.

  • First Amino Acid Attachment: Attach the first Boc-protected amino acid to the resin according to established protocols for the chosen resin.

  • Peptide Chain Elongation Cycle (repeated for each amino acid):

    • Deprotection:

      • Add a solution of 25-50% TFA in DCM to the resin and agitate for 20-30 minutes.

      • Drain the TFA solution.

    • Washing: Wash the resin sequentially with DCM (3 times), isopropanol (2 times), and DMF (3 times).

    • Neutralization (In situ): This step is crucial for minimizing aggregation. Proceed immediately to the coupling step where the neutralization agent is included.

    • Coupling:

      • In a separate vessel, dissolve the Boc-protected amino acid (3-4 equivalents) and a coupling reagent such as HBTU or HATU (3-4 equivalents) in DMF.

      • Add this solution to the resin, followed by the addition of DIEA (6-8 equivalents) to initiate both neutralization and coupling.

      • Agitate the reaction mixture for 1-2 hours, or until the coupling is complete as indicated by a negative ninhydrin test.

    • Washing: Wash the resin with DMF (3 times) and DCM (3 times).

  • Final Cleavage and Deprotection (HF Cleavage):

    • Caution: This step requires specialized equipment and expertise due to the hazardous nature of hydrogen fluoride.

    • Dry the peptide-resin thoroughly under vacuum.

    • Place the resin in a specialized HF cleavage apparatus.

    • Add a scavenger cocktail (e.g., anisole, p-cresol) to the resin.

    • Cool the apparatus to -5 to 0 °C.

    • Carefully condense anhydrous HF into the reaction vessel.

    • Stir the mixture at 0 °C for 1-2 hours.

    • Evaporate the HF under a stream of nitrogen.

    • Precipitate the crude peptide in cold diethyl ether.

    • Isolate and dry the peptide.

Visualizing the Workflows

To further clarify the cyclical nature of each process, the following diagrams illustrate the core workflows of Fmoc- and Boc-SPPS.

Fmoc_SPPS_Workflow cluster_cycle Peptide Elongation Cycle Deprotection Fmoc Deprotection (Piperidine in DMF) Washing1 Washing (DMF) Deprotection->Washing1 Remove Piperidine Coupling Amino Acid Coupling (Activated Fmoc-AA, DIEA) Washing1->Coupling Free N-terminus Washing2 Washing (DMF, DCM) Coupling->Washing2 Remove excess reagents Washing2->Deprotection Start next cycle Final_Cleavage Final Cleavage & Deprotection (TFA) Washing2->Final_Cleavage Start Resin with first AA Start->Deprotection Peptide Purified Peptide Final_Cleavage->Peptide

Caption: The cyclical workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Boc_SPPS_Workflow cluster_cycle Peptide Elongation Cycle Deprotection Boc Deprotection (TFA in DCM) Washing1 Washing (DCM, IPA, DMF) Deprotection->Washing1 Remove TFA Coupling In situ Neutralization & Coupling (Activated Boc-AA, DIEA) Washing1->Coupling Protonated N-terminus Washing2 Washing (DMF, DCM) Coupling->Washing2 Remove excess reagents Washing2->Deprotection Start next cycle Final_Cleavage Final Cleavage & Deprotection (HF) Washing2->Final_Cleavage Start Resin with first AA Start->Deprotection Peptide Purified Peptide Final_Cleavage->Peptide

Caption: The cyclical workflow of Boc-based Solid-Phase Peptide Synthesis (SPPS).

Conclusion: Making an Informed Decision

Both Fmoc- and Boc-SPPS are powerful and effective methods for peptide synthesis, each with a distinct set of advantages and disadvantages. The Fmoc strategy has largely become the method of choice for routine peptide synthesis due to its milder reaction conditions, compatibility with a wide range of sensitive amino acids and PTMs, and its amenability to automation.[2] However, the Boc strategy, while requiring more hazardous reagents and specialized equipment, remains a valuable and sometimes superior tool, particularly for the synthesis of long and difficult sequences prone to aggregation.[2][5]

Ultimately, a thorough understanding of the chemical principles, practical considerations, and the specific requirements of the target peptide will enable the researcher to make an informed decision and successfully synthesize the desired product.

References

A Comparative Guide to the HPLC Analysis of Peptides Synthesized with Fmoc-3-Abz-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of fluorescent labels into peptides is a cornerstone of modern biomedical research, enabling sensitive detection and quantification in various applications, including immunoassays, receptor-binding studies, and enzyme kinetics. The choice of the fluorescent label is critical, as it can significantly influence the synthesis, purification, and analytical characteristics of the final peptide. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) analysis of peptides synthesized using Fmoc-3-aminobenzoic acid (Fmoc-3-Abz-OH) against other common fluorescent labeling alternatives.

Introduction to this compound

This compound is a fluorescent building block used in solid-phase peptide synthesis (SPPS). The 3-aminobenzoic acid (3-Abz) moiety, once the Fmoc protecting group is removed, serves as an intrinsic fluorophore. Unlike larger, bulkier fluorescent dyes, 3-Abz is a relatively small, rigid aromatic structure that can be incorporated directly into the peptide backbone. This can offer advantages in minimizing steric hindrance and potential interference with the peptide's biological activity.

Performance Comparison: this compound vs. Alternative Fluorescent Labels

While direct, head-to-head comparative studies are limited, a comprehensive review of available literature allows for a qualitative and semi-quantitative comparison of key performance indicators for HPLC analysis. The following table summarizes these findings, comparing peptides labeled with 3-aminobenzoic acid (from this compound) to those labeled with common alternatives such as Fluorescein (FITC/FAM) and Dansyl Chloride.

FeaturePeptides with 3-Aminobenzoic Acid (3-Abz)Peptides with Fluorescein (FITC/FAM)Peptides with Dansyl Chloride
Label Size & Structure Small, rigid, aromatic amino acidLarger, polycyclic aromatic structureModerately sized, naphthalene derivative
Typical HPLC Retention Moderately hydrophobic; retention is sequence-dependent but generally less than larger dyes.Significantly increases hydrophobicity and retention time on reversed-phase columns.Increases hydrophobicity and retention time.
Peak Shape in RP-HPLC Generally good peak shape due to its small size and rigidity.Can sometimes lead to peak broadening, especially with suboptimal chromatography conditions.Generally good peak shape.
Excitation (λex) max ~320-340 nm~495 nm~335 nm
Emission (λem) max ~420-440 nm~520 nm~520 nm
Quantum Yield ModerateHighModerate to High (solvent dependent)
Potential for Interference Minimal steric hindrance, less likely to interfere with biological activity.The larger size may interfere with peptide folding and binding.Can influence peptide conformation.
pH Sensitivity Fluorescence is generally stable over a broad pH range.Fluorescence is pH-sensitive (decreases at acidic pH).Fluorescence is sensitive to the polarity of the environment.
Cost-Effectiveness Generally cost-effective as a building block.Can be more expensive, especially for specialized derivatives.Relatively inexpensive.

Experimental Protocols

I. Synthesis of a 3-Abz Labeled Peptide via Fmoc-SPPS

This protocol outlines the manual solid-phase synthesis of a hypothetical peptide (e.g., H₂N-Gly-Ala-3-Abz-Phe-CONH₂) using Fmoc chemistry.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (Fmoc-Gly-OH, Fmoc-Ala-OH, this compound, Fmoc-Phe-OH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized water

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes. Wash the resin thoroughly with DMF and DCM.

  • First Amino Acid Coupling (Fmoc-Phe-OH):

    • Dissolve Fmoc-Phe-OH (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test.

    • Wash the resin with DMF and DCM.

  • Iterative Elongation Cycle (for this compound, Fmoc-Ala-OH, and Fmoc-Gly-OH):

    • Fmoc Deprotection: Repeat step 2.

    • Amino Acid Coupling: Repeat step 3 with the respective Fmoc-amino acid.

  • Final Fmoc Deprotection: After the final amino acid (Fmoc-Gly-OH) has been coupled, perform a final deprotection step as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin extensively with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Lyophilize the crude peptide to obtain a powder.

II. HPLC Analysis and Purification of the 3-Abz Labeled Peptide

Instrumentation and Materials:

  • Reversed-phase HPLC system with a fluorescence detector.

  • C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

  • Sample: Lyophilized crude peptide dissolved in Mobile Phase A.

Procedure:

  • Sample Preparation: Dissolve the lyophilized crude peptide in Mobile Phase A to a concentration of approximately 1 mg/mL and filter through a 0.22 µm syringe filter.

  • Analytical HPLC:

    • Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Inject 10-20 µL of the sample.

    • Run a linear gradient from 5% to 65% Mobile Phase B over 30 minutes at a flow rate of 1 mL/min.

    • Set the fluorescence detector to an excitation wavelength of ~330 nm and an emission wavelength of ~430 nm.

    • Monitor the separation and identify the peak corresponding to the desired peptide.

  • Preparative HPLC (Purification):

    • Based on the analytical run, optimize the gradient for the preparative separation to achieve the best resolution of the target peptide peak.

    • Inject a larger volume of the crude peptide solution onto a preparative C18 column.

    • Collect the fractions corresponding to the main peptide peak.

    • Analyze the purity of the collected fractions by analytical HPLC.

    • Pool the pure fractions and lyophilize to obtain the purified peptide.

Visualizations

Experimental_Workflow cluster_synthesis Peptide Synthesis (SPPS) cluster_analysis Analysis and Purification Resin Rink Amide Resin Deprotection1 Fmoc Deprotection Resin->Deprotection1 Coupling1 Couple Fmoc-Phe-OH Deprotection1->Coupling1 Deprotection2 Fmoc Deprotection Coupling1->Deprotection2 Coupling2 Couple this compound Deprotection2->Coupling2 Deprotection3 Fmoc Deprotection Coupling2->Deprotection3 Coupling3 Couple Fmoc-Ala-OH Deprotection3->Coupling3 Deprotection4 Fmoc Deprotection Coupling3->Deprotection4 Coupling4 Couple Fmoc-Gly-OH Deprotection4->Coupling4 Final_Deprotection Final Fmoc Deprotection Coupling4->Final_Deprotection Cleavage Cleavage from Resin Final_Deprotection->Cleavage Precipitation Precipitation & Lyophilization Cleavage->Precipitation Analytical_HPLC Analytical RP-HPLC Precipitation->Analytical_HPLC Preparative_HPLC Preparative RP-HPLC Analytical_HPLC->Preparative_HPLC Final_QC Final QC (HPLC/MS) Preparative_HPLC->Final_QC Pure_Peptide Purified 3-Abz Peptide Final_QC->Pure_Peptide

Caption: Workflow for the synthesis and purification of a 3-Abz labeled peptide.

Decision_Tree Start Select Fluorescent Label for Peptide Q1 Is minimal steric hindrance critical? Start->Q1 A1_Yes Consider this compound Q1->A1_Yes Yes Q2 Is high quantum yield the primary concern? Q1->Q2 No A1_No Larger dyes (e.g., FAM, Dansyl) are options A2_Yes Consider FAM/FITC Q2->A2_Yes Yes Q3 Is pH stability of fluorescence important? Q2->Q3 No A2_No 3-Abz or Dansyl may be sufficient Q3->A1_No No A3_Yes This compound is a good candidate Q3->A3_Yes Yes A3_No FAM/FITC can be used with pH considerations

Caption: Decision tree for selecting a fluorescent label for peptide synthesis.

A Researcher's Guide to Validating Fmoc-3-Abz-OH Incorporation: A Mass Spectrometry-Centric Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the successful incorporation of non-natural amino acids is a critical step in creating novel therapeutics and research tools. Fmoc-3-aminobenzoic acid (Fmoc-3-Abz-OH) is a valuable building block that introduces a rigid, aromatic spacer into a peptide backbone. Rigorous validation of its incorporation is paramount to ensure the integrity and intended properties of the final peptide. This guide provides an objective comparison of mass spectrometry with alternative analytical techniques for this purpose, supported by detailed experimental protocols and data interpretation guidelines.

The Gold Standard: Mass Spectrometry for Unambiguous Validation

Mass spectrometry (MS) stands as the most powerful and definitive method for confirming the incorporation of unnatural amino acids like this compound.[1] Its high sensitivity and ability to provide precise mass information allow for unambiguous verification of the modified peptide's identity.

Key Advantages of Mass Spectrometry:
  • Unambiguous Mass Confirmation: High-resolution mass spectrometry can easily detect the mass shift resulting from the incorporation of a 3-aminobenzoic acid residue, confirming its presence in the peptide sequence.[1]

  • Precise Localization: Tandem mass spectrometry (MS/MS) provides fragmentation data that pinpoints the exact location of the unnatural amino acid within the peptide chain.[1]

  • Quantitative Analysis: By comparing the peak areas of the modified peptide to an internal standard or a non-modified control peptide, the efficiency of incorporation can be accurately quantified.[2][3][4]

Experimental Workflow for Mass Spectrometry Validation

The following diagram outlines the typical workflow for validating the incorporation of this compound into a synthetic peptide using LC-MS/MS.

Mass Spectrometry Validation Workflow cluster_synthesis Peptide Synthesis cluster_ms Mass Spectrometry Analysis SPPS Solid-Phase Peptide Synthesis with this compound Cleavage Cleavage from Resin & Deprotection SPPS->Cleavage Purification Crude Peptide Purification (RP-HPLC) Cleavage->Purification SamplePrep Sample Preparation (Dissolution in appropriate solvent) Purification->SamplePrep Lyophilized Peptide LCMS LC-MS/MS Analysis SamplePrep->LCMS DataAnalysis Data Analysis (Mass Confirmation & Fragmentation) LCMS->DataAnalysis MS_Data_Analysis_Logic AcquireData Acquire LC-MS/MS Data MS1_Analysis Analyze MS1 Spectrum AcquireData->MS1_Analysis MS2_Analysis Analyze MS/MS Spectra AcquireData->MS2_Analysis ConfirmMass Confirm Precursor Ion Mass (Expected vs. Observed) MS1_Analysis->ConfirmMass SequencePeptide Sequence Peptide using b- and y-ion series MS2_Analysis->SequencePeptide Report Generate Validation Report ConfirmMass->Report Localization Confirm Location of 3-Abz SequencePeptide->Localization Localization->Report

References

A Comparative Guide to the Efficacy of HATU and HCTU for Fmoc-3-Abz-OH Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis and the incorporation of non-standard amino acids, the choice of coupling reagent is paramount for achieving optimal yields and purity. This guide provides an objective comparison of two highly effective uronium-based coupling reagents, HATU and HCTU, with a focus on their application in the coupling of Fmoc-3-aminobenzoic acid (Fmoc-3-Abz-OH). This analysis is supported by comparative performance data from analogous peptide syntheses and detailed experimental protocols.

Performance Comparison: HATU vs. HCTU

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) and O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HCTU) are both widely utilized in solid-phase peptide synthesis (SPPS) due to their high reactivity and efficiency, which lead to shorter coupling times and high yields.[1] HATU, which is based on the 1-hydroxy-7-azabenzotriazole (HOAt) additive, generally exhibits slightly faster kinetics and is often the preferred choice for particularly challenging couplings, such as those involving sterically hindered amino acids, to minimize racemization.[1][2] HCTU, derived from the 6-chloro-1-hydroxybenzotriazole (6-Cl-HOBt) moiety, is a more cost-effective option that provides a superior balance between reactivity and cost, making it an attractive choice for routine and large-scale syntheses.[2][3] The electron-withdrawing chlorine atom in HCTU enhances the reactivity of the leaving group, leading to faster reaction rates.[2]

Table 1: Crude Purity Comparison for Acyl Carrier Protein Fragment 65-74
Coupling TimeHCTU Crude Purity (%)HATU Crude Purity (%)
2 x 1 min79.8683.63
2 x 20 min80.5279.91
Data sourced from a comparative study on the synthesis of Acyl Carrier Protein Fragment 65-74.[2]
Table 2: Crude Purity Comparison for A-beta Amyloid Fragment 1-42
Coupling TimeHCTU Crude Purity (%)HATU Crude Purity (%)
2 x 1 min88.2989.63
2 x 20 min92.1191.23
Data sourced from a comparative study on the synthesis of A-beta Amyloid Fragment 1-42.[2]

Experimental Protocols

The following are generalized experimental protocols for the coupling of this compound using HATU and HCTU in manual Fmoc solid-phase peptide synthesis.

Materials and Reagents:
  • Fmoc-protected amino acid resin (e.g., Rink Amide resin)

  • This compound

  • HATU or HCTU

  • N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)

  • N,N-Dimethylformamide (DMF)

  • 20% Piperidine in DMF

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

  • Cold diethyl ether

Protocol 1: Coupling with HATU
  • Resin Swelling: Swell the resin in DMF for at least 30 minutes.[4]

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating it with a 20% piperidine solution in DMF. This is typically a two-step process: a brief treatment for 1-3 minutes followed by a longer treatment of 15-20 minutes.[1][4] Wash the resin thoroughly with DMF.

  • Activation of this compound: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and HATU (2.9-3.9 equivalents) in DMF.[1][5] Add a non-nucleophilic base such as DIPEA or NMM (6-8 equivalents).[1][5] Allow the mixture to pre-activate for 1-5 minutes.[5]

  • Coupling Reaction: Add the activated this compound solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 15-45 minutes.[1]

  • Washing: After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF, followed by DCM, and then DMF again.[4]

  • Confirmation of Coupling: A Kaiser test can be performed to confirm the absence of free primary amines, indicating a successful coupling.[4]

Protocol 2: Coupling with HCTU
  • Resin Swelling: Swell the resin in DMF for at least 30 minutes.

  • Fmoc Deprotection: Perform Fmoc deprotection as described in the HATU protocol.[1][4] Wash the resin thoroughly with DMF.

  • Activation of this compound: In a separate vessel, dissolve this compound (3-5 equivalents) and HCTU (2.9 equivalents) in DMF. Add a non-nucleophilic base such as DIPEA (6 equivalents).[1]

  • Coupling Reaction: Immediately add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction mixture at room temperature for 15-45 minutes.[1]

  • Washing: Following the coupling reaction, drain the solution and wash the resin extensively with DMF, DCM, and then DMF.[4]

  • Confirmation of Coupling: Perform a Kaiser test to ensure the reaction has gone to completion.[4]

Workflow and Mechanism

The general workflow for a single amino acid coupling cycle in Fmoc-based SPPS is consistent for both HATU and HCTU. The key difference lies in the structure of the active ester intermediate formed.

SPPS_Workflow Resin Resin with N-Fmoc protected amino acid Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Free_Amine Resin with free N-terminal amine Washing1->Free_Amine Coupling Coupling Free_Amine->Coupling Activation Activation of This compound (HATU/HCTU + Base) Activation->Coupling Washing2 DMF/DCM Wash Coupling->Washing2 Elongated_Peptide Resin with elongated peptide (Fmoc protected) Washing2->Elongated_Peptide Repeat Repeat Cycle or Final Cleavage Elongated_Peptide->Repeat

Caption: Generalized workflow for a single amino acid coupling cycle in Fmoc-based SPPS.

Conclusion

Both HATU and HCTU are highly effective coupling reagents for peptide synthesis. HATU is often favored for challenging couplings where minimizing racemization is critical.[1][2] HCTU presents a more economical alternative with comparable, high efficiency, particularly for standard and fast synthesis protocols.[2][6] The choice between HATU and HCTU for the coupling of this compound will depend on the specific requirements of the synthesis, including the complexity of the peptide, budgetary considerations, and the desired synthesis speed. For routine applications, HCTU offers an excellent balance of performance and cost-effectiveness, while for particularly sensitive sequences, the use of HATU may be advantageous.[2]

References

A Comparative Guide to Fluorescent Probes: Exploring Alternatives to 3-Aminobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fluorescent probes are indispensable tools in modern research, enabling the visualization and quantification of a wide array of biological molecules and processes. While 3-aminobenzoic acid and its derivatives have found utility as fluorescent markers, the demand for probes with enhanced photostability, higher quantum yields, and greater environmental sensitivity has driven the development of a diverse range of alternatives. This guide provides an objective comparison of prominent classes of fluorescent probes that serve as viable alternatives to 3-aminobenzoic acid, supported by experimental data and detailed protocols to aid in the selection of the optimal probe for your research needs.

Overview of 3-Aminobenzoic Acid as a Fluorescent Probe

3-Aminobenzoic acid (3-ABA) is an aromatic amino acid that exhibits intrinsic fluorescence. Its fluorescence properties, along with those of its isomers, are influenced by the substitution pattern of the amino and carboxylic acid groups on the benzene ring. While readily available and serving as a useful structural motif, its application as a primary fluorescent probe is often limited by a relatively low quantum yield and susceptibility to environmental quenching. Ortho-aminobenzoic acid (anthranilic acid) has been utilized as a fluorescent probe to monitor peptide interactions with micelles, demonstrating the potential of this scaffold.

Comparative Analysis of Alternative Fluorescent Probes

Several classes of organic dyes have emerged as powerful fluorescent probes, each with a unique set of photophysical properties and sensing capabilities. This section provides a comparative overview of four major classes: Coumarins, Rhodamines, BODIPY Dyes, and Naphthalimides.

Quantitative Data Presentation

The following tables summarize the key photophysical properties of representative probes from each class, offering a direct comparison to aid in probe selection.

Table 1: Comparison of Fluorescent Probe Properties for pH Sensing

Probe ClassExample ProbeExcitation (nm)Emission (nm)Quantum Yield (Φ)pH RangeReference
Aminobenzoic Acid Ortho-aminobenzoic acid~340~420~0.1Environment dependent[1]
Coumarin 7-Hydroxycoumarin~365~4500.5 - 0.96.0 - 8.0[2]
Rhodamine Rhodamine 6G derivative~525~550>0.9 (in acidic form)2.0 - 5.5[3][4]

Table 2: Comparison of Fluorescent Probe Properties for Metal Ion Sensing (Fe³⁺)

Probe ClassExample ProbeExcitation (nm)Emission (nm)Quantum Yield (Φ)Detection LimitReference
Aminobenzoic Acid (No direct Fe³⁺ probe)----
BODIPY BODIPY-Pyridylhydrazone~475~518Low (off) -> High (on)0.58 µM[5]
Rhodamine Rhodamine 6G hydrazide~500~5250.01 -> 0.350.29 µM[6]
Naphthalimide Naphthalimide derivative~450~560High (on) -> Low (off)19.5 nM[7]
Chromone CP probe~365~439"turn-off" response0.044 µM[8]

Signaling and Sensing Mechanisms

The functionality of many fluorescent probes relies on specific chemical reactions or photophysical processes that are modulated by the analyte of interest. Understanding these mechanisms is crucial for interpreting experimental results.

Common Sensing Mechanisms

SensingMechanisms

Figure 1. Common signaling mechanisms in fluorescent probes.

  • Photoinduced Electron Transfer (PET): In the "off" state, an electron transfer from a receptor to the fluorophore quenches fluorescence.[9][10] Binding of an analyte to the receptor alters its electronic properties, inhibiting PET and "turning on" fluorescence.[9][10]

  • Intramolecular Charge Transfer (ICT): These probes typically consist of an electron donor and an acceptor linked by a π-conjugated system.[11] The interaction with an analyte can alter the electronic distribution, leading to a shift in the emission wavelength.[11]

  • Förster Resonance Energy Transfer (FRET): This mechanism involves the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore. The efficiency of FRET is highly dependent on the distance and orientation between the two fluorophores, making it a powerful tool for studying molecular interactions and conformational changes.

Experimental Protocols

The following sections provide generalized protocols for key experiments involving fluorescent probes. It is essential to consult the specific literature for the chosen probe for optimized conditions.

Protocol for Measuring Fluorescence Quantum Yield (Relative Method)

This protocol outlines the comparative method for determining the fluorescence quantum yield of a sample relative to a standard with a known quantum yield.[12][13][14]

Materials:

  • Fluorometer

  • UV-Vis Spectrophotometer

  • Fluorescence cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Solvent (spectroscopic grade)

  • Fluorescence standard with a known quantum yield (e.g., quinine sulfate, rhodamine 6G)

  • Sample of interest

Procedure:

  • Prepare Stock Solutions: Prepare stock solutions of the standard and the sample in the same solvent.

  • Prepare Working Solutions: From the stock solutions, prepare a series of dilutions for both the standard and the sample. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Measure Absorbance: Record the absorbance of each working solution at the chosen excitation wavelength using the UV-Vis spectrophotometer.

  • Measure Fluorescence: Record the fluorescence emission spectrum for each working solution using the fluorometer, ensuring the excitation wavelength is the same as that used for the absorbance measurements.

  • Data Analysis:

    • Integrate the area under the fluorescence emission curve for each measurement.

    • Plot the integrated fluorescence intensity versus the absorbance for both the standard and the sample.

    • Determine the gradient (slope) of the linear fit for both plots.

  • Calculate Quantum Yield: Use the following equation:

    Φsample = Φstandard × (Gradientsample / Gradientstandard) × (η2sample / η2standard)

    Where Φ is the quantum yield and η is the refractive index of the solvent.

Protocol for In Vitro Metal Ion Sensing

This protocol describes a general procedure for evaluating the performance of a fluorescent probe for detecting a specific metal ion.[15]

Materials:

  • Fluorescent probe

  • Stock solution of the target metal ion

  • Stock solutions of various interfering metal ions

  • Buffer solution (e.g., HEPES, TRIS)

  • Fluorometer

  • Cuvettes

Procedure:

  • Prepare Probe Solution: Prepare a solution of the fluorescent probe in the appropriate buffer at a fixed concentration.

  • Titration with Target Metal Ion:

    • Record the initial fluorescence spectrum of the probe solution.

    • Incrementally add small aliquots of the target metal ion stock solution to the probe solution.

    • After each addition, allow the solution to equilibrate and then record the fluorescence spectrum.

  • Selectivity Assay:

    • To separate solutions of the probe, add a fixed, excess amount of each interfering metal ion and record the fluorescence spectrum.

    • To a solution of the probe containing the target metal ion, add an excess of each interfering metal ion to assess competitive binding.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum as a function of the target metal ion concentration to determine the detection limit.

    • Compare the fluorescence response in the presence of the target ion versus interfering ions to evaluate selectivity.

General Protocol for Live-Cell Imaging

This protocol provides a basic workflow for labeling and imaging live cells with a fluorescent probe.[16][17][18]

Materials:

  • Live cells cultured on a suitable imaging dish or slide

  • Fluorescent probe stock solution (typically in DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope equipped with appropriate filters and an environmental chamber.

Procedure:

  • Cell Preparation: Plate cells at an appropriate density and allow them to adhere and grow overnight.

  • Probe Loading:

    • Dilute the fluorescent probe stock solution to the desired final concentration in pre-warmed cell culture medium.

    • Remove the existing medium from the cells and replace it with the probe-containing medium.

    • Incubate the cells for the time specified in the probe's protocol (typically 15-60 minutes) at 37°C in a CO₂ incubator.

  • Washing:

    • Remove the probe-containing medium.

    • Wash the cells gently with pre-warmed PBS or complete medium to remove excess probe. Repeat the wash step 2-3 times.

  • Imaging:

    • Add fresh, pre-warmed complete medium to the cells.

    • Place the imaging dish on the microscope stage within the environmental chamber (maintained at 37°C and 5% CO₂).

    • Acquire images using the appropriate excitation and emission filters for the fluorescent probe.

Experimental Workflow and Probe Selection

The selection of an appropriate fluorescent probe is critical for the success of an experiment. The following diagram illustrates a logical workflow for this process.

Workflow

Figure 2. Workflow for fluorescent probe selection and application.

Conclusion

The field of fluorescent probes has expanded far beyond simple aromatic compounds like 3-aminobenzoic acid. Advanced fluorophores such as coumarins, rhodamines, BODIPY dyes, and naphthalimides offer researchers a vast toolkit with superior photophysical properties and tailored sensing capabilities. By carefully considering the quantitative data, understanding the underlying signaling mechanisms, and following optimized experimental protocols, scientists and drug development professionals can leverage these powerful tools to gain deeper insights into complex biological systems. This guide serves as a foundational resource to navigate the selection and application of fluorescent probes, ultimately enabling more precise and informative research.

References

Fmoc-3-Abz-OH: A Comparative Guide for Manual and Automated Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the incorporation of fluorescent probes into peptides is a critical technique for studying biological processes. Fmoc-3-aminobenzoic acid (Fmoc-3-Abz-OH) is a valuable building block for this purpose, serving as a fluorescent donor in Förster Resonance Energy Transfer (FRET) peptides. This guide provides an objective comparison of the performance of this compound in manual versus automated solid-phase peptide synthesis (SPPS), supported by established experimental principles.

This compound is a derivative of 3-aminobenzoic acid featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group.[1] This structure allows for its seamless integration into standard Fmoc-based peptide synthesis protocols.[1] The 3-aminobenzoyl (Abz) group functions as a fluorescent component, making it a key reagent in the synthesis of internally quenched fluorescent peptides used to assay proteolytic enzymes.[2][3] The choice between manual and automated synthesis for incorporating this specialized amino acid depends on various factors including the scale of synthesis, desired throughput, and the complexity of the peptide.

Performance Comparison: Manual vs. Automated Synthesis

While direct, head-to-head quantitative data for the performance of this compound in a single peptide sequence synthesized by both manual and automated methods is not extensively published, we can extrapolate expected outcomes based on the well-established principles of each synthesis technique.

ParameterManual SynthesisAutomated SynthesisKey Considerations
Coupling Efficiency Operator-dependent; requires careful monitoring (e.g., Kaiser test). Potential for variability.Generally high and reproducible due to precise reagent delivery and controlled reaction times.The bulky nature of this compound may necessitate extended coupling times or double coupling in both methods to ensure complete incorporation.[4]
Peptide Purity (Crude) Highly dependent on operator skill and consistency. Increased risk of side reactions due to human error.Typically higher and more consistent due to minimized human intervention and optimized protocols.High-purity Fmoc-amino acids are crucial for achieving high-quality peptides in both methods.[5][6]
Yield (Final) Can be variable. Potential for material loss during transfers and washes.Generally higher and more reproducible, especially for longer or more complex peptides.The success of both methods is contingent on the quality of reagents and the chosen cleavage strategy.
Synthesis Time Labor-intensive and time-consuming, especially for multiple or long peptides.Significantly faster, allowing for higher throughput and unattended operation.Automated synthesizers can run cycles overnight, drastically reducing the hands-on time required.
Flexibility & Scalability Offers greater flexibility for troubleshooting and implementing non-standard protocols. Easily scalable for small to medium quantities.Less flexible for on-the-fly modifications. Ideal for high-throughput synthesis and larger scale production.Manual synthesis is often preferred for initial exploratory work and methods development.
Cost (Initial Investment) Low initial cost, requiring standard laboratory glassware and shakers.High initial investment for the purchase of a peptide synthesizer.Reagent costs are comparable, but automated systems may use reagents more efficiently.
Reproducibility Lower reproducibility due to inherent variability in manual operations.High batch-to-batch reproducibility, which is critical for clinical and diagnostic applications.Automation minimizes the variability introduced by different operators.

Experimental Protocols

The following are generalized protocols for the incorporation of this compound into a peptide sequence using both manual and automated SPPS.

Manual Solid-Phase Peptide Synthesis

This protocol outlines the manual synthesis of a generic peptide containing a 3-Abz residue on a rink amide resin.

1. Resin Swelling:

  • Swell the rink amide resin in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.

2. Fmoc Deprotection:

  • Drain the DMF.

  • Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes.

  • Drain the solution, and repeat the piperidine treatment for an additional 15 minutes.

  • Wash the resin thoroughly with DMF (5-7 times).

3. Amino Acid Coupling (Standard Amino Acids):

  • In a separate vessel, pre-activate the standard Fmoc-amino acid (3 equivalents relative to resin loading) with a coupling reagent such as HCTU (2.9 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF for 2-5 minutes.

  • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

  • Monitor the coupling reaction using a Kaiser test. Repeat the coupling if the test is positive.

4. This compound Coupling:

  • Pre-activate this compound (3 equivalents) with HCTU (2.9 equivalents) and DIPEA (6 equivalents) in DMF.

  • Add the activated solution to the resin and agitate for 2-4 hours. An extended coupling time is recommended for this modified amino acid.

  • Perform a Kaiser test to ensure complete coupling.

5. Repeat Cycles:

  • Repeat the deprotection and coupling steps until the desired peptide sequence is assembled.

6. Cleavage and Deprotection:

  • Wash the final peptide-resin with dichloromethane (DCM).

  • Add a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) to the resin.

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

7. Purification:

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Automated Solid-Phase Peptide Synthesis

This protocol describes the synthesis using a standard automated peptide synthesizer.

1. Synthesizer Setup:

  • Load the appropriate resin into the reaction vessel.

  • Place the required Fmoc-amino acids, including this compound, and synthesis reagents into their designated positions on the synthesizer.

2. Synthesis Program:

  • Program the synthesis sequence, including the positions of all amino acids.

  • For the this compound coupling step, program an extended coupling time (e.g., 2-4 hours) or a double coupling cycle to ensure efficient incorporation.

3. Automated Synthesis Cycles:

  • The synthesizer will automatically perform the following steps for each amino acid:

    • Fmoc deprotection with 20% piperidine in DMF.

    • Washing with DMF.

    • Coupling of the pre-activated Fmoc-amino acid.

    • Washing with DMF.

4. Post-Synthesis Processing:

  • Once the automated synthesis is complete, the peptide-resin is removed from the synthesizer.

  • The cleavage, deprotection, precipitation, and purification steps are performed manually as described in the manual synthesis protocol (steps 6 and 7).

Visualizing Workflows and Pathways

To better illustrate the processes and applications involving this compound, the following diagrams are provided.

Manual_SPPS_Workflow Resin Resin Swelling (DMF) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HCTU, DIPEA) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat for next amino acid Cleavage Cleavage & Deprotection (TFA Cocktail) Wash2->Cleavage Final amino acid Repeat->Deprotection Purification RP-HPLC Purification Cleavage->Purification

Manual Solid-Phase Peptide Synthesis Workflow.

Automated_SPPS_Workflow Setup Synthesizer Setup (Resin, Reagents) Program Program Sequence Setup->Program Automated_Cycles Automated Cycles (Deprotection, Coupling, Wash) Program->Automated_Cycles Manual_Post Manual Post-Processing (Cleavage, Purification) Automated_Cycles->Manual_Post

Automated Solid-Phase Peptide Synthesis Workflow.

FRET_Protease_Assay cluster_0 Intact FRET Peptide cluster_1 Cleaved FRET Peptide Intact_Peptide Donor (Abz) --- Quencher (e.g., DNP) No_Fluorescence Fluorescence Quenched Intact_Peptide->No_Fluorescence FRET Occurs Protease Protease Enzyme Intact_Peptide->Protease Substrate Cleaved_Peptide Donor (Abz)   +   Quencher (DNP) Fluorescence Fluorescence Emitted Cleaved_Peptide->Fluorescence FRET Disrupted Protease->Cleaved_Peptide Cleavage

Signaling Pathway: FRET-based Protease Assay.

Conclusion

Both manual and automated solid-phase peptide synthesis are viable methods for incorporating this compound into peptides. Manual synthesis offers flexibility and lower initial costs, making it well-suited for smaller-scale projects and methods development. In contrast, automated synthesis provides higher throughput, superior reproducibility, and often results in higher purity and yield, making it the preferred choice for routine production, high-throughput screening, and the synthesis of complex or long peptide sequences. The decision between the two methods should be based on the specific research needs, available resources, and the desired scale of peptide production. For applications in drug development and diagnostics where consistency and purity are paramount, automated synthesis is generally the more advantageous approach.

References

A Comparative Guide to Isotopic Labeling Strategies: Featuring Fmoc-Protected Amino Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of isotopic labeling techniques centered on the use of Fmoc-protected amino acids. We will explore the utility of these reagents in solid-phase peptide synthesis (SPPS) for generating isotopically labeled peptides and compare this methodology with other prominent labeling strategies.

While Fmoc-protected amino acids like Fmoc-Ala-OH-¹³C₃ are workhorses in isotopic labeling for quantitative proteomics, the specific use of Fmoc-3-aminobenzoic acid derivatives for this purpose is less documented. However, its rigid structure presents potential for use as a stable, isotopically labeled scaffold within a peptide sequence, offering unique advantages in structural and interaction studies. This guide will, therefore, discuss the broader context of Fmoc-based labeling and its alternatives, providing a framework for incorporating novel labeled building blocks like Fmoc-3-aminobenzoic acid.

Performance Comparison of Isotopic Labeling Techniques

The selection of an isotopic labeling strategy is contingent on the specific experimental goals, sample type, and available instrumentation. The primary methods can be broadly categorized into chemical synthesis-based approaches (using Fmoc or Boc protecting groups) and in vivo or in vitro enzymatic/chemical labeling techniques.

Labeling Strategy Principle Typical Isotopes Advantages Limitations Purity Achieved Typical Isotopic Enrichment
Fmoc-SPPS Site-specific incorporation of isotopically labeled amino acids during solid-phase peptide synthesis.[1][2]¹³C, ¹⁵N, ²HHigh specificity of label position; applicable to any peptide sequence; milder deprotection conditions compared to Boc.[3]Higher cost of labeled Fmoc-amino acids; potential for aggregation of certain peptide sequences.>95% (post-HPLC purification)[4]>99%[1][4]
Boc-SPPS Site-specific incorporation of isotopically labeled amino acids during solid-phase peptide synthesis using a Boc protecting group.¹³C, ¹⁵N, ²HOften more effective for long or aggregation-prone sequences due to stronger acidic deprotection steps.Harsher cleavage conditions (e.g., HF) can degrade sensitive residues and require specialized equipment.[3]>95% (post-HPLC purification)>99%
SILAC (Stable Isotope Labeling by Amino acids in Cell culture) In vivo metabolic incorporation of "heavy" amino acids into proteins in living cells.[5][6]¹³C, ¹⁵NHigh accuracy in quantitative proteomics as samples are mixed early; reflects in vivo protein synthesis.Limited to cell culture experiments; requires complete incorporation of labeled amino acids; can be expensive for large-scale experiments.N/A (applied to complex mixtures)>98%
ICAT (Isotope-Coded Affinity Tags) Chemical labeling of cysteine residues with "light" or "heavy" isotopic tags.[7]¹²C/¹³C, ¹H/²HReduces sample complexity by targeting specific amino acids.Only applicable to cysteine-containing peptides; can introduce biases.N/A (applied to complex mixtures)N/A
iTRAQ (isobaric Tags for Relative and Absolute Quantitation) Chemical labeling of primary amines (N-terminus and lysine side chains) with isobaric tags.¹³C, ¹⁵N, ¹⁸OAllows for multiplexing of up to 8 samples; provides relative and absolute quantification.Can be expensive; fragmentation can be complex.N/A (applied to complex mixtures)N/A

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using Isotopically Labeled Fmoc-Amino Acid

This protocol outlines the general procedure for incorporating a stable isotope-labeled Fmoc-amino acid into a peptide sequence using manual or automated SPPS.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (standard and isotopically labeled, e.g., Fmoc-L-Ala-¹³C₃,¹⁵N)

  • Coupling reagent (e.g., HBTU, HATU)

  • Activation base (e.g., DIEA)

  • Deprotection solution: 20% piperidine in DMF

  • Solvents: DMF, DCM

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group from the resin. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling (Standard):

    • In a separate vessel, dissolve 3-4 equivalents of the standard Fmoc-amino acid and a coupling agent in DMF.

    • Add an activation base like DIEA and allow it to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin and allow the reaction to proceed for 1-2 hours.

    • Wash the resin with DMF.

  • Incorporation of Isotopically Labeled Amino Acid:

    • Repeat the deprotection step (step 2).

    • Prepare the activated solution of the isotopically labeled Fmoc-amino acid (e.g., Fmoc-L-Ala-¹³C₃,¹⁵N) as described in step 3.

    • Couple the labeled amino acid to the growing peptide chain.

  • Chain Elongation: Repeat steps 2 and 3 for the remaining amino acids in the desired sequence.

  • Final Deprotection: Remove the Fmoc group from the N-terminal amino acid.

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase HPLC.

  • Analysis: Confirm the mass and purity of the isotopically labeled peptide using mass spectrometry.

Protocol 2: In-vitro Derivatization for Isotope Ratio Mass Spectrometry

This protocol describes the derivatization of amino acids with Fmoc-Cl for analysis by isotope ratio mass spectrometry (IRMS). This method is suitable for determining the isotopic enrichment of a labeled amino acid.[8]

Materials:

  • Isotopically labeled amino acid sample

  • 9-fluorenylmethylchloroformate (Fmoc-Cl)

  • Borate buffer (pH 9.0)

  • Acetonitrile

  • Pentane

  • HPLC system with a UV or fluorescence detector

Procedure:

  • Sample Preparation: Dissolve the amino acid sample in the borate buffer.

  • Derivatization: Add a solution of Fmoc-Cl in acetonitrile to the amino acid solution. Vortex the mixture and let it react at room temperature.

  • Extraction: Extract the Fmoc-derivatized amino acids with pentane to remove excess Fmoc-Cl.

  • HPLC Analysis: Inject the aqueous phase containing the Fmoc-amino acids into an HPLC system for separation and quantification. The coefficient of variation for peak area measurement is typically below 3% for Fmoc-derivatized amino acids.[8]

  • IRMS Analysis: The purified Fmoc-amino acid can be further analyzed by IRMS to determine the precise isotopic ratio. The Fmoc group can be removed by gas-phase acid hydrolysis if necessary.[8]

Visualizing Workflows and Relationships

To better understand the processes and comparisons discussed, the following diagrams illustrate the key workflows and logical relationships.

cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) Workflow for Isotopic Labeling Resin Start with solid support resin Deprotection1 Fmoc Deprotection (e.g., 20% Piperidine) Resin->Deprotection1 Coupling1 Couple first standard Fmoc-amino acid Deprotection1->Coupling1 Wash1 Wash Coupling1->Wash1 Deprotection2 Fmoc Deprotection Wash1->Deprotection2 Coupling_Labeled Couple Isotopically Labeled Fmoc-Amino Acid (e.g., Fmoc-3-aminobenzoic acid derivative) Deprotection2->Coupling_Labeled Wash2 Wash Coupling_Labeled->Wash2 Repeat Repeat Deprotection and Coupling for remaining amino acids Wash2->Repeat Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Cleavage Cleave peptide from resin and remove side-chain protecting groups Final_Deprotection->Cleavage Purification Purify peptide (HPLC) Cleavage->Purification Analysis Analyze by Mass Spectrometry Purification->Analysis

Caption: Workflow for SPPS with an isotopically labeled Fmoc-amino acid.

cluster_Comparison Comparison of Isotopic Labeling Strategies cluster_Chemical Chemical Synthesis cluster_InVivo In Vivo Labeling cluster_InVitro In Vitro Labeling Labeling_Strategies Isotopic Labeling Strategies Fmoc_SPPS Fmoc-SPPS Labeling_Strategies->Fmoc_SPPS Boc_SPPS Boc-SPPS Labeling_Strategies->Boc_SPPS SILAC SILAC Labeling_Strategies->SILAC ICAT ICAT Labeling_Strategies->ICAT iTRAQ iTRAQ Labeling_Strategies->iTRAQ Advantage_Fmoc Mild Conditions High Specificity Fmoc_SPPS->Advantage_Fmoc Advantages Limitation_Fmoc Cost Aggregation Fmoc_SPPS->Limitation_Fmoc Limitations Advantage_Boc Good for long/difficult sequences Boc_SPPS->Advantage_Boc Advantages Limitation_Boc Harsh Conditions Boc_SPPS->Limitation_Boc Limitations Advantage_SILAC High Accuracy (in vivo) SILAC->Advantage_SILAC Advantages Limitation_SILAC Cell culture only SILAC->Limitation_SILAC Limitations

Caption: Key isotopic labeling strategies and their characteristics.

References

A Comparative Analysis of Side-Chain Protecting Groups in Fmoc Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of side-chain protecting groups is a critical determinant of success in fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS). This choice profoundly impacts peptide purity, yield, and the feasibility of synthesizing complex sequences. This guide provides an objective comparison of commonly employed side-chain protecting groups, supported by experimental data, to facilitate informed decisions in peptide synthesis design.

The Principle of Orthogonality in Fmoc SPPS

Fmoc-based SPPS relies on the principle of orthogonality, where two different classes of protecting groups are used that can be removed under distinct chemical conditions.[1] The temporary Nα-Fmoc group is labile to a weak base (typically piperidine), while the "permanent" side-chain protecting groups are stable to this base but are cleaved by acid (typically trifluoroacetic acid, TFA) during the final cleavage from the solid support.[2][3] This orthogonal scheme prevents premature deprotection of the side chains during the iterative cycles of peptide chain elongation.[3]

The general workflow of Fmoc SPPS is a cyclical process involving the deprotection of the N-terminal Fmoc group, followed by the coupling of the next Fmoc-protected amino acid. This cycle is repeated until the desired peptide sequence is assembled. The final step involves the cleavage of the peptide from the resin and the simultaneous removal of the side-chain protecting groups.

Fmoc_SPPS_Workflow Resin Resin Fmoc_AA_Resin Fmoc-AA-Resin Resin->Fmoc_AA_Resin Couple first Fmoc-AA AA_Resin H2N-AA-Resin Fmoc_AA_Resin->AA_Resin Fmoc Deprotection (20% Piperidine/DMF) Fmoc_Peptide_Resin Fmoc-Peptide-Resin AA_Resin->Fmoc_Peptide_Resin Couple next Fmoc-AA Peptide_Resin H2N-Peptide-Resin Fmoc_Peptide_Resin->Peptide_Resin Fmoc Deprotection (20% Piperidine/DMF) Peptide_Resin->Fmoc_Peptide_Resin Repeat Coupling & Deprotection Cleaved_Peptide Crude Peptide Peptide_Resin->Cleaved_Peptide Cleavage & Side-Chain Deprotection (TFA)

Figure 1: General workflow of Fmoc Solid-Phase Peptide Synthesis (SPPS).

Comparative Analysis of Side-Chain Protecting Groups

The choice of a side-chain protecting group is dictated by the specific amino acid, the overall peptide sequence, and the desired final product. Below is a comparative analysis of commonly used protecting groups for several key amino acids.

Arginine (Arg)

The guanidinium group of arginine is highly basic and requires robust protection. The most common protecting groups are sulfonyl-based.

Protecting GroupKey Features & LabilityAdvantagesDisadvantages & Side Reactions
Pbf (2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl)More acid-labile than Pmc.[4]Faster deprotection kinetics, leading to higher yields and purity, especially in peptides containing tryptophan.[5]Can still lead to tryptophan alkylation, though less than Pmc.
Pmc (2,2,5,7,8-Pentamethylchroman-6-sulfonyl)Less acid-labile than Pbf.[4]Effective protection.Slower deprotection can lead to incomplete removal and side reactions, particularly alkylation of tryptophan.
Mtr (4-Methoxy-2,3,6-trimethylbenzenesulfonyl)Significantly less acid-labile than Pbf and Pmc.[6]Strong protection.Requires prolonged cleavage times (up to 24 hours), increasing the risk of side reactions.[6]
MIS (1,2-Dimethylindole-3-sulfonyl)Highly acid-labile.Significantly faster deprotection kinetics compared to Pbf.[4]Less commonly used and may be more expensive.

Quantitative Data: Arginine Protecting Group Cleavage

Protecting GroupCleavage ConditionsTimePeptide Yield/Purity
Arg(Pbf) TFA/DCM (1:1)30 min4% Cleavage of protecting group.[4]
Arg(MIS) TFA/DCM (1:1)30 min100% Cleavage of protecting group.[4]
Arg(Pbf) TFA cleavage cocktail3 hours69% desired peptide.[5]
Arg(Pmc) TFA cleavage cocktail3 hours46% desired peptide.[5]
Aspartic Acid (Asp)

A major side reaction associated with aspartic acid is the formation of aspartimide, which can lead to chain termination and the formation of β-aspartyl peptides.[2] The choice of protecting group is crucial to minimize this side reaction.

Protecting GroupKey Features & LabilityAdvantagesDisadvantages & Side Reactions
OtBu (tert-Butyl ester)Standard, acid-labile.Widely used and cost-effective.Prone to aspartimide formation, especially in Asp-Gly sequences.
OMpe (3-Methyl-3-pentyl ester)Bulky, acid-labile.Reduced aspartimide formation compared to OtBu.[2]Increased steric hindrance can slow coupling.
OAll (Allyl ester)Orthogonal; removed by Pd(0).Allows for selective deprotection on-resin for cyclization or modification.Prone to a higher degree of aspartimide formation compared to OtBu and OMpe.[2]
Trialkylmethyl esters (e.g., OEpe, OPhp, OBno)Very bulky, acid-labile.Extremely effective at minimizing aspartimide formation.[7]Can be more expensive and sterically demanding.

Quantitative Data: Aspartimide Formation

Asp Protecting GroupC-terminal Residue to AspAspartimide Formation (%)
Asp(OtBu) Cys(Acm)27%[1]
Asp(OtBu) Cys(Trt)5.5%[1]
Threonine (Thr) & Serine (Ser)

The hydroxyl groups of threonine and serine require protection to prevent O-acylation during coupling.

Protecting GroupKey Features & LabilityAdvantagesDisadvantages & Side Reactions
tBu (tert-Butyl ether)Standard, acid-labile.[8]Robust and widely used for routine synthesis.[8]Requires strong acid for cleavage, which may not be suitable for sensitive peptides. Can contribute to aggregation in "difficult sequences".[8]
Trt (Trityl ether)Highly acid-labile.[9]Milder cleavage conditions preserve sensitive residues. The bulky group can disrupt peptide aggregation.[9]Higher cost.

Quantitative Data: Crude Peptide Purity with Different Threonine Protection

Protecting GroupModel PeptideCrude Peptide Purity (%)
Thr(tBu) Complex Model Peptide43%[10]
Thr(Trt) Complex Model Peptide80-92%[10]
Cysteine (Cys)

The thiol group of cysteine is highly nucleophilic and requires protection to prevent side reactions. The choice of protecting group is also critical for strategies involving disulfide bond formation.

Protecting GroupKey Features & LabilityAdvantagesDisadvantages & Side Reactions
Trt (Trityl)Acid-labile; removed during standard TFA cleavage.[11]Cost-effective for routine synthesis of peptides with free thiols.[11]Prone to racemization.[11] Reversible cleavage requires careful scavenger use.[11]
Acm (Acetamidomethyl)Stable to TFA; removed by iodine or mercury(II) acetate.[12]Orthogonal protection allows for selective disulfide bond formation.[13] Less prone to racemization than Trt.[13]Requires a separate deprotection step.
tBu (tert-Butyl)Stable to TFA.Orthogonal protection.Requires specific, often harsh, removal conditions.
Mmt (Monomethoxytrityl)Highly acid-labile; removed with 1-2% TFA in DCM.[14]Allows for selective on-resin deprotection for cyclization or modification.[11]
Thp (Tetrahydropyranyl)Acid-labile.Shown to give superior results with lower racemization compared to Trt, Dpm, Acm, and StBu.[11]

Quantitative Data: Racemization of Cysteine Derivatives

Cysteine DerivativeRacemization during DIPCDI/Oxyma Coupling (%)
Fmoc-Cys(Thp)-OH 0.74%[11]
Fmoc-Cys(Trt)-OH 3.3%[11]
Fmoc-Cys(Dpm)-OH 6.8%[11]

Experimental Protocols

General Protocol for Fmoc Solid-Phase Peptide Synthesis

This protocol outlines the manual synthesis of a generic peptide on a Rink Amide resin.

  • Resin Swelling: Swell the Rink Amide resin (0.1 mmol scale) in N,N-dimethylformamide (DMF) for 1 hour in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 5 mL of 20% (v/v) piperidine in DMF to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh 5 mL of 20% piperidine in DMF and agitate for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 x 10 mL).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (0.4 mmol, 4 eq.), HCTU (0.4 mmol, 4 eq.), and DIPEA (0.8 mmol, 8 eq.) in 5 mL of DMF.

    • Allow the activation to proceed for 2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 1-2 hours at room temperature.

    • Monitor coupling completion using a Kaiser test.

    • Drain the coupling solution and wash the resin with DMF (3 x 10 mL).

  • Repeat: Repeat steps 2 and 3 for each amino acid in the sequence.

  • Final Fmoc Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 2.

  • Final Wash: Wash the peptide-resin with DMF (3 x 10 mL), followed by dichloromethane (DCM) (3 x 10 mL), and dry under vacuum.

Protocol for Cleavage and Deprotection

The composition of the cleavage cocktail depends on the amino acid composition of the peptide and the side-chain protecting groups used.

Standard Cleavage Cocktail (Reagent K):

  • Composition: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT).[3]

  • Procedure:

    • Add the cleavage cocktail (10 mL per 0.1 mmol of resin) to the dried peptide-resin.

    • Agitate at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide under vacuum.

Non-malodorous Cleavage Cocktail (for peptides without sensitive residues like Cys, Met, Trp):

  • Composition: 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS).[3]

  • Procedure: Follow the same procedure as for Reagent K.

Logical Relationships in Protecting Group Selection

The choice of a protecting group is often a cascade of decisions based on the desired outcome and the peptide sequence.

Protecting_Group_Selection Start Peptide Synthesis Goal Standard Standard Linear Peptide Start->Standard Cyclic Cyclic/Modified Peptide Start->Cyclic Difficult Difficult/Aggregating Sequence Start->Difficult tBu_Pbf Standard Protecting Groups (e.g., tBu, Pbf, OtBu, Trt) Standard->tBu_Pbf Routine Synthesis Orthogonal Orthogonal Protecting Groups (e.g., Acm, Mmt, OAll, Alloc) Cyclic->Orthogonal Requires On-Resin Modification Bulky_Trt Bulky/Highly Labile Groups (e.g., Trt, Trialkylmethyl esters) Difficult->Bulky_Trt Aggregation Prevention

Figure 2: Decision workflow for selecting side-chain protecting groups.

References

Validating the Stereochemical Integrity of Peptides Incorporating Fmoc-3-Abz-OH: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, ensuring the stereochemical integrity of the final product is of paramount importance. The introduction of unnatural amino acids, such as 3-aminobenzoic acid (3-Abz) via its Fmoc-protected building block, Fmoc-3-Abz-OH, necessitates rigorous validation to confirm that the chirality of adjacent amino acids is maintained throughout the synthesis process. This guide provides an objective comparison of analytical methodologies for validating the stereochemical integrity of peptides containing 3-Abz, complete with detailed experimental protocols and supporting data.

The Impact of Achiral Amino Acids on Peptide Stereochemistry

This compound is a derivative of an achiral aromatic beta-amino acid. Unlike chiral alpha-amino acids, 3-Abz itself cannot racemize. However, its incorporation into a peptide sequence can potentially influence the stereochemical integrity of the neighboring chiral amino acid residues. The electronic and steric properties of the aromatic ring in 3-Abz may affect the rate of epimerization of the adjacent activated amino acid during the coupling step in solid-phase peptide synthesis (SPPS).

In contrast, a standard proteinogenic amino acid, such as Fmoc-Ala-OH, has a small, aliphatic side chain with a well-understood and generally low propensity to induce racemization in adjacent residues under standard coupling conditions. Therefore, when incorporating this compound, it is crucial to experimentally verify the stereochemical purity of the final peptide.

Comparative Overview of Analytical Methods

Several robust analytical techniques are available to assess the stereochemical integrity of synthetic peptides. The choice of method depends on the specific requirements of the analysis, including sensitivity, throughput, and the need for absolute or relative quantification of diastereomers.

Analytical MethodPrincipleLimit of Detection (LOD)Limit of Quantitation (LOQ)Key AdvantagesKey Disadvantages
Chiral High-Performance Liquid Chromatography (HPLC) Differential interaction of diastereomeric peptides with a chiral stationary phase, leading to different retention times.~0.1% of the undesired diastereomer~0.5% of the undesired diastereomerDirect analysis of the intact peptide, high resolution, and well-established for quantification.[1][2][3]Method development can be complex, and requires a dedicated chiral column.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile, derivatized amino acid enantiomers on a chiral column after peptide hydrolysis, followed by mass spectrometric detection.Capable of detecting down to 0.1% of the unnatural enantiomer.[4][5][6]Reliably quantifiable down to 0.1% of the unnatural enantiomer.[4][6]High sensitivity and accuracy; can pinpoint the specific racemized residue.Indirect method requiring complete peptide hydrolysis and derivatization, which can introduce artifacts.[4][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy Diastereomers can exhibit distinct chemical shifts for certain protons in a high-resolution NMR spectrum, allowing for their differentiation and quantification.Generally >1% of the diastereomerGenerally >5% of the diastereomerNon-destructive, provides detailed structural information.[7][8][9]Lower sensitivity compared to chromatographic methods, requires higher sample concentrations.[7]
Enzymatic Assays Utilizes the stereospecificity of proteases to selectively cleave peptide bonds between L-amino acids. Resistance to cleavage can indicate the presence of a D-amino acid.Varies depending on the enzyme and substrate.Varies depending on the enzyme and substrate.Can provide information on the location of the stereochemical inversion.Indirect and often qualitative; requires specific enzymes and may not be universally applicable.[10][11]

Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for the direct separation and quantification of peptide diastereomers.

Workflow for Chiral HPLC Analysis of Peptides

cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis dissolve Dissolve Peptide in Mobile Phase inject Inject Sample onto Chiral Column dissolve->inject separate Isocratic/Gradient Elution inject->separate detect UV Detection (e.g., 214 nm) separate->detect integrate Integrate Peak Areas of Diastereomers detect->integrate quantify Calculate Percentage of Each Diastereomer integrate->quantify

Caption: Workflow for Chiral HPLC analysis of peptide stereochemical integrity.

Detailed Methodology:

  • Column Selection: Choose a suitable chiral stationary phase (CSP). For peptides, polysaccharide-based columns (e.g., cellulose or amylose derivatives) or macrocyclic glycopeptide-based columns are often effective.[3]

  • Mobile Phase Preparation: A typical mobile phase consists of a mixture of hexane/isopropanol or a buffered aqueous solution with an organic modifier like acetonitrile. The exact composition must be optimized for the specific peptide.

  • Sample Preparation: Dissolve the peptide in the initial mobile phase at a known concentration (e.g., 1 mg/mL).

  • Chromatographic Conditions:

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Temperature: Column temperature should be controlled, as it can significantly affect separation (e.g., 25°C).

    • Detection: UV detection at a wavelength where the peptide bond absorbs (e.g., 214 nm or 220 nm).

  • Data Analysis: The percentage of the undesired diastereomer is calculated from the peak areas of the two separated isomers.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive method that analyzes the constituent amino acids of a peptide after hydrolysis and derivatization.

Workflow for GC-MS Analysis of Amino Acid Enantiomers

cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis hydrolyze Peptide Hydrolysis (6N DCl/D2O) derivatize Derivatization (e.g., with TFAA and Isopropanol) hydrolyze->derivatize inject Inject Derivatized Amino Acids derivatize->inject separate Separation on Chiral GC Column inject->separate detect Mass Spectrometric Detection (SIM) separate->detect integrate Integrate Peak Areas of Enantiomers detect->integrate quantify Calculate D/L Ratio for Each Amino Acid integrate->quantify prep Prepare High-Concentration Peptide Sample in Deuterated Solvent acquire Acquire High-Resolution 1D 1H NMR Spectrum prep->acquire identify Identify Diastereomer-Specific Resonances acquire->identify integrate Integrate Signal Intensities of Diastereomer Peaks identify->integrate quantify Calculate Diastereomeric Ratio integrate->quantify

References

Safety Operating Guide

Proper Disposal of Fmoc-3-Abz-OH: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat Fmoc-3-Abz-OH and all associated waste streams as hazardous chemical waste. Consult your institution's Environmental Health and Safety (EHS) department for specific local regulations and disposal procedures. This guide provides detailed, step-by-step procedures for the proper disposal of solid this compound and the waste generated during its use in research and drug development, ensuring the safety of laboratory personnel and adherence to environmental regulations.

Essential Safety and Hazard Information

This compound (3-(Fmoc-amino)benzoic acid) is a chemical substance that requires careful handling in a controlled laboratory environment. Before proceeding with any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE).

Hazard Identification and Classification:

This compound is classified as a hazardous substance with the following risk categories[1][2]:

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[1][2]

  • Serious Eye Damage/Eye Irritation: Category 2 (Causes serious eye irritation)[1][2]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)[1][2]

Recommended Personal Protective Equipment (PPE):

Protection TypeSpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge (e.g., N95 dust mask) if ventilation is inadequate or if handling large quantities.[1]
Skin and Body Protection A laboratory coat and closed-toe shoes.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValue
CAS Number 185116-42-1[1][2][3][4]
Molecular Formula C₂₂H₁₇NO₄[3][4]
Molecular Weight 359.38 g/mol [3]
Appearance White powder[4]
Melting Point 222 - 228 °C[4]
Storage Temperature 2-8°C[1][4]
Water Hazard Class (WGK) 3[1]

Step-by-Step Disposal Procedures

The fundamental principle for the disposal of this compound is to treat it, along with any contaminated materials and waste streams from its use, as hazardous chemical waste.[5][6][7][8][9] Never dispose of this compound down the drain or in regular trash. [7] Waste segregation is critical to ensure safety and prevent dangerous chemical reactions.[5][6][8][9]

This protocol applies to unused, expired, or contaminated solid this compound.

  • Segregation: Do not mix solid this compound with other chemical waste.[6][7][8]

  • Packaging: Place the solid waste in a clearly labeled, sealed container. The label must include the full chemical name ("this compound"), the quantity, and the date of disposal.[7]

  • Collection: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[5][6][7]

The primary use of this compound is in solid-phase peptide synthesis (SPPS), which generates hazardous liquid waste streams, particularly from the Fmoc deprotection step.[6][9]

  • Key Waste Components:

    • Fmoc Deprotection Solution: Typically a 20% solution of piperidine in N,N-dimethylformamide (DMF). This is a hazardous, basic waste stream.[6][9]

    • Solvents: Various organic solvents used for washing and coupling steps (e.g., DMF, dichloromethane).

    • Reagents: Excess coupling reagents and other chemicals used in the synthesis process.

  • Step-by-Step Procedure for Liquid Waste:

    • Collection: Collect all liquid waste from the synthesis process, including deprotection solutions, wash solvents, and reaction mixtures, in a designated hazardous waste container.[6][7]

    • Container Selection: Use a chemically compatible container, preferably the original solvent bottle or a designated waste container provided by your institution. Ensure the container has a secure, leak-proof cap.[6]

    • Segregation: Do not mix basic waste streams (e.g., piperidine/DMF) with acidic waste streams to avoid violent chemical reactions.[9]

    • Labeling: Clearly label the waste container with "Hazardous Waste" and list all chemical constituents with their approximate percentages (e.g., "Piperidine/DMF Waste from Fmoc Deprotection," "Mixed Organic Solvent Waste").[5][6][7]

    • Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA), segregated from incompatible chemicals (e.g., acids).[6]

    • Disposal: Arrange for collection and disposal through your institution's EHS department or a certified hazardous waste management company.[6]

Disposable items that come into contact with this compound or its solutions are considered contaminated solid waste.

  • Examples: Gloves, weigh boats, pipette tips, and paper towels.[8]

  • Disposal Procedure:

    • Collection: Place all contaminated solid waste into a designated, labeled container or a durable, leak-proof plastic bag.[6][8]

    • Labeling: Label the container or bag as "Hazardous Waste" and specify the type of contamination (e.g., "Solid waste contaminated with this compound").[6]

    • Storage and Disposal: Store the container in the designated hazardous waste accumulation area and dispose of it through your institution's hazardous waste program.[6]

Emergency Spill Procedures

In the event of a spill, adhere to the following protocol:

  • Evacuate and Ventilate: Ensure the area is well-ventilated to disperse any dust or vapors.[7]

  • Containment: For dry spills, avoid creating dust. Cover the spill with an absorbent, non-combustible material like sand or vermiculite.[5]

  • Collection: Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.[5]

  • Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol) followed by soap and water. Collect all cleaning materials as hazardous waste.[5][6][7]

  • Disposal: Dispose of all contaminated materials, including absorbents and PPE, as hazardous waste according to the procedures outlined above.[6]

Disposal Workflow Diagram

DisposalWorkflow This compound Disposal Workflow cluster_waste_generation Waste Generation cluster_solid_waste Solid Waste cluster_liquid_waste Liquid Waste cluster_final_disposal Final Disposal start Identify this compound Waste waste_type Determine Waste Form start->waste_type solid Unused/Expired Solid or Contaminated Labware waste_type->solid Solid liquid Liquid from Experimental Use (e.g., SPPS solutions) waste_type->liquid Liquid package_solid Package in a sealed, labeled container solid->package_solid store_solid Store in designated hazardous waste area package_solid->store_solid ehs_pickup Arrange for EHS Pickup store_solid->ehs_pickup segregate_liquid Segregate by type (e.g., basic, acidic, solvent) liquid->segregate_liquid package_liquid Collect in a sealed, labeled container segregate_liquid->package_liquid store_liquid Store in Satellite Accumulation Area (SAA) package_liquid->store_liquid store_liquid->ehs_pickup

Caption: Workflow for the disposal of solid and liquid waste containing this compound.

References

Essential Safety and Operational Guide for Handling Fmoc-3-Abz-OH

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal procedures for Fmoc-3-Abz-OH (3-(9-fluorenylmethyloxycarbonyl)amino-benzoic acid), a reagent commonly used in peptide synthesis and drug development.[1] Adherence to these protocols is essential for ensuring laboratory safety and regulatory compliance.

Hazard Identification and Classification:

This compound is classified as a hazardous substance.[2][3] The primary hazards are:

  • Skin Irritation (Category 2) [2][3][4]

  • Serious Eye Irritation (Category 2) [2][3][4]

  • Specific Target Organ Toxicity (Single Exposure, Category 3), causing respiratory irritation [2][3][4]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is crucial to minimize exposure risk. The required equipment varies based on the specific handling procedure.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting (Solid) Safety goggles with side shields or face shieldChemical-resistant gloves (e.g., nitrile)Laboratory coatNIOSH-approved N95 respirator (if not in a fume hood)[2][4]
Solution Preparation & Handling Chemical splash gogglesChemical-resistant gloves (e.g., nitrile)Laboratory coatRequired if handled outside a fume hood
Spill Cleanup Chemical splash goggles and face shieldHeavy-duty chemical-resistant glovesChemical-resistant apron over lab coatAir-purifying respirator with organic vapor cartridges
Waste Disposal Safety goggles with side shieldsChemical-resistant gloves (e.g., nitrile)Laboratory coatNot generally required if containers are sealed

Operational and Handling Plan

A systematic approach to handling this compound is necessary to ensure safety.

Engineering Controls:

  • Ventilation: Always handle solid this compound in a certified chemical fume hood to minimize dust inhalation.[5][6] Solutions should also be handled in a fume hood, especially when using volatile solvents.[5]

Step-by-Step Handling Procedure:

  • Preparation:

    • Ensure all required PPE is correctly worn before handling the chemical.

    • Verify that an emergency eyewash station and safety shower are accessible.

    • Assemble all necessary equipment and reagents.

  • Weighing (Solid Form):

    • Perform all weighing operations within a chemical fume hood or a ventilated balance enclosure.[5]

    • Use a spatula for transferring the solid to minimize dust creation.[5]

    • Clean any spills immediately.

  • Solution Preparation:

    • Slowly add the solid this compound to the solvent while stirring to prevent splashing.[7]

    • Work within a fume hood, particularly when using volatile solvents like Dimethylformamide (DMF).[5]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and adhere to regulations. All waste is considered hazardous.[6][8]

Waste Stream Segregation:

It is crucial to segregate waste streams to avoid dangerous chemical reactions.[9][10]

1. Solid Waste (Unused Reagent and Contaminated Materials):

  • Collection: Place unused or expired this compound and any contaminated disposable items (e.g., weigh boats, gloves, paper towels) into a dedicated, sealed, and clearly labeled container for solid chemical waste.[8][10]

  • Labeling: The container must be labeled "Hazardous Waste" with the full chemical name, "this compound".[8]

  • Storage: Store the sealed container in a designated hazardous waste accumulation area.[8]

2. Non-Halogenated Liquid Waste:

  • Collection: Collect solutions of this compound in solvents like DMF or isopropanol in a dedicated, sealed, and chemically resistant container.[10]

  • Labeling: Label the container "Hazardous Waste: Non-Halogenated Organic Waste" and list all chemical components with approximate percentages.[9]

  • Storage: Store separately from acidic and halogenated waste streams.[9]

3. Fmoc Deprotection Liquid Waste:

  • The removal of the Fmoc protecting group typically involves a solution of piperidine in DMF, creating a separate, basic hazardous waste stream.[9][11]

  • Collection: This waste should be collected in its own dedicated, sealed container.[9]

  • Labeling: Label the container "Hazardous Waste: Fmoc Deprotection Solution (Piperidine/DMF)".[9]

  • Segregation: Do not mix this basic waste with any acidic waste to prevent a strong exothermic reaction.[9]

Final Disposal:

  • Arrange for pickup and disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[8][10]

Experimental Workflow for Handling this compound

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-3-Abz-OH
Reactant of Route 2
Reactant of Route 2
Fmoc-3-Abz-OH

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.